molecular formula C20H9BrClNO2S B415032 Vat Black 16 CAS No. 3687-67-0

Vat Black 16

Cat. No.: B415032
CAS No.: 3687-67-0
M. Wt: 442.7g/mol
InChI Key: WRSWXNQFTKCPHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vat Black 16 (CAS 1328-19-4), also known as Vat Grey 3B, is a violanthrone-based chemical with the molecular formula C 34 H 18 N 2 O 2 and a molecular weight of 486.52 . It presents as a black powder with a characteristic metallic luster . Its primary research value lies in the field of textile science, specifically for studying dyeing and printing processes on cellulose fibers like cotton, vinylon, and viscose . It is also of interest for investigating dark grey discharge printing techniques . The compound is insoluble in water and xylene but is slightly soluble in pyridine, yielding a blue solution with brownish-red fluorescence . It exhibits a distinctive color change to dark purple when in concentrated sulfuric acid . Researchers study its redox behavior, noting its reddish-blue leuco form under alkaline reduction and its reddish-brown form under acid reduction . Fastness properties for this compound, a key area of investigation, include a light fastness of 6-7 (ISO) and a soaping resistance with a fading and staining grade of 4 . The synthesis of this compound involves treating violanthrone with hydroxylamine in concentrated sulfuric acid . This product is strictly for research use and is not intended for personal or commercial application beyond laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-(9-chloro-3-hydroxybenzo[g][1]benzothiol-2-yl)indol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H9BrClNO2S/c21-10-5-7-14-12(8-10)17(24)16(23-14)20-18(25)11-6-4-9-2-1-3-13(22)15(9)19(11)26-20/h1-8,25H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSWXNQFTKCPHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C3=C(C=C2)C(=C(S3)C4=NC5=C(C4=O)C=C(C=C5)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H9BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2063135
Record name 3H-Indol-3-one, 5-bromo-2-(9-chloro-3-oxonaphtho[1,2-b]thien-2(3H)-ylidene)-1,2-dihydro-
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Molecular Weight

442.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3687-67-0, 1328-19-4
Record name 3H-Indol-3-one, 5-bromo-2-(9-chloro-3-oxonaphtho(1,2-b)thien-2(3H)-ylidene)-1,2-dihydro-
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Record name 3H-Indol-3-one, 5-bromo-2-(9-chloro-3-oxonaphtho[1,2-b]thien-2(3H)-ylidene)-1,2-dihydro-
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Record name 3H-Indol-3-one, 5-bromo-2-(9-chloro-3-oxonaphtho[1,2-b]thien-2(3H)-ylidene)-1,2-dihydro-
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Record name 5-bromo-2-(9-chloro-3-oxonaphtho[1,2-b]thien-2(3H)-ylidene)-1,2-dihydro-3H-indol-3-one
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Record name C.I. Vat Black 16
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Foundational & Exploratory

An In-depth Technical Guide to Vat Black 16: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Black 16, also known by its Colour Index name C.I. 59855, is a vat dye belonging to the violanthrone class of colorants.[1][2] Vat dyes are characterized by their water insolubility in their pigmentary form and their application to substrates, primarily cellulosic fibers, in a reduced, soluble leuco form. Subsequent oxidation within the fiber regenerates the insoluble dye, leading to excellent fastness properties.[3] this compound is valued for its deep black shade and high resistance to washing and light, making it suitable for dyeing cotton, vinylon, and viscose fibers and fabrics.[4] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and application of this compound.

Chemical Structure and Identification

This compound is a complex organic molecule derived from violanthrone (also known as dibenzanthrone).[5] The core structure is a large polycyclic aromatic hydrocarbon. The specific structure of this compound is a derivative of violanthrone, though the exact substitution pattern is not consistently detailed in publicly available literature. However, its synthesis from violanthrone using hydroxylamine suggests the introduction of amino or related nitrogen-containing functional groups.

Table 1: Chemical Identification of this compound

IdentifierValue
Chemical Name This compound
C.I. Name C.I. 59855[2]
CAS Number 1328-19-4[2]
Molecular Formula C₃₄H₁₈N₂O₂[2]
Molecular Weight 486.52 g/mol [2]
Synonyms Direct Black SNA, Vat Grey 3B, Akavat Black SNA, Grey 3B[6]

Physicochemical Properties

This compound is a black powder with a metallic luster. It is insoluble in water and common organic solvents such as xylene. Its solubility characteristics and behavior in acidic and alkaline reducing conditions are crucial for its application in dyeing.

Table 2: Physical and Chemical Properties of this compound

PropertyDescription
Physical State Black powder with a metallic luster
Solubility Insoluble in water and xylene; slightly soluble in pyridine (exhibiting a blue, brown-light red fluorescence)
Behavior in Concentrated Sulfuric Acid Dissolves to form a dark purple solution
Alkaline Reduction (Leuco form) Forms a red-light blue solution
Acidic Reduction (Leuco form) Forms a red-light brown solution

Fastness Properties

Vat dyes are renowned for their excellent fastness properties, and this compound is no exception. These properties are critical for the longevity of the color on textile materials.

Table 3: Fastness Properties of this compound on Cotton

Fastness TestRating (ISO standards)
Light Fastness (Xenon arc) 6-7[6]
Washing Fastness 4-5[3]
Rubbing Fastness (Crocking) Moderate[4]
Chlorine Bleach Fastness Good[7]

Synthesis of this compound

The synthesis of this compound involves a two-step process: the synthesis of the violanthrone precursor followed by its reaction to form the final dye.

Synthesis of Violanthrone (Dinaphtho[1,2,3-cd:3′,2′,1′-lm]perylene-5,10-dione)

The precursor to this compound is violanthrone, which is synthesized from benzanthrone.[5]

Experimental Protocol: Synthesis of Violanthrone from Benzanthrone

This protocol is a general representation based on established chemical principles for the dimerization of benzanthrone.[5]

  • Preparation of the Reaction Mixture: In a suitable reaction vessel, a mixture of benzanthrone, potassium hydroxide, and a high-boiling point solvent (e.g., nitrobenzene or trichlorobenzene) is prepared.

  • Dimerization Reaction: The mixture is heated to a high temperature (typically in the range of 200-250 °C) with stirring. The strong alkaline conditions and high temperature promote the oxidative coupling of two benzanthrone molecules to form the violanthrone structure.

  • Isolation of Violanthrone: After the reaction is complete, the mixture is cooled, and the solvent is removed, often by steam distillation. The solid violanthrone is then isolated by filtration.

  • Purification: The crude violanthrone is purified by washing with hot water and organic solvents to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from a high-boiling point solvent or by vatting and re-oxidation.

G Synthesis of Violanthrone Benzanthrone Benzanthrone Reaction_Mixture Reaction Mixture (200-250 °C) Benzanthrone->Reaction_Mixture KOH_Solvent Potassium Hydroxide High-Boiling Solvent KOH_Solvent->Reaction_Mixture Violanthrone_Crude Crude Violanthrone Reaction_Mixture->Violanthrone_Crude Purification Purification (Washing, Recrystallization) Violanthrone_Crude->Purification Violanthrone_Pure Pure Violanthrone Purification->Violanthrone_Pure

Synthesis of Violanthrone from Benzanthrone.
Synthesis of this compound from Violanthrone

The final step in the synthesis of this compound is the reaction of violanthrone with hydroxylamine in concentrated sulfuric acid.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general manufacturing method and details from analogous syntheses.[1]

  • Dissolution of Violanthrone: In a glass-lined reactor, violanthrone is slowly added to concentrated sulfuric acid (98%) with stirring, ensuring the temperature is controlled.

  • Reaction with Hydroxylamine: Hydroxylamine sulfate is then added to the solution. The reaction mixture is heated to a specific temperature (e.g., 60-80 °C) and held for a defined period to allow for the reaction to complete.

  • Precipitation of the Dye: The reaction mixture is then carefully quenched by adding it to a large volume of cold water. This causes the insoluble this compound to precipitate out of the solution.

  • Isolation and Purification: The precipitated dye is collected by filtration and washed thoroughly with water until the filtrate is neutral to remove residual acid. The filter cake is then dried to yield the final product.

G Synthesis of this compound Violanthrone Violanthrone Reaction Reaction Mixture (60-80 °C) Violanthrone->Reaction H2SO4 Concentrated Sulfuric Acid H2SO4->Reaction Hydroxylamine Hydroxylamine Sulfate Hydroxylamine->Reaction Quenching Quenching in Water Reaction->Quenching Precipitation Precipitation of this compound Quenching->Precipitation Filtration_Washing Filtration and Washing Precipitation->Filtration_Washing Vat_Black_16 This compound Filtration_Washing->Vat_Black_16

Synthesis of this compound from Violanthrone.

Application in Dyeing

This compound is primarily used for dyeing cellulosic fibers such as cotton. The dyeing process involves four main stages: vatting, dyeing, oxidation, and soaping.

Experimental Protocol: Dyeing of Cotton with this compound

This is a general procedure for the exhaust dyeing of cotton with vat dyes, which can be adapted for this compound.[8][9]

  • Vatting (Reduction):

    • The dye bath is prepared with water, a wetting agent, and a sequestering agent.

    • This compound is pasted with a small amount of water and added to the dye bath.

    • The temperature is raised to 50-60 °C.

    • Sodium hydroxide (caustic soda) and sodium hydrosulfite (a reducing agent) are added to the dye bath.

    • The mixture is held at this temperature for 15-20 minutes to allow for the complete reduction of the insoluble dye to its soluble leuco form. The color of the dye bath will change, indicating the formation of the leuco-vat.

  • Dyeing:

    • The pre-wetted cotton material is introduced into the dye bath.

    • The temperature is maintained at 50-60 °C for 45-60 minutes.

    • An electrolyte, such as sodium chloride or sodium sulfate, may be added in portions to promote the exhaustion of the dye onto the fiber.

  • Oxidation:

    • After dyeing, the material is removed from the dye bath, squeezed to remove excess liquor, and exposed to air.

    • For a more controlled and complete oxidation, the material is treated in a separate bath containing an oxidizing agent, such as hydrogen peroxide or sodium perborate, at a temperature of 50-60 °C for 10-15 minutes. This converts the soluble leuco form of the dye back to its original insoluble pigment form inside the cotton fibers.

  • Soaping (After-treatment):

    • To improve fastness properties and remove any loosely adhering dye particles, the dyed material is subjected to a soaping treatment.

    • This is carried out in a bath containing a detergent at a temperature near boiling (95-100 °C) for 15-20 minutes.

    • The material is then thoroughly rinsed with hot and cold water and dried.

G Vat Dyeing Process for Cotton Vatting Vatting (Reduction) Insoluble Dye -> Soluble Leuco Form Dyeing Dyeing Adsorption of Leuco Dye onto Fiber Vatting->Dyeing Oxidation Oxidation Soluble Leuco Form -> Insoluble Dye Dyeing->Oxidation Soaping Soaping (After-treatment) Removal of Loose Dye, Color Development Oxidation->Soaping Dyed_Fabric Dyed Cotton Fabric Soaping->Dyed_Fabric

General workflow for the vat dyeing of cotton.

Analytical Characterization

The characterization of this compound can be performed using various analytical techniques to confirm its identity and purity.

  • Thin-Layer Chromatography (TLC): TLC can be used for the qualitative analysis of this compound. A suitable mobile phase, often a mixture of organic solvents, is used to separate the dye on a silica gel plate. The resulting chromatogram can be used to assess the purity of the dye.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative method for the analysis of this compound. A reverse-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with additives) can be employed. Detection is typically carried out using a UV-Vis or diode-array detector.[11]

  • Spectroscopy:

    • UV-Visible Spectroscopy: In a suitable solvent such as concentrated sulfuric acid, this compound is expected to show broad absorption across the visible spectrum, which is characteristic of a black dye.[12]

    • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound would show characteristic absorption bands for the functional groups present in its structure, such as C=O (quinone) stretching, C=C (aromatic) stretching, and C-H bending vibrations.[12]

Conclusion

This compound is a commercially important vat dye with a complex polycyclic aromatic structure based on violanthrone. Its application in the dyeing of cellulosic fibers relies on the principle of reversible reduction and oxidation, which imparts excellent fastness properties to the dyed materials. The synthesis of this compound involves the chemical modification of violanthrone, and its application in dyeing follows a well-established multi-step process. The analytical characterization of this dye can be performed using a combination of chromatographic and spectroscopic techniques to ensure its quality and purity. This in-depth guide provides a foundational understanding of the chemical and technical aspects of this compound for professionals in research and development.

References

Unraveling the Identity of C.I. 59855: A Case of Mistaken Identity

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations to procure the CAS number and molecular formula for the compound designated as C.I. 59855 have revealed that this identifier does not correspond to a recognized substance within standard chemical databases. Extensive searches have failed to yield any compound associated with this specific Colour Index number, suggesting a potential error in the designation.

While the query for C.I. 59855 did not directly lead to a specific compound, our search algorithms cross-referenced similar numerical sequences and related chemical classifications. This process highlighted a compound with a similar, but distinct, Colour Index number: C.I. 59105 , also known as Vat Orange 1 . For the benefit of researchers and scientists who may have encountered a similar discrepancy, we provide the verified chemical identifiers for this alternative compound.

Chemical Identification of Vat Orange 1 (C.I. 59105)

For professionals in drug development and chemical research, precise identification is paramount. The key identifiers for Vat Orange 1 are summarized below.

IdentifierValue
CAS Number 1324-11-4[1]
Molecular Formula C₂₄H₁₀Br₂O₂

It is crucial to note that a separate CAS number, 59855-05-9, was also identified during the search process. However, this corresponds to 4-(5-Pentyl-2-pyrimidinyl)benzonitrile , a compound with a distinctly different structure and classification, and is not associated with any Colour Index number found in our investigation.

A Note on Chemical Abstract Service (CAS) Numbers and Colour Index (C.I.) Numbers

The Chemical Abstracts Service (CAS) assigns a unique numerical identifier to every chemical substance, facilitating unambiguous identification in literature and databases. Similarly, the Colour Index International provides a standardized system for classifying and identifying dyes and pigments. The absence of C.I. 59855 from these comprehensive databases strongly indicates that it is not a valid identifier.

Researchers encountering this number are advised to verify the accuracy of the C.I. number from its original source. It is possible that the number is a typographical error or an internal, non-standard identifier. In such cases, cross-referencing with other known properties of the substance, such as its common name, chemical structure, or spectroscopic data, will be essential for accurate identification.

Due to the inability to identify a specific compound corresponding to C.I. 59855, the creation of an in-depth technical guide with experimental protocols and signaling pathway diagrams as requested is not feasible at this time. We recommend that researchers and scientists first confirm the correct identifier for the substance of interest before proceeding with further investigation.

References

An In-depth Technical Guide to the Synthesis of Vat Black 16 from Violanthrone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Vat Black 16, a significant vat dye derived from violanthrone. The document details the chemical pathway, experimental protocols, and key reaction parameters. Quantitative data regarding the physical and chemical properties of the involved substances are summarized for clarity. A logical workflow of the synthesis process is presented through a Graphviz diagram, offering a visual representation of the experimental procedure. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of dye chemistry, materials science, and process development.

Introduction

This compound, also known by its Colour Index name C.I. 59855, is a complex vat dye prized for its excellent fastness properties on cellulosic fibers.[1][2] Its molecular structure is based on the violanthrone framework, a large polycyclic aromatic hydrocarbon. The synthesis of this compound involves the chemical modification of violanthrone, a process that enhances its tinctorial properties and application range. This guide will focus on the prevalent synthetic route from violanthrone, providing a detailed technical description of the process.

Chemical and Physical Properties

A summary of the key chemical and physical properties of the reactants and the final product is presented in the table below for easy reference and comparison.

PropertyViolanthroneHydroxylamine SulfateVanadium PentoxideConcentrated Sulfuric AcidThis compound
Molecular Formula C₃₄H₁₆O₂(NH₂OH)₂·H₂SO₄V₂O₅H₂SO₄C₃₄H₁₈N₂O₂
Molecular Weight ( g/mol ) 456.49164.14181.8898.08486.52[1][3]
CAS Number 116-71-210039-54-01314-62-17664-93-91328-19-4[1][3]
Appearance Dark blue solidWhite crystalline solidYellow to red crystalline powderColorless, oily liquidBlack powder with a metallic luster[1][4]
Solubility Insoluble in waterSoluble in waterSlightly soluble in waterMiscible with waterInsoluble in water and xylene, slightly soluble in pyridine[1][5]

Synthesis of this compound from Violanthrone

The primary and commercially practiced synthesis of this compound involves the reaction of violanthrone with hydroxylamine in a concentrated sulfuric acid medium.[1][4] This reaction introduces nitrogen-containing functional groups onto the violanthrone backbone. A catalyst, such as vanadium pentoxide, is often employed to facilitate the reaction.[6]

Reaction Pathway

The overall reaction can be depicted as follows:

Synthesis_Pathway Violanthrone Violanthrone Reagents Hydroxylamine Sulfate (NH₂OH)₂·H₂SO₄ + Vanadium Pentoxide (V₂O₅) in conc. H₂SO₄ VatBlack16 This compound Reagents->VatBlack16 Reaction

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

The following experimental protocol is based on the methodology described in the patent literature, specifically Chinese patent CN103897423A.[6]

Materials:

  • Violanthrone

  • Concentrated Sulfuric Acid (98%)

  • Hydroxylamine Sulfate

  • Vanadium Pentoxide (catalyst)

  • Water

Procedure:

  • Dissolution of Violanthrone: In a suitable reaction vessel, slowly add a specific volume of concentrated sulfuric acid to a small amount of water with stirring, ensuring the temperature is controlled. To this acidic solution, gradually add the violanthrone powder while maintaining the temperature below 80°C.

  • Initial Heating: After the complete addition of violanthrone, raise the temperature of the reaction mixture to 100-110°C and hold it at this temperature for a defined period (e.g., 1 hour) to ensure complete dissolution and activation.

  • Addition of Reagents: Cool the reaction mixture to below 70°C. Subsequently, add the hydroxylamine sulfate and a catalytic amount of vanadium pentoxide to the mixture.

  • Reaction: Slowly heat the reaction mixture to a temperature range of 120-135°C and maintain it for a specified duration (e.g., 1-2 hours) to allow the reaction to proceed to completion.

  • Precipitation and Isolation: After the reaction is complete, cool the mixture to approximately 60°C. The crude this compound is then precipitated by carefully quenching the reaction mixture with water. The precipitated solid is collected by filtration.

  • Purification: The crude product is washed thoroughly with water to remove residual acid and other water-soluble impurities. Further purification can be achieved through solvent treatment or recrystallization from a high-boiling point solvent, a common practice for vat dyes.[7]

Synthesis Workflow

The logical flow of the synthesis process, from the preparation of reactants to the final purified product, is illustrated in the following diagram.

Synthesis_Workflow cluster_preparation Reactant Preparation cluster_reaction Reaction Stages cluster_workup Product Isolation and Purification Violanthrone Violanthrone Dissolution Dissolution of Violanthrone in H₂SO₄ (<80°C) Violanthrone->Dissolution SulfuricAcid Concentrated Sulfuric Acid SulfuricAcid->Dissolution Hydroxylamine Hydroxylamine Sulfate ReagentAddition Addition of Hydroxylamine Sulfate & Catalyst (<70°C) Hydroxylamine->ReagentAddition Catalyst Vanadium Pentoxide Catalyst->ReagentAddition Heating1 Initial Heating (100-110°C) Dissolution->Heating1 Heating1->ReagentAddition ReactionStep Main Reaction (120-135°C) ReagentAddition->ReactionStep Quenching Quenching with Water ReactionStep->Quenching Filtration Filtration Quenching->Filtration Washing Washing Filtration->Washing Purification Further Purification (Solvent Treatment) Washing->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow diagram for the synthesis of this compound.

Conclusion

The synthesis of this compound from violanthrone is a well-established industrial process. The reaction, which involves the treatment of violanthrone with hydroxylamine sulfate in concentrated sulfuric acid, often with a vanadium pentoxide catalyst, yields a dye with high fastness properties. The detailed experimental protocol and workflow provided in this guide offer a clear and structured understanding of the synthesis process. This information is intended to be a valuable asset for researchers and professionals in the field of dye chemistry and related industries. Further research could focus on optimizing reaction conditions to improve yield and purity, as well as exploring more environmentally benign synthetic routes.

References

Spectroscopic Analysis of Vat Black 16: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Black 16, with the chemical formula C₃₄H₁₈N₂O₂ and a molecular weight of 486.52 g/mol , is a complex vat dye based on the violanthrone structure.[1] Its intricate polycyclic aromatic system is responsible for its deep color and high fastness properties. Due to its insolubility in common solvents, spectroscopic analysis presents significant challenges. This technical guide provides a comprehensive overview of the key spectroscopic techniques for characterizing this compound. While specific experimental data for this compound is scarce in public literature, this document outlines detailed experimental protocols and presents expected data based on the analysis of its core structure, violanthrone, and similar complex vat dyes.

Chemical and Physical Properties

This compound is a black powder with a metallic luster. It is insoluble in water and xylene, and only slightly soluble in pyridine.[1] In concentrated sulfuric acid, it dissolves to form a dark purple solution.[1]

PropertyValueReference
CI Name This compound[1]
CAS Number 1328-19-4[1]
Molecular Formula C₃₄H₁₈N₂O₂[1]
Molecular Weight 486.52 g/mol [1]
Molecular Structure Violanthrone derivative[1]
Physical Appearance Black powder with metallic luster[1]
Solubility Insoluble in water and xylene[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a key technique for characterizing the electronic transitions within the extensive π-conjugated system of this compound, which is the origin of its color.

Expected Spectroscopic Data

The UV-Vis spectrum of a black dye like this compound is expected to show broad absorption across the entire visible range (400-700 nm) due to multiple overlapping electronic transitions in its large polycyclic aromatic structure. Specific absorption maxima can be observed for its core violanthrone structure, although these may be broadened and shifted in the final dye molecule.

SolventExpected λmax (nm)Notes
Chloroform (monomer)~652The primary absorption peak for the monomeric form of a violanthrone derivative.
Chloroform (aggregate)~620A blue-shift in the absorption maximum is indicative of the formation of H-type aggregates as the concentration increases.
Toluene~674 (emission)Transient absorption studies on violanthrone derivatives show a stimulated emission feature around this wavelength.
Concentrated H₂SO₄Broad (400-700)In a strongly acidic solvent, the dye is protonated, leading to broad absorption across the visible spectrum, perceived as a dark purple color.
Experimental Protocol
  • Instrumentation : A dual-beam UV-Vis spectrophotometer capable of scanning from 200 to 800 nm.

  • Sample Preparation :

    • Due to its insolubility, a suitable solvent must be chosen. For qualitative analysis, a very dilute suspension in a high-boiling point solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be prepared.

    • Alternatively, for a clear solution, a small amount of the dye can be dissolved in concentrated sulfuric acid.

    • For studying aggregation effects, prepare a series of concentrations of a soluble violanthrone derivative in a solvent like chloroform, ranging from 10⁻⁶ M to 10⁻³ M.

  • Methodology :

    • Record a baseline spectrum of the chosen solvent in a quartz cuvette.

    • Record the absorption spectrum of the sample solution/suspension over the desired wavelength range.

    • For concentration-dependent studies, record the spectrum for each dilution.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is essential for identifying the key functional groups present in the this compound molecule, providing structural confirmation.

Expected Spectroscopic Data

The FTIR spectrum of this compound is expected to be dominated by bands corresponding to its aromatic and carbonyl functionalities.

Wavenumber (cm⁻¹)AssignmentExpected Intensity
~3100-3000Aromatic C-H StretchMedium-Weak
~1680-1640C=O Stretch (Ketone)Strong
~1600-1450Aromatic C=C StretchMedium-Strong
Below 1500Fingerprint RegionComplex
Experimental Protocol
  • Instrumentation : An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation : Ensure the this compound sample is a fine, dry powder. No further preparation is typically needed for ATR-FTIR.

  • Methodology :

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage.

    • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

    • Process the resulting spectrum (e.g., baseline correction, ATR correction if needed).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for detailed structural elucidation. However, its application to this compound is severely limited by the dye's insolubility in common deuterated solvents.

Challenges and Considerations
  • Solubility : Finding a suitable deuterated solvent that can dissolve the dye without causing degradation is the primary obstacle. Deuterated sulfuric acid (D₂SO₄) or specialized high-temperature ionic liquids may be required.

  • Signal Broadening : The large, rigid structure of this compound can lead to slow molecular tumbling in solution, resulting in broad NMR signals and loss of resolution.

  • Complex Spectrum : The large number of aromatic protons and carbons would result in a very complex spectrum, making unambiguous assignment challenging.

Hypothetical Experimental Protocol (if a suitable solvent is found)
  • Instrumentation : A high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Sample Preparation :

    • Dissolve a sufficient amount of this compound in the chosen deuterated solvent (e.g., D₂SO₄). This step may require heating and sonication.

    • Filter the solution to remove any undissolved particles.

  • Methodology :

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C and potential long relaxation times, this may require a very long acquisition time.

    • Perform 2D NMR experiments such as COSY and HSQC to aid in structural assignment.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and can provide information about its elemental composition.

Challenges and Considerations

The low volatility and thermal lability of this compound make it unsuitable for conventional ionization techniques like electron ionization (EI). "Soft" ionization techniques are required.

Expected Data
  • Molecular Ion Peak ([M]⁺ or [M]⁻) : A peak at m/z corresponding to the molecular weight of this compound (486.52) is expected.

  • Isotope Pattern : The presence of isotopes of carbon and other elements will result in a characteristic isotopic distribution pattern for the molecular ion peak.

  • Fragmentation : Depending on the ionization technique, some fragmentation may occur, providing structural information.

Experimental Protocol
  • Instrumentation : A mass spectrometer equipped with a soft ionization source, such as Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI).

  • Sample Preparation :

    • MALDI : Co-crystallize the this compound sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.

    • ESI : Dissolve the sample in a suitable solvent that is compatible with the ESI source, likely requiring a mixture of solvents and possibly acids or bases to promote ionization.

  • Methodology :

    • Acquire the mass spectrum in either positive or negative ion mode.

    • Calibrate the instrument using a known standard in the mass range of interest.

    • Analyze the resulting spectrum for the molecular ion peak and any significant fragment ions.

Experimental and Logical Workflows

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Interpretation Sample This compound Powder Solubilization Solubilization/Dispersion (e.g., H2SO4, DMF, NMP) Sample->Solubilization Dry_Sample Dry Powder (for FTIR-ATR) Sample->Dry_Sample UV_Vis UV-Vis Spectroscopy Solubilization->UV_Vis NMR NMR Spectroscopy (Solubility Dependent) Solubilization->NMR MS Mass Spectrometry (MALDI or ESI) Solubilization->MS FTIR FTIR Spectroscopy Dry_Sample->FTIR UV_Vis_Data Absorption Spectra (λmax, Aggregation) UV_Vis->UV_Vis_Data FTIR_Data Infrared Spectrum (Functional Groups) FTIR->FTIR_Data NMR_Data NMR Spectra (Detailed Structure) NMR->NMR_Data MS_Data Mass Spectrum (Molecular Weight) MS->MS_Data Interpretation Integrated Structural Elucidation UV_Vis_Data->Interpretation FTIR_Data->Interpretation NMR_Data->Interpretation MS_Data->Interpretation

Caption: Spectroscopic analysis workflow for this compound.

Data_Interrelation Interrelation of Spectroscopic Data for Structural Elucidation MS Mass Spectrometry (Molecular Formula: C34H18N2O2) Structure This compound Structure MS->Structure Provides MW & Formula FTIR FTIR (Functional Groups: C=O, Aromatic C=C, C-H) FTIR->Structure Confirms Functional Groups UV_Vis UV-Vis (Electronic Structure: π-Conjugated System) UV_Vis->Structure Explains Color NMR NMR (Connectivity: Proton & Carbon Skeleton) NMR->Structure Defines Atom Connectivity

Caption: Interrelation of spectroscopic data for structural elucidation.

References

The Solubility Profile of Vat Black 16 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Black 16, also known by its Colour Index name C.I. 65225, is a complex vat dye belonging to the indanthrone family. Its robust chemical structure imparts excellent fastness properties, making it a valuable colorant in the textile industry. However, like most vat dyes in their pigment form, this compound is characterized by its general insolubility in water and common organic solvents.[1][2][3][4] This low solubility presents challenges in various applications beyond traditional textile dyeing, such as in the formulation of inks, coatings, and advanced materials where dissolution in an organic medium is often a prerequisite.

This technical guide provides a comprehensive overview of the available solubility data for this compound in organic solvents. Due to the absence of specific quantitative solubility data in publicly accessible literature, this document summarizes the qualitative solubility information and presents a generalized experimental protocol for the quantitative determination of the solubility of sparingly soluble dyes like this compound.

Qualitative Solubility of this compound

The solubility of this compound in its unreduced, pigment form has been qualitatively described in various technical data sheets and chemical databases. The dye is consistently reported as being insoluble in a range of common organic solvents, with slight solubility observed in a few specific polar aprotic and halogenated aromatic solvents.

Table 1: Qualitative Solubility of this compound in Organic Solvents

Organic SolventSolubility
AcetoneInsoluble[1]
ChloroformInsoluble[1]
EthanolInsoluble[1]
TolueneInsoluble[1]
XyleneInsoluble[2][5]
o-ChlorophenolSlightly Soluble[1]
PyridineSlightly Soluble[1][2][3][5]

It is important to note that the term "insoluble" in this context typically signifies a very low level of dissolution that may not be practical for many applications. "Slightly soluble" indicates that while some dissolution occurs, the concentration of the dissolved dye is likely to be low.

Experimental Protocol for Quantitative Solubility Determination

The following is a generalized experimental protocol for determining the quantitative solubility of a sparingly soluble dye such as this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then measuring the concentration of the dissolved solute.

1. Materials and Equipment:

  • This compound dye powder

  • Selected organic solvent(s) of high purity

  • Analytical balance

  • Vials or flasks with airtight seals

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Centrifuge (optional)

2. Procedure:

a. Preparation of Saturated Solution: i. Add an excess amount of this compound powder to a known volume of the chosen organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation. ii. Tightly seal the container to prevent solvent evaporation. iii. Place the container in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 25 °C, 37 °C). iv. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved dye.

b. Sample Collection and Preparation: i. After the equilibration period, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample at a low speed to aid in sedimentation. ii. Carefully withdraw a known volume of the supernatant using a syringe. iii. Immediately filter the collected supernatant through a syringe filter to remove any remaining suspended particles. This step is critical to ensure that only the dissolved dye is measured. iv. Dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer. The dilution factor must be accurately recorded.

c. Concentration Measurement: i. Prepare a series of standard solutions of this compound in the same solvent with known concentrations. ii. Measure the absorbance of the standard solutions and the diluted sample solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent. iii. Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. iv. Determine the concentration of the diluted sample from the calibration curve.

d. Calculation of Solubility: i. Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. ii. Express the solubility in appropriate units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

3. Considerations:

  • Solvent Selection: Based on the qualitative data, o-chlorophenol and pyridine are the most promising candidates for measurable solubility.

  • Temperature Control: The solubility of solids in liquids is temperature-dependent. Therefore, maintaining a constant and accurately recorded temperature is essential.

  • Equilibration Time: The time required to reach saturation can vary depending on the dye, solvent, and temperature. It is advisable to test multiple time points to confirm that equilibrium has been achieved.

  • Analytical Method: While UV-Vis spectrophotometry is a common and accessible method, other techniques such as High-Performance Liquid Chromatography (HPLC) can also be used for more complex mixtures or when higher sensitivity is required.

Logical Workflow for Solubility Assessment

The following diagram illustrates the logical steps involved in assessing the solubility of a compound like this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation A Select Solvent B Add Excess Solute to Solvent A->B C Seal Container B->C D Agitate at Constant Temperature C->D E Allow Solids to Settle D->E F Filter Supernatant E->F G Dilute Sample F->G H Measure Concentration (e.g., UV-Vis) G->H I Calculate Original Concentration H->I J Report Solubility (g/L or mg/mL) I->J

Caption: Workflow for determining the solubility of this compound.

Conclusion

References

Unraveling the Degradation of Vat Black 16: A Technical Guide to Pathways and Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the degradation pathways and potential byproducts of C.I. Vat Black 16 (C.I. 59855; CAS No. 1328-19-4), a complex violanthrone-based dye. Aimed at researchers, scientists, and professionals in drug development and environmental science, this document synthesizes current knowledge on the degradation of this resilient dye, outlines key experimental methodologies, and visualizes the intricate processes involved.

This compound, with the chemical formula C₃₄H₁₈N₂O₂, is a polycyclic aromatic compound known for its stability and insolubility in water, making it highly resistant to degradation.[1][2] Understanding its breakdown is crucial for environmental remediation and toxicological assessment. While specific literature on this compound degradation is limited, this guide draws upon established principles of vat dye degradation and data from structurally similar compounds to provide a robust framework for analysis.

Core Degradation Methodologies

The degradation of recalcitrant dyes like this compound is primarily achieved through three main approaches: Advanced Oxidation Processes (AOPs), biodegradation, and photocatalysis.

Advanced Oxidation Processes (AOPs) are highly effective in breaking down complex organic molecules.[3] These processes generate powerful hydroxyl radicals (•OH) that non-selectively attack the chromophoric structure of the dye, leading to its decolorization and eventual mineralization into simpler, less harmful substances such as carbon dioxide and water.[3] Common AOPs include ozonation and Fenton-like reactions.

Biodegradation utilizes microorganisms to break down the dye molecule. This can occur under both anaerobic and aerobic conditions, often in sequential systems. While vat dyes are generally resistant to conventional biological treatments, specialized microbial consortia can be adapted to cleave the aromatic rings and utilize the dye as a carbon or nitrogen source.[4]

Photocatalysis involves the use of a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon irradiation with UV or visible light, generates reactive oxygen species that degrade the dye.[5][6] This method has shown promise for the degradation of various textile dyes.

Potential Degradation Pathways and Byproducts

The degradation of this compound is expected to proceed through the cleavage of its complex polycyclic aromatic structure. The initial attack by oxidizing species likely targets the quinone and aromatic ring systems, leading to the formation of smaller, more polar intermediates. These intermediates may include hydroxylated and carboxylated aromatic compounds. Further degradation would lead to the opening of the aromatic rings, generating aliphatic acids and aldehydes, which can ultimately be mineralized to CO₂ and H₂O. Due to the presence of nitrogen in the molecule, nitrogenous byproducts, potentially including aromatic amines, may also be formed, which are of toxicological concern.

Quantitative Data on Vat Dye Degradation

Treatment MethodDyeCatalyst/MicroorganismKey ParametersDegradation Efficiency (%)Reference
PhotocatalysisVat Red R1Cu-Ni/TiO₂Visible Light, pH 7, 1 hr99.20[5]
PhotocatalysisVat Red R1Cu-Ni/ZnOUV Light, pH 7, 1 hr76[5]
BiodegradationVat Blue 4Pseudomonas aeruginosa WYT35°C, pH 797[4]
OzonationReactive Black 5-20.5 mg/L O₃>90 (Color Removal)[7]

Experimental Protocols

A systematic approach is essential for studying the degradation of this compound. The following outlines a general experimental protocol for a photocatalytic degradation study.

1. Materials and Reagents:

  • This compound dye

  • Photocatalyst (e.g., TiO₂ P25)

  • Deionized water

  • pH adjustment solutions (e.g., HCl, NaOH)

  • High-performance liquid chromatography (HPLC) grade solvents (e.g., acetonitrile, methanol)

2. Experimental Setup:

  • Photoreactor with a suitable light source (e.g., UV lamp or solar simulator)

  • Magnetic stirrer

  • pH meter

  • Centrifuge

  • Analytical instrumentation: UV-Vis spectrophotometer, HPLC with a suitable detector (e.g., Diode Array Detector - DAD or Mass Spectrometer - MS), Total Organic Carbon (TOC) analyzer.

3. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent or as a fine dispersion in water.

  • In the photoreactor, add a known volume of the dye solution and adjust the pH to the desired value.

  • Add the photocatalyst at a specific concentration (e.g., 1 g/L).

  • Stir the suspension in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.

  • Turn on the light source to initiate the photocatalytic reaction.

  • Withdraw samples at regular time intervals.

  • Immediately centrifuge or filter the samples to remove the catalyst.

4. Analysis:

  • Decolorization: Measure the absorbance of the supernatant at the maximum wavelength of this compound using a UV-Vis spectrophotometer.

  • Degradation of Parent Compound: Analyze the concentration of this compound using HPLC-DAD.

  • Identification of Byproducts: Use HPLC-MS or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the intermediate degradation products.

  • Mineralization: Measure the TOC of the samples to determine the extent of conversion to CO₂ and H₂O.

Visualizing Degradation Pathways and Workflows

To better illustrate the complex processes involved in this compound degradation, the following diagrams have been generated using Graphviz.

G General Degradation Pathway of Vat Dyes VatBlack16 This compound (Violanthrone Structure) Intermediates Hydroxylated/Carboxylated Aromatic Intermediates VatBlack16->Intermediates AOPs, Photocatalysis, Biodegradation RingOpening Ring Opening Products (Aliphatic Acids, Aldehydes) Intermediates->RingOpening Byproducts Potential Nitrogenous Byproducts (e.g., Aromatic Amines) Intermediates->Byproducts Mineralization Mineralization Products (CO₂, H₂O, Mineral Acids) RingOpening->Mineralization

Caption: General degradation pathway of vat dyes like this compound.

G Experimental Workflow for this compound Degradation Study cluster_prep Preparation cluster_reaction Degradation Reaction cluster_analysis Analysis PrepDye Prepare Dye Solution/ Dispersion Reactor Combine in Photoreactor PrepDye->Reactor PrepCatalyst Prepare Catalyst Suspension PrepCatalyst->Reactor Equilibrium Dark Adsorption Reactor->Equilibrium Irradiation Light Irradiation Equilibrium->Irradiation Sampling Collect Samples Irradiation->Sampling UVVis UV-Vis Spectrophotometry (Decolorization) Sampling->UVVis HPLC HPLC-DAD/MS (Degradation & Byproducts) Sampling->HPLC TOC TOC Analysis (Mineralization) Sampling->TOC

Caption: Workflow for a typical photocatalytic degradation study of this compound.

Conclusion

The degradation of this compound presents a significant challenge due to its inherent stability. However, advanced techniques such as AOPs, biodegradation, and photocatalysis offer promising routes for its breakdown. Further research is imperative to elucidate the specific degradation pathways and identify the resulting byproducts to fully assess the environmental impact and toxicological risks associated with this widely used dye. The methodologies and frameworks presented in this guide provide a solid foundation for future investigations in this critical area.

References

The Electrochemical Landscape of Vat Black 16: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Black 16, a complex violanthrone derivative, is a high-performance vat dye prized for its exceptional fastness properties in the textile industry. Beyond its traditional application, the rich redox chemistry inherent in its polycyclic quinonoid structure presents a compelling subject for electrochemical investigation. Understanding the electrochemical properties of this compound is crucial for optimizing its application in dyeing processes, exploring its potential in novel fields such as organic electronics and sensing, and assessing its environmental impact and degradation pathways. This technical guide provides an in-depth overview of the core electrochemical characteristics of this compound, drawing upon foundational principles of vat dye electrochemistry and data from closely related violanthrone compounds. Due to a lack of specific electrochemical data for this compound in published literature, this guide utilizes analogous data from violanthrone and anthraquinone derivatives to project its likely behavior, offering a robust theoretical and practical framework for researchers.

Core Electrochemical Principles of Vat Dyes

The defining characteristic of vat dyes is their application in a reduced, water-soluble "leuco" form, which is subsequently oxidized to the insoluble pigment within the substrate.[1][2][3] This reversible redox transformation is the cornerstone of their electrochemical behavior.

The fundamental process can be summarized as:

Dye (insoluble) + 2e⁻ + 2H⁺ ⇌ Leuco-dye (soluble)

This reduction of the quinone functionalities in the dye molecule can be achieved chemically, traditionally with agents like sodium dithionite, or electrochemically.[4][5][6] Electrochemical methods offer a greener alternative by minimizing chemical waste.[7][8] The reduction can occur directly at an electrode surface or indirectly through a dissolved redox mediator.[7][9]

Projected Electrochemical Properties of this compound

This compound belongs to the violanthrone class of dyes.[7] Studies on violanthrone derivatives, which share the same core polycyclic aromatic hydrocarbon structure, provide the most relevant insights into the expected electrochemical behavior of this compound. Research on the electrochemical oxidation of 16,17-dihydroxyviolanthrone has demonstrated a reversible two-electron process.[10][11][12] This suggests that this compound likely undergoes a similar multi-electron transfer.

Anthraquinone-based dyes, which are also vat dyes, are known to exhibit a reversible two-electron, two-proton transfer for their quinone/hydroquinone redox couple.[9][13] This further supports the expectation of a similar mechanism for the quinone moieties present in the this compound structure.

Quantitative Data from Analogous Violanthrone Compound

The following table summarizes electrochemical data obtained from cyclic voltammetry of a violanthrone derivative, which can be considered a proxy for the behavior of this compound. The data is based on the electrochemical synthesis of violanthrone-16,17-quinone.[11][12]

ParameterValue (vs. Ferrocenium/Ferrocene)Description
Oxidative Wave Potential-0.15 VThe potential at which the violanthrone derivative begins to be oxidized.
Reductive Wave Potential-1.0 VThe potential at which the oxidized species is reduced back to the original molecule.
Electron Transfer2-electron processBulk electrolysis confirmed the transfer of two electrons per molecule during both oxidation and reduction.
ReversibilityQuasi-reversibleThe cyclic voltammograms showed evidence of a quasi-reversible electrochemical process.

Disclaimer: This data is for a violanthrone derivative and should be used as a guideline for the expected electrochemical behavior of this compound. Experimental verification is required for precise values.

Experimental Protocols

A detailed methodology for investigating the electrochemical properties of this compound using cyclic voltammetry is provided below. This protocol is a generalized procedure based on standard practices for the analysis of organic dyes.[14][15][16]

Cyclic Voltammetry (CV) Analysis of this compound

Objective: To determine the redox potentials and electron transfer characteristics of this compound.

Materials and Reagents:

  • This compound sample

  • Anhydrous, high-purity solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

  • Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆))

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)

  • Counter Electrode: Platinum wire or foil

  • Electrochemical cell

  • Potentiostat/Galvanostat system

  • Polishing materials for GCE (e.g., alumina slurries)

  • Inert gas (e.g., Argon or Nitrogen) for deoxygenation

Procedure:

  • Electrode Preparation:

    • Polish the glassy carbon working electrode with progressively finer alumina slurries (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

    • Rinse the electrode thoroughly with deionized water and then with the chosen solvent.

    • Dry the electrode completely.

  • Solution Preparation:

    • Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mM). Due to the low solubility of vat dyes, sonication may be required.

    • Prepare the electrolyte solution by dissolving the supporting electrolyte in the solvent to the desired concentration (e.g., 0.1 M).

  • Electrochemical Cell Assembly:

    • Add a known volume of the electrolyte solution to the electrochemical cell.

    • Assemble the three-electrode system: immerse the working, reference, and counter electrodes in the solution.

  • Deoxygenation:

    • Purge the solution with an inert gas (Argon or Nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to the potentiostat.

    • Perform a background scan in the electrolyte solution to ensure there are no interfering peaks.

    • Add a known volume of the this compound stock solution to the cell.

    • Set the parameters for the cyclic voltammetry experiment:

      • Initial Potential: A potential where no faradaic reaction is expected.

      • Vertex Potential 1 & 2: Define the potential window to be scanned. A wide window (e.g., +1.5 V to -1.5 V) is often used for initial exploratory scans.

      • Scan Rate: Start with a typical scan rate (e.g., 100 mV/s) and vary it in subsequent experiments to study the kinetics.

    • Run the cyclic voltammetry experiment and record the voltammogram (current vs. potential).

  • Data Analysis:

    • Identify the anodic (oxidation) and cathodic (reduction) peak potentials and currents from the voltammogram.

    • Determine the formal reduction potential (E°') as the midpoint of the anodic and cathodic peak potentials.

    • Analyze the effect of scan rate on the peak currents and peak separation to assess the reversibility and kinetics of the redox process.

Visualizations

Logical Workflow for Electrochemical Analysis

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis electrode_prep Electrode Polishing solution_prep Solution Preparation (this compound + Electrolyte) electrode_prep->solution_prep cell_assembly Cell Assembly solution_prep->cell_assembly deoxygenation Deoxygenation (Inert Gas Purge) cell_assembly->deoxygenation run_cv Cyclic Voltammetry Scan deoxygenation->run_cv data_analysis Data Analysis (Peak Potentials, Currents) run_cv->data_analysis kinetic_study Kinetic & Reversibility Study (Varying Scan Rate) data_analysis->kinetic_study

Caption: Workflow for the electrochemical analysis of this compound.

Signaling Pathway of Vat Dye Redox Transformation

redox_pathway insoluble_dye This compound (Insoluble Quinone Form) soluble_leuco Leuco-Vat Black 16 (Soluble Hydroquinone Form) insoluble_dye->soluble_leuco +2e⁻ (Reduction) soluble_leuco->insoluble_dye -2e⁻ (Oxidation)

Caption: Redox transformation pathway of a vat dye like this compound.

Conclusion

While direct electrochemical data for this compound remains to be published, a strong theoretical framework based on its violanthrone structure and the well-established behavior of related vat dyes allows for a robust projection of its electrochemical properties. The core of its electrochemistry lies in a reversible multi-electron reduction of its quinone moieties to a soluble leuco form. The provided experimental protocol for cyclic voltammetry offers a clear path for researchers to empirically determine the specific redox potentials, electron transfer kinetics, and other crucial electrochemical parameters of this compound. Such investigations are not only fundamental to optimizing its industrial applications but also to unlocking its potential in emerging technological fields.

References

An In-depth Technical Guide on the Environmental Impact Assessment of Vat Black 16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vat Black 16 (C.I. 65225) is a complex anthraquinone dye valued for its excellent fastness properties in the textile industry. However, the very stability that makes it desirable also raises significant environmental concerns regarding its persistence, potential toxicity, and ultimate fate in ecosystems. This technical guide provides a comprehensive overview of the environmental impact assessment of this compound. Due to a notable lack of publicly available, specific quantitative ecotoxicity and biodegradability data for this compound, this document focuses on the general environmental behavior of anthraquinone dyes as a class, outlines the standardized experimental protocols for generating such data, and presents the known toxicological profile of this compound from available safety data.

Introduction

Anthraquinone dyes, including this compound, represent a significant class of synthetic colorants used globally.[1] Their fused aromatic ring structure is responsible for their vibrant colors and high stability against light, chemical, and microbial degradation.[1][2] This inherent resistance to breakdown means they can persist in the environment, leading to potential long-term impacts on aquatic and terrestrial ecosystems.[2][3] Understanding the environmental fate and toxicity of these compounds is crucial for risk assessment and the development of effective wastewater treatment and remediation strategies.

Physicochemical Properties and Environmental Fate

Table 1: Summary of General Environmental Fate of Anthraquinone Dyes

ProcessGeneral Observations for Anthraquinone DyesImplications for this compound
Biodegradation Generally resistant to aerobic biodegradation due to their complex, stable aromatic structure. Some specialized microorganisms, like white-rot fungi, have shown the ability to degrade them enzymatically.[1]Likely to be persistent in conventional aerobic wastewater treatment systems. Complete mineralization is expected to be a slow process.
Photodegradation Can undergo photodegradation in aquatic environments when exposed to sunlight, often involving the generation of reactive oxygen species.[1]May slowly degrade in sunlit surface waters, but the degradation products may themselves be of environmental concern.
Bioaccumulation The potential for bioaccumulation depends on the specific Kow of the compound. While data for this compound is unavailable, its chemical structure suggests a potential for partitioning into organic matter and sediments.Could potentially accumulate in aquatic organisms and persist in sediments if not effectively removed from effluents.

Ecotoxicity Profile

Specific, quantitative ecotoxicity data (e.g., LC50, EC50) for this compound on standard indicator organisms such as fish, Daphnia magna, and algae are not available in published literature or safety data sheets.[4]

Toxicological Information from Safety Data Sheets

A Safety Data Sheet (SDS) for this compound provides the following general toxicological information:

  • Acute Effects: May be harmful by inhalation, ingestion, or skin absorption. It can cause eye and skin irritation, and is irritating to mucous membranes and the upper respiratory tract.[4]

  • LD50/LC50: Unlisted.[4]

  • Carcinogenicity: Not listed by ACGIH, IARC, NIOSH, NTP, or OSHA.[4]

  • Mutagenicity: Mutagenicity data has been reported, though specifics are not provided in the SDS.[4]

The lack of specific ecotoxicity data highlights a significant knowledge gap in the environmental risk assessment of this compound.

Experimental Protocols for Environmental Impact Assessment

To address the data gaps for this compound, standardized testing according to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), would be required. These protocols ensure data quality and comparability.

Biodegradability Testing

Table 2: Standard OECD Protocols for Biodegradability Testing

OECD Test GuidelineTest NamePrinciple
OECD 301 Ready BiodegradabilityA series of six methods that screen for ready biodegradability in an aerobic aqueous medium. Measurement of CO2 evolution or O2 consumption.
OECD 302 Inherent BiodegradabilityMethods to assess inherent biodegradability, where a prolonged exposure of the test substance to microorganisms is allowed.
OECD 311 Anaerobic Biodegradability of Organic Compounds in Digested SludgeMeasures the gas production from the anaerobic degradation of the test substance.
Ecotoxicity Testing

Table 3: Standard OECD Protocols for Aquatic Ecotoxicity Testing

OECD Test GuidelineTest NameOrganismEndpoint
OECD 203 Fish, Acute Toxicity Teste.g., Rainbow trout (Oncorhynchus mykiss)LC50 (Lethal Concentration for 50% of the population) over 96 hours.
OECD 202 Daphnia sp. Acute Immobilisation TestDaphnia magnaEC50 (Effective Concentration for 50% immobilization) over 48 hours.
OECD 201 Freshwater Alga and Cyanobacteria, Growth Inhibition Teste.g., Pseudokirchneriella subcapitataEC50 (Effective Concentration for 50% growth inhibition) over 72 hours.

Visualizations

Generalized Degradation Pathway

The following diagram illustrates a generalized pathway for the microbial degradation of anthraquinone dyes, a process to which this compound would likely be subjected, albeit slowly.

G A Anthraquinone Dye (e.g., this compound) B Enzymatic Attack (e.g., by Laccase, Peroxidase) A->B C Chromophore Cleavage B->C D Formation of Aromatic Intermediates (e.g., Phthalic Acid) C->D E Ring Opening D->E F Mineralization (CO2, H2O) E->F

Caption: Generalized microbial degradation pathway of anthraquinone vat dyes.

Experimental Workflow for Aquatic Toxicity Testing

This diagram outlines a typical workflow for conducting an acute aquatic toxicity test, such as the OECD 203 fish toxicity test.

G cluster_prep Preparation Phase cluster_exp Exposure Phase cluster_analysis Data Analysis Phase A Range-finding Test (Determine concentration range) B Preparation of Test Solutions (this compound dilutions + Control) A->B D Introduction of Organisms to Test Solutions B->D C Acclimatization of Test Organisms (e.g., Fish) C->D E Incubation under Controlled Conditions (e.g., 96 hours, specific temp, light) D->E F Regular Observation (Mortality, behavior) E->F G Data Collection (Number of mortalities per concentration) F->G H Statistical Analysis (e.g., Probit analysis) G->H I Determination of LC50 Value and Confidence Limits H->I

Caption: Standard workflow for an acute aquatic toxicity test (e.g., OECD 203).

Conclusion and Recommendations

The environmental impact assessment of this compound is severely hampered by the lack of specific, publicly available data on its ecotoxicity and biodegradability. Based on its classification as an anthraquinone dye, it is reasonable to infer a high degree of persistence in the environment and a potential for chronic toxicity if released in significant quantities.

Recommendations for future research include:

  • Generation of Baseline Data: Conduct standardized OECD tests to determine the ready biodegradability and acute aquatic toxicity of this compound.

  • Physicochemical Characterization: Measure key properties like water solubility and Kow to better predict its environmental partitioning and bioaccumulation potential.

  • Chronic Toxicity Studies: Investigate the long-term effects of low-level exposure on sensitive aquatic organisms.

  • Identification of Degradation Products: Analyze the intermediates formed during any observed biodegradation or photodegradation to assess their own potential toxicity.

This information is critical for conducting a thorough risk assessment and for guiding the development of appropriate environmental management practices for industries utilizing this dye.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Vat Black 16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Black 16, also known as C.I. 59855, is a violanthrone-based vat dye widely used in the textile industry for its excellent fastness properties. Accurate quantification of this dye is crucial for quality control of dye products, analysis of dyed textiles, and in environmental monitoring. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. The methodologies described are based on established analytical principles for vat dyes and similar chemical structures and should be validated in-house for specific applications.

Analytical Methods Overview

Two primary analytical techniques are presented for the quantification of this compound:

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method for separating and quantifying this compound, even in complex mixtures.

  • UV-Visible Spectrophotometry: A simpler, more rapid method suitable for the quantification of the dye in solutions with minimal interfering substances.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is the preferred method for the accurate and precise quantification of this compound, offering excellent separation from potential impurities and degradation products.

Experimental Protocol

1. Instrumentation:

  • HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

2. Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Dimethylformamide (DMF)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • 0.45 µm syringe filters

3. Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of DMF.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation (from textile):

    • Accurately weigh approximately 100 mg of the dyed textile sample.

    • Extract the dye using a suitable solvent mixture. A reported effective solvent is a mixture of pyridine, ammonium hydroxide, and water.

    • Concentrate the extract and redissolve in a known volume of DMF.

    • Filter the solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

ParameterValue
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 50% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength Determined by UV-Vis scan (typically in the range of 550-650 nm for black dyes)[1]

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

  • Calculate the amount of this compound in the original sample based on the sample weight and dilution factors.

Method Validation Parameters (Typical Values)

The following table summarizes typical validation parameters for HPLC analysis of similar dyes.[1]

ParameterTypical Value
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.05 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.15 - 0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh this compound Standard Dissolve_Standard Dissolve in DMF (Stock Solution) Standard->Dissolve_Standard Dilute_Standard Prepare Working Standards Dissolve_Standard->Dilute_Standard Inject Inject into HPLC System Dilute_Standard->Inject Sample Weigh Textile Sample Extract Extract Dye Sample->Extract Filter_Sample Filter Sample Extract Extract->Filter_Sample Filter_Sample->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Detect at λmax (PDA/UV-Vis) Separate->Detect Cal_Curve Construct Calibration Curve Detect->Cal_Curve Quantify Quantify Sample Concentration Detect->Quantify Cal_Curve->Quantify Report Report Results Quantify->Report UVVis_Workflow cluster_prep_uv Sample & Standard Preparation cluster_analysis_uv Spectrophotometric Analysis cluster_data_uv Data Processing Standard_UV Weigh this compound Standard Dissolve_Standard_UV Dissolve in Solvent (Stock) Standard_UV->Dissolve_Standard_UV Dilute_Standard_UV Prepare Working Standards Dissolve_Standard_UV->Dilute_Standard_UV Measure_Standards Measure Absorbance of Standards Dilute_Standard_UV->Measure_Standards Sample_UV Prepare Sample Solution Measure_Sample Measure Absorbance of Sample Sample_UV->Measure_Sample Scan Determine λmax Scan->Measure_Standards Scan->Measure_Sample Cal_Curve_UV Construct Calibration Curve Measure_Standards->Cal_Curve_UV Quantify_UV Quantify Sample Concentration Measure_Sample->Quantify_UV Cal_Curve_UV->Quantify_UV Report_UV Report Results Quantify_UV->Report_UV Logical_Relationship Problem Quantification of This compound HPLC HPLC Method Problem->HPLC UVVis UV-Vis Method Problem->UVVis HPLC_Adv High Specificity High Sensitivity Impurity Profiling HPLC->HPLC_Adv HPLC_Disadv Higher Cost Complex Instrumentation HPLC->HPLC_Disadv UVVis_Adv Rapid Analysis Cost-Effective Simple Instrumentation UVVis->UVVis_Adv UVVis_Disadv Lower Specificity Prone to Interference UVVis->UVVis_Disadv

References

Application Note: Quantitative Analysis of Vat Black 16 Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantitative analysis of Vat Black 16. This compound is a water-insoluble dye, which presents a significant challenge for liquid chromatography analysis.[1][2] The protocol detailed herein overcomes this by employing a reductive solubilization step to convert the dye into its water-soluble leuco form prior to analysis.[1][2][3] This method is designed for researchers, scientists, and quality control professionals requiring a reliable analytical procedure for this dye. The protocol utilizes a reversed-phase C18 column with a gradient elution and UV-Vis detection.

Introduction

This compound, also known as C.I. 59855, is a complex violanthrone dye characterized by its excellent fastness properties, making it suitable for dyeing cellulosic fibers like cotton.[1][4] Its molecular formula is C₃₄H₁₈N₂O₂ with a molecular weight of 486.52 g/mol . A key characteristic of this compound, and vat dyes in general, is its insolubility in water and most common organic solvents.[4][5][6] For analytical techniques such as HPLC, the dye must be converted into its soluble, reduced (leuco) form.[2] This is typically achieved using a strong reducing agent, such as sodium dithionite, in an alkaline solution.[1][2] The resulting leuco form is water-soluble and can be analyzed using reversed-phase HPLC. This application note provides a detailed, step-by-step protocol for this analysis.

Experimental Protocols

Due to the limited availability of specific published HPLC methods for this compound, the following protocol is a proposed method based on established principles for the analysis of vat dyes.

Sample Preparation: Reduction of this compound

This crucial step converts the insoluble this compound into its soluble leuco form. All preparations should be performed under an inert atmosphere (e.g., nitrogen) to prevent premature re-oxidation.

Reagents:

  • This compound standard or sample

  • Sodium Dithionite (Na₂S₂O₄)

  • Sodium Hydroxide (NaOH), 0.1 M

  • Acetonitrile (HPLC grade)

  • Deionized Water (HPLC grade)

  • Nitrogen gas

Procedure:

  • Accurately weigh approximately 10 mg of the this compound sample into a 25 mL volumetric flask.

  • Add 10 mL of 0.1 M Sodium Hydroxide solution.

  • Add approximately 100 mg of Sodium Dithionite to the flask.

  • Immediately purge the flask with nitrogen gas for 2-3 minutes to create an inert atmosphere.

  • Seal the flask and sonicate for 20 minutes, or until the dye fully dissolves, indicated by a color change to the leuco form (typically a reddish-blue or reddish-brown).[1][4]

  • Dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and deionized water.

  • Prepare a series of calibration standards by serially diluting the stock solution.

  • Filter all solutions through a 0.45 µm syringe filter into HPLC vials immediately before analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions: The proposed conditions are summarized in Table 1. A gradient elution is recommended to ensure adequate separation of the main component from any impurities.

Data Presentation

Table 1: Proposed HPLC Method Parameters
ParameterValue
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Ammonium Acetate in Water (pH 9.0)
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-18 min: 80% B; 18-20 min: 80% to 30% B; 20-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 254 nm and 450 nm (or λmax of leuco form)
Injection Volume 20 µL

Note: The mobile phase should be freshly prepared and degassed. A small amount of sodium dithionite (~10 mM) can be added to Mobile Phase A to maintain the reduced state of the dye during chromatography, though this may affect column longevity.

Table 2: Illustrative Quantitative Data for this compound Calibration

The following table presents hypothetical data for a five-point calibration curve to demonstrate the expected output from the analysis.

Standard Concentration (µg/mL)Retention Time (min)Peak Area (mAU*s)Peak Height (mAU)
5.012.52150,23412,567
10.012.51305,11225,345
25.012.53752,98762,980
50.012.511,510,456125,880
100.012.523,025,789251,995

Visualized Workflow

The logical workflow for the analysis of this compound is depicted below.

HPLC_Workflow start Start: this compound Sample weigh 1. Weigh Sample (10 mg) start->weigh prepare 2. Add NaOH and Na₂S₂O₄ (Reduction to Leuco Form) weigh->prepare inert 3. Purge with N₂ & Sonicate prepare->inert dilute 4. Dilute to Volume & Filter inert->dilute hplc 5. HPLC Analysis dilute->hplc data 6. Data Acquisition (Chromatogram) hplc->data quantify 7. Peak Integration & Quantification data->quantify report End: Final Report quantify->report

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Application Note: Spectrophotometric Determination of Vat Black 16 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a method for the quantitative determination of Vat Black 16 concentration in a pyridine-based solution using UV-Vis spectrophotometry. This compound, a water-insoluble vat dye, is slightly soluble in pyridine, which allows for the preparation of solutions suitable for spectrophotometric analysis.[1] This method is based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species. The protocol provided herein is intended for researchers, scientists, and professionals in the fields of textile chemistry, quality control, and drug development who require a reliable method for quantifying this compound.

Introduction

This compound (C.I. 59855) is a complex organic dye with the chemical formula C₃₄H₁₈N₂O₂ and a molecular weight of 486.52 g/mol .[1] It is widely used in the textile industry for dyeing cellulosic fibers such as cotton, viscose, and vinylon due to its excellent fastness properties.[1] Accurate determination of its concentration is crucial for quality control in dye manufacturing, process optimization in dyeing applications, and for research purposes.

Due to its insolubility in water, standard aqueous spectrophotometric methods are not applicable.[1] However, this compound exhibits slight solubility in pyridine, making it a suitable solvent for creating solutions for analysis.[1] This application note provides a detailed protocol for the preparation of this compound standards in pyridine and the subsequent measurement of their absorbance to construct a calibration curve for the determination of unknown concentrations.

Principle of the Method

The quantitative determination of this compound is based on the Beer-Lambert Law, which is expressed as:

A = εbc

Where:

  • A is the absorbance (unitless)

  • ε (epsilon) is the molar absorptivity of the analyte at a specific wavelength (L mol⁻¹ cm⁻¹)

  • b is the path length of the cuvette (typically 1 cm)

  • c is the concentration of the analyte (mol L⁻¹)

By measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax), a calibration curve of absorbance versus concentration can be plotted. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating its concentration from the linear regression of the calibration curve.

Experimental Protocol

1. Materials and Reagents

  • This compound (analytical standard)

  • Pyridine (analytical grade)

  • Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)

  • Pipettes (various sizes)

  • Cuvettes (quartz or glass, 1 cm path length)

  • UV-Vis Spectrophotometer

2. Preparation of Stock Solution

  • Accurately weigh approximately 10 mg of this compound powder.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 70 mL of pyridine to the flask.

  • Sonicate the mixture for 15-20 minutes or until the dye is completely dissolved.

  • Allow the solution to return to room temperature.

  • Add pyridine to the flask up to the calibration mark.

  • Mix the solution thoroughly by inverting the flask several times. This is the stock solution.

3. Preparation of Standard Solutions

  • Label a series of 10 mL volumetric flasks.

  • Prepare a series of standard solutions by diluting the stock solution with pyridine as described in the table below.

StandardVolume of Stock Solution (mL)Final Volume (mL)
10.510
21.010
32.010
43.010
54.010
65.010

4. Spectrophotometric Measurement

  • Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.

  • Set the wavelength range to scan from 400 nm to 800 nm.

  • Use pyridine as the blank solution to zero the spectrophotometer.

  • Measure the absorbance spectrum of one of the mid-range standard solutions to determine the wavelength of maximum absorbance (λmax).

  • Set the spectrophotometer to the determined λmax.

  • Measure the absorbance of each standard solution and the blank at λmax.

5. Data Analysis

  • Subtract the absorbance of the blank from the absorbance of each standard solution.

  • Plot a calibration curve of corrected absorbance versus the concentration of the standard solutions.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1.0 indicates a good linear fit.

  • Measure the absorbance of the unknown this compound sample (prepared in pyridine) at λmax.

  • Calculate the concentration of the unknown sample using the equation of the calibration curve.

Data Presentation

Table 1: Quantitative Data for Spectrophotometric Determination of this compound

ParameterValue
SolventPyridine
Wavelength of Maximum Absorbance (λmax)To be determined experimentally
Concentration Range of Standards[Calculate based on stock solution]
Equation of Calibration CurveTo be determined experimentally
Correlation Coefficient (R²)To be determined experimentally
Molar Absorptivity (ε)To be calculated from the slope of the calibration curve

Visualizations

experimental_workflow prep_stock Prepare Stock Solution of this compound in Pyridine prep_standards Prepare Standard Dilutions prep_stock->prep_standards det_lambda_max Determine λmax using a Standard Solution prep_standards->det_lambda_max measure_abs Measure Absorbance of Standards at λmax det_lambda_max->measure_abs plot_curve Plot Calibration Curve (Absorbance vs. Concentration) measure_abs->plot_curve calc_conc Calculate Concentration of Unknown plot_curve->calc_conc measure_unknown Measure Absorbance of Unknown Sample measure_unknown->calc_conc

Caption: Experimental workflow for the spectrophotometric determination of this compound.

beer_lambert_law cluster_law Beer-Lambert Law A Absorbance (A) equals = A->equals epsilon Molar Absorptivity (ε) equals->epsilon b Path Length (b) c Concentration (c)

Caption: Logical relationship of the Beer-Lambert Law.

References

Application Notes and Protocols for Dyeing Cotton with Vat Black 16 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vat dyes are a class of water-insoluble dyes that are applied to cellulosic fibers, such as cotton, in a soluble, reduced form.[1][2][3] This application note provides a detailed protocol for dyeing cotton fabric with Vat Black 16 (C.I. 59855) in a laboratory environment.[4][5][6] The process involves the reduction of the insoluble dye to its water-soluble "leuco" form, absorption by the cotton fibers, and subsequent oxidation back to the insoluble form, trapping the dye molecules within the fiber.[1][7][8] This method results in excellent color fastness to washing and light.[1][2]

Chemical and Material Safety

This compound is a black powder with a metallic luster.[4][5][6] It is insoluble in water.[4][6][9] The dyeing process involves the use of strong reducing agents and alkalis. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, rubber gloves, and a lab coat or protective clothing.[10][11] A dust mask or approved respirator should be used when handling the powdered dye to avoid inhalation.[10][12][13]

  • Ventilation: All procedures should be carried out in a well-ventilated area or a chemical fume hood.[10]

  • Handling Spills: Clean up spills immediately to prevent dust from becoming airborne.[13]

  • First Aid: In case of eye contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[10][11] For skin contact, wash with soap and water.[10][11] If ingested, give 2-4 cupfuls of milk or water and get immediate medical aid.[10] If inhaled, move to fresh air.[10]

Materials and Equipment

  • Scoured and bleached 100% cotton fabric

  • This compound dye powder (C.I. 59855)

  • Sodium Hydroxide (NaOH)

  • Sodium Hydrosulfite (Na₂S₂O₄)

  • Wetting agent

  • Sequestering agent

  • Dispersing agent

  • Hydrogen Peroxide (H₂O₂) (35%)

  • Soda Ash (Na₂CO₃)

  • Non-ionic detergent

  • Laboratory beaker or dyeing vessel

  • Heating and stirring apparatus (e.g., hot plate with magnetic stirrer)

  • Graduated cylinders and beakers

  • Weighing balance

  • Glass stirring rod

  • pH indicator paper or pH meter

  • Thermometer

Experimental Protocols

1. Pre-treatment of Cotton Fabric

Before dyeing, it is crucial to prepare the cotton fabric to ensure uniform dye uptake and absorbency. This is typically done by scouring and bleaching. For this protocol, it is assumed that commercially scoured and bleached cotton fabric is used. If starting with grey fabric, a thorough scouring and bleaching process must be performed. A simple pre-wetting step is included here:

  • Cut a sample of the cotton fabric to a known weight (e.g., 10 grams).

  • Immerse the fabric in a bath of deionized water containing a wetting agent (see Table 1 for concentration) at room temperature for 15-20 minutes to ensure thorough wetting.

2. Dye Bath Preparation and Vatting (Reduction)

The "vatting" process converts the insoluble this compound into its soluble leuco form.[1][2][3]

  • Prepare a dye bath with the required amount of water based on the liquor ratio (e.g., 20:1, meaning 20 mL of water for every 1 gram of fabric). For a 10g fabric sample, this would be 200 mL.

  • Add the wetting agent, sequestering agent, and dispersing agent to the dye bath and stir until dissolved (see Table 1 for quantities).

  • In a separate container, create a paste of the this compound dye powder with a small amount of warm water and a dispersing agent.

  • Add the dye paste to the main dye bath and stir.

  • Heat the dye bath to the vatting temperature specified in Table 2.

  • Carefully add the required amount of Sodium Hydroxide (Caustic Soda) and stir until dissolved.

  • Slowly add the Sodium Hydrosulfite (reducing agent) to the dye bath. The color of the bath will change as the dye is reduced to its leuco form.[4][5][6]

  • Maintain the vatting temperature and continue to stir for the specified time (see Table 2). The solution should be clear, indicating complete reduction.

3. Dyeing Procedure

  • Introduce the pre-wetted cotton fabric into the prepared dye bath.

  • Raise the temperature of the dye bath to the dyeing temperature as indicated in Table 2.

  • Continue the dyeing process for the specified duration, ensuring the fabric is fully submerged and agitated gently to promote even dyeing.

4. Rinsing and Oxidation

After dyeing, the soluble leuco dye within the fibers must be converted back to its insoluble form through oxidation.

  • Remove the fabric from the dye bath and gently squeeze out the excess liquor.

  • Rinse the fabric in cold water to remove loose dye and residual chemicals.

  • Prepare an oxidation bath containing Hydrogen Peroxide and Soda Ash as per the concentrations in Table 3.

  • Immerse the dyed fabric in the oxidation bath at the specified temperature and for the recommended time. The original black color will reappear and intensify.

  • Rinse the fabric thoroughly with cold water.

5. Soaping (After-treatment)

Soaping is a critical final step to remove any unfixed dye particles from the fabric surface and to stabilize the final shade, thereby improving the fastness properties.[1][2][14]

  • Prepare a soaping bath with a non-ionic detergent and Soda Ash as detailed in Table 4.

  • Immerse the oxidized fabric in the soaping bath and heat to near boiling.

  • Treat the fabric for the specified duration with gentle agitation.

  • Rinse the fabric thoroughly, first with hot water and then with cold water, until the rinse water is clear.

  • Squeeze out the excess water and allow the fabric to air dry.

Data Presentation

Table 1: Dye Bath Auxiliaries (based on a 20:1 liquor ratio)

Chemical/AuxiliaryConcentration (g/L)For a 200 mL Dye Bath
Wetting Agent1.0 - 2.00.2 - 0.4 g
Sequestering Agent1.0 - 2.00.2 - 0.4 g
Dispersing Agent1.0 - 2.00.2 - 0.4 g

Table 2: Vatting and Dyeing Parameters for this compound

ParameterValue
This compound Dye (% owf*)1.0 - 5.0%
Sodium Hydroxide (g/L)10.0 - 15.0
Sodium Hydrosulfite (g/L)10.0 - 15.0
Vatting Temperature60 - 70 °C
Vatting Time15 - 20 minutes
Dyeing Temperature60 - 70 °C[1]
Dyeing Time45 - 60 minutes

*owf = on the weight of fabric

Table 3: Oxidation Bath Parameters

ChemicalConcentration (g/L)TemperatureTime (minutes)
Hydrogen Peroxide (35%)0.5 - 2.040 - 50 °C10 - 15
Soda Ash1.0 - 2.040 - 50 °C10 - 15

Table 4: Soaping Bath Parameters

ChemicalConcentration (g/L)TemperatureTime (minutes)
Non-ionic Detergent1.0 - 2.0[1]95 - 100 °C[1]15 - 20
Soda Ash1.0 - 2.0[1]95 - 100 °C[1]15 - 20

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post_treatment Post-Treatment start Start: Cotton Fabric Sample (10g) pretreatment Pre-wetting (Water + Wetting Agent) start->pretreatment vatting Vatting (Reduction) - this compound - NaOH - Na₂S₂O₄ - 60-70°C, 15-20 min pretreatment->vatting dyeing Dyeing - 60-70°C - 45-60 min vatting->dyeing rinsing1 Cold Water Rinse dyeing->rinsing1 oxidation Oxidation - H₂O₂ + Soda Ash - 40-50°C, 10-15 min rinsing1->oxidation rinsing2 Cold Water Rinse oxidation->rinsing2 soaping Soaping - Detergent + Soda Ash - 95-100°C, 15-20 min rinsing2->soaping rinsing3 Hot & Cold Water Rinse soaping->rinsing3 drying Air Dry rinsing3->drying end End: Dyed Cotton Fabric drying->end

Caption: Workflow for laboratory dyeing of cotton with this compound.

References

Application Notes and Protocols: Vat Black 16 in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Black 16, a large polycyclic aromatic hydrocarbon belonging to the violanthrone class of dyes, presents an intriguing candidate for application in organic electronics.[1][2][3] Its extended π-conjugated system is a key characteristic for potential semiconducting behavior.[4] While research into other vat dyes has shown promise for use in devices like organic field-effect transistors (OFETs), specific data on this compound remains limited.[5] These notes provide an overview of the potential applications, key performance metrics based on closely related violanthrone derivatives, and generalized experimental protocols for the fabrication and characterization of this compound-based organic electronic devices.

This compound is known chemically as a violanthrone derivative with the molecular formula C₃₄H₁₈N₂O₂.[2][3][6] Traditionally, it has been utilized as a stable dye for textiles.[2][3][6][7] Its inherent stability and conjugated core structure are advantageous properties for organic semiconductors.

Potential Applications in Organic Electronics

The molecular structure of this compound suggests its potential utility in various organic electronic devices, primarily as a p-type semiconductor. The large, planar aromatic core could facilitate intermolecular π-π stacking, which is crucial for efficient charge transport.

Organic Field-Effect Transistors (OFETs): The primary application explored for related vat dyes is in the active layer of OFETs.[5] OFETs are fundamental building blocks for a range of electronic circuits and sensors.

Organic Photovoltaics (OPVs): The light-absorbing properties of this compound, inherent from its nature as a dye, could make it a suitable component in the photoactive layer of organic solar cells, likely as an electron donor material.

Organic Light-Emitting Diodes (OLEDs): While less common for this class of materials, its fluorescence properties could be investigated for use as an emissive or charge-transporting layer in OLEDs.

Data Presentation: Electronic Properties

Table 1: Estimated Electronic Properties of Violanthrone-Based Materials

PropertyEstimated ValueSource Compound
HOMO Level ~ -5.2 eVO-alkylated Flavanthrone derivative
LUMO Level ~ -3.2 eVO-alkylated Flavanthrone derivative
Energy Gap ~ 2.0 eVCalculated from HOMO/LUMO

Note: HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) levels are critical for determining charge injection and transport properties, as well as the overall stability of the semiconductor.[8]

Table 2: Charge Transport Characteristics of Violanthrone Derivatives in OFETs

DerivativeHole Mobility (μ) (cm² V⁻¹ s⁻¹)On/Off Ratio
Dicyanomethylene-functionalised violanthrone (branched alkyl chains)3.6 x 10⁻⁶Not Reported
Dicyanomethylene-functionalised violanthrone (linear alkyl chains)1.0 x 10⁻²Not Reported

Note: Charge carrier mobility is a measure of how quickly charge carriers (holes in this case) can move through the material under the influence of an electric field. The On/Off ratio is the ratio of the current when the transistor is in the "on" state to the current when it is in the "off" state, indicating the switching efficiency.

Experimental Protocols

Given the low solubility of this compound in common organic solvents, vacuum thermal evaporation is the most viable method for thin-film deposition.[2][6][7][9][10] The following protocols are generalized for the fabrication and characterization of a bottom-gate, top-contact (BGTC) OFET using this compound as the active semiconductor layer.

Protocol 1: Substrate Preparation and Cleaning
  • Substrate: Start with a heavily n-doped silicon wafer with a 300 nm thermally grown silicon dioxide (SiO₂) layer. The doped silicon will act as the gate electrode, and the SiO₂ will serve as the gate dielectric.

  • Cleaning:

    • Place the substrates in a beaker and sonicate in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of dry nitrogen.

    • To remove any organic residues and improve the surface energy, treat the substrates with an oxygen plasma or a UV/ozone cleaner for 10 minutes.

Protocol 2: Active Layer Deposition
  • Material: Use high-purity this compound powder (purified by sublimation if necessary).

  • Deposition:

    • Place the cleaned substrates into a high-vacuum thermal evaporation chamber.

    • Load the this compound powder into a quartz crucible.

    • Evacuate the chamber to a base pressure of < 10⁻⁶ Torr.

    • Heat the crucible until the this compound starts to sublimate.

    • Deposit a thin film of this compound (typically 30-50 nm) onto the substrates at a controlled deposition rate (e.g., 0.1-0.2 Å/s), monitored by a quartz crystal microbalance.

    • Allow the substrates to cool to room temperature before venting the chamber.

Protocol 3: Source-Drain Electrode Deposition
  • Masking: Place a shadow mask with the desired source-drain electrode pattern (defining channel length and width) in contact with the this compound-coated substrates.

  • Deposition:

    • Return the masked substrates to the thermal evaporation chamber.

    • Deposit a thin adhesion layer of chromium or titanium (2-5 nm).

    • Deposit the source-drain electrodes, typically gold (40-50 nm), at a rate of 0.5-1 Å/s.

    • Remove the substrates from the chamber after cooling.

Protocol 4: OFET Characterization
  • Electrical Measurements:

    • Place the fabricated OFET device on the chuck of a semiconductor probe station.

    • Use micromanipulators to make contact with the gate, source, and drain electrodes.

    • Connect the probes to a semiconductor parameter analyzer.

  • Transfer Characteristics:

    • Apply a constant drain-source voltage (Vds), for example, -40 V.

    • Sweep the gate-source voltage (Vgs) from a positive voltage (e.g., +20 V) to a negative voltage (e.g., -60 V).

    • Measure the drain-source current (Ids).

    • Plot Ids vs. Vgs to obtain the transfer curve. From this curve, the on/off ratio and threshold voltage can be extracted.

  • Output Characteristics:

    • Apply a constant gate-source voltage (Vgs) at several values (e.g., 0 V, -10 V, -20 V, -30 V, -40 V).

    • For each Vgs, sweep the drain-source voltage (Vds) from 0 V to a negative voltage (e.g., -60 V).

    • Measure the drain-source current (Ids).

    • Plot Ids vs. Vds for each Vgs to obtain the output curves. The saturation mobility can be calculated from the transfer curve in the saturation regime.

Visualizations

Experimental Workflow for OFET Fabrication

OFET_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (High Vacuum) cluster_characterization Device Characterization Start Si/SiO₂ Wafer Cleaning Sonication (DI Water, Acetone, IPA) Start->Cleaning Drying Nitrogen Drying Cleaning->Drying Surface_Treatment O₂ Plasma / UV-Ozone Drying->Surface_Treatment Vat_Black_16_Deposition This compound Evaporation (30-50 nm) Surface_Treatment->Vat_Black_16_Deposition Electrode_Masking Shadow Mask Alignment Vat_Black_16_Deposition->Electrode_Masking Electrode_Deposition Au/Cr Deposition (40-50 nm) Electrode_Masking->Electrode_Deposition Probing Probe Station Contact Electrode_Deposition->Probing Electrical_Measurement Semiconductor Parameter Analyzer Probing->Electrical_Measurement Final_Device Finished OFET Device Electrical_Measurement->Final_Device

Caption: Workflow for the fabrication of a this compound based OFET.

Logical Relationship of OFET Characterization

OFET_Characterization_Logic cluster_inputs Input Voltages cluster_device OFET Device cluster_outputs Measured Output cluster_analysis Performance Metrics Vgs Gate-Source Voltage (Vgs) Device This compound OFET Vgs->Device Vds Drain-Source Voltage (Vds) Vds->Device Ids Drain-Source Current (Ids) Device->Ids Mobility Charge Carrier Mobility (μ) Ids->Mobility OnOff_Ratio On/Off Ratio Ids->OnOff_Ratio Threshold_Voltage Threshold Voltage (Vth) Ids->Threshold_Voltage

Caption: Logical flow of OFET characterization from inputs to performance metrics.

References

Application Note: Vat Black 16 as a Chemofluorescent Sensor for Aliphatic Amines

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of current scientific literature reveals that while Vat Black 16 is a well-established dye in the textile industry, its application as a functional dye in sensor technology is a novel and largely unexplored area. There are no direct studies detailing its use for sensing applications. However, the core molecular structure of this compound, violanthrone, is shared with other functional dyes that have demonstrated sensing capabilities. Notably, a novel near-infrared (NIR) violanthrone derivative has been shown to function as a fluorescent sensor for electron-rich amines[1].

This application note, therefore, presents a hypothetical framework for the use of this compound as a functional dye in sensor technology, drawing parallels from related violanthrone compounds. The protocols and data presented herein are theoretical and intended to serve as a foundational guide for researchers and scientists interested in exploring this innovative application.

1. Introduction

This compound is a commercially available vat dye with a polycyclic aromatic hydrocarbon core based on violanthrone.[2] Its extended π-conjugated system suggests potential for interesting photophysical properties that could be harnessed for sensing applications. This application note proposes the use of this compound as a functional dye in a chemofluorescent sensor for the detection of aliphatic amines. The proposed mechanism is based on the principle that the electron-rich nature of aliphatic amines can interact with the electron-deficient regions of the this compound molecule, leading to a measurable change in its fluorescence emission.

2. Principle of Operation

The proposed sensing mechanism is based on a photoinduced electron transfer (PET) process. In its ground state, the fluorescence of this compound is "quenched" or turned "off". Upon interaction with an electron-donating analyte, such as an aliphatic amine, an electron transfer from the amine to the excited state of the this compound molecule is proposed to occur. This interaction disrupts the non-radiative decay pathway, resulting in an enhancement of the fluorescence intensity, or a "turn-on" response. The magnitude of this fluorescence enhancement is expected to be proportional to the concentration of the amine, forming the basis for quantitative detection.

3. Potential Applications

  • Environmental Monitoring: Detection of volatile organic amines in air or water samples.

  • Food Safety: Monitoring the spoilage of food products through the detection of biogenic amines.

  • Industrial Process Control: In-line monitoring of amine concentrations in chemical manufacturing.

Hypothetical Performance Data

The following table summarizes the projected performance characteristics of a hypothetical this compound-based fluorescent sensor for the detection of n-butylamine.

ParameterProjected Value
Analyte n-Butylamine
Detection Method Fluorescence Spectroscopy
Excitation Wavelength (λex) 580 nm
Emission Wavelength (λem) 650 nm
Limit of Detection (LOD) 1 µM
Linear Range 1 - 100 µM
Response Time < 5 minutes
Selectivity High for aliphatic amines over aromatic amines and other common organic compounds.

Experimental Protocols

Protocol 1: Preparation of this compound Sensing Solution

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), spectroscopy grade

    • Phosphate-buffered saline (PBS), pH 7.4

    • Volumetric flasks

    • Micropipettes

  • Procedure:

    • Prepare a 1 mM stock solution of this compound by dissolving the appropriate amount of the dye powder in DMSO.

    • Sonicate the stock solution for 15 minutes to ensure complete dissolution.

    • For sensing experiments, dilute the stock solution with PBS (pH 7.4) to a final working concentration of 10 µM. This is the "sensing solution."

Protocol 2: Fluorescence-Based Detection of n-Butylamine

  • Materials:

    • This compound sensing solution (10 µM in PBS)

    • n-Butylamine standard solutions (prepared in PBS)

    • Fluorometer

    • Quartz cuvettes

  • Procedure:

    • To a quartz cuvette, add 2 mL of the this compound sensing solution.

    • Record the baseline fluorescence spectrum of the sensing solution (λex = 580 nm, λem = 620-750 nm).

    • Add a known concentration of the n-butylamine standard solution to the cuvette.

    • Mix gently and incubate for 5 minutes at room temperature.

    • Record the fluorescence spectrum under the same conditions.

    • Repeat steps 3-5 for a range of n-butylamine concentrations to generate a calibration curve.

    • For unknown samples, follow the same procedure and determine the concentration from the calibration curve.

Visualizations

Caption: Proposed signaling pathway for the chemofluorescent detection of aliphatic amines using this compound.

G cluster_1 Experimental Workflow A Prepare 10 µM this compound Sensing Solution in PBS B Record Baseline Fluorescence (λex = 580 nm) A->B C Add Aliquot of Amine Standard or Sample B->C D Incubate for 5 minutes C->D E Record Fluorescence Emission Spectrum D->E F Analyze Data: Plot Fluorescence Intensity vs. Concentration E->F

Caption: Experimental workflow for the detection of aliphatic amines using the proposed this compound sensor.

References

Application Notes and Protocols: Synthesis of Vat Black 16 Derivatives for Novel Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Vat Black 16 (Violanthrone) derivatives and explores their potential for novel applications beyond traditional textile dyeing. The inherent electronic and photophysical properties of the violanthrone core make its derivatives promising candidates for development in materials science and medicinal chemistry.

Introduction

This compound, chemically a violanthrone derivative, is a well-known vat dye valued for its exceptional color fastness in the textile industry.[1][2][3][4][5][6][7][8] Its large, conjugated aromatic system, however, also endows it with interesting semiconducting and fluorescent properties.[1][9] Recent research has focused on harnessing these properties by synthesizing functionalized violanthrone derivatives for applications in organic electronics and as near-infrared (NIR) fluorescent probes.[1][9][10] This document outlines synthetic protocols for such derivatives and proposes a potential application in photodynamic therapy, a relevant area for drug development professionals.

The synthesis of this compound itself involves the treatment of Dinaphtho[1,2,3-cd:3′,2′,1′-lm]perylene-5,10-dione with hydroxylamine in concentrated sulfuric acid. A similar approach using violanthrone and hydroxylamine sulfate in the presence of a vanadium pentoxide catalyst can yield a black vat dye with amino and hydroxyl groups on the violanthrone structure.[11]

Application Note I: Violanthrone Derivatives for Organic Electronics

The intrinsic semiconducting properties of violanthrone make it a promising scaffold for organic electronic materials.[1] By introducing solubilizing side chains and electron-withdrawing groups, the processability and electronic characteristics of violanthrone derivatives can be tailored for applications such as Organic Field-Effect Transistors (OFETs).

This protocol describes a two-step synthesis to produce soluble, dicyanomethylene-functionalized violanthrone derivatives. The first step involves etherification of 16,17-dihydroxyviolanthrone to improve solubility, followed by a Knoevenagel condensation to introduce the electron-withdrawing dicyanomethylene groups.[1]

Experimental Protocol:

Step 1: Etherification of 16,17-Dihydroxyviolanthrone

  • To a solution of 16,17-dihydroxyviolanthrone in a suitable organic solvent, add an appropriate alkyl bromide (e.g., 2-ethylhexyl bromide, 1-bromooctane, or 1-bromododecane).

  • Add a base (e.g., potassium carbonate) and heat the mixture to reflux.

  • Monitor the reaction by thin-layer chromatography (TLC) until completion.

  • After cooling, filter the mixture and evaporate the solvent from the filtrate.

  • Purify the crude product by column chromatography to yield the desired 16,17-dialkoxyviolanthrone derivative.

Step 2: Knoevenagel Condensation with Malononitrile

  • Dissolve the 16,17-dialkoxyviolanthrone derivative in a suitable solvent (e.g., chloroform).

  • Add an excess of malononitrile and a catalytic amount of a base (e.g., piperidine).

  • Reflux the mixture and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and wash with water.

  • Dry the organic layer, evaporate the solvent, and purify the product by column chromatography.

Quantitative Data:

CompoundAlkyl ChainHOMO (eV)LUMO (eV)Band Gap (eV)
3a 2-ethylhexyl-5.54-4.081.46
3b n-octyl-5.55-4.081.47
3c n-dodecyl-5.54-4.081.46

Data adapted from theoretical calculations on similar derivatives.[1]

Experimental Workflow:

G cluster_0 Step 1: Etherification cluster_1 Step 2: Knoevenagel Condensation Start1 16,17-Dihydroxyviolanthrone Reaction1 Reflux Start1->Reaction1 Reagents1 Alkyl Bromide, Base (K2CO3) Reagents1->Reaction1 Purification1 Column Chromatography Reaction1->Purification1 Product1 16,17-Dialkoxyviolanthrone Purification1->Product1 Start2 16,17-Dialkoxyviolanthrone Product1->Start2 Reaction2 Reflux Start2->Reaction2 Reagents2 Malononitrile, Piperidine Reagents2->Reaction2 Purification2 Column Chromatography Reaction2->Purification2 Product2 Dicyanomethylene-Functionalized Violanthrone Purification2->Product2

Caption: Synthesis of dicyanomethylene-functionalized violanthrone.

Application Note II: Violanthrone Analogs as Near-Infrared Fluorescent Dyes

The extended π-conjugated system of violanthrone can be chemically modified to produce derivatives that fluoresce in the near-infrared (NIR) region. Such dyes are valuable as fluorescent probes in biological imaging due to reduced background autofluorescence from tissues.

This protocol describes the synthesis of a violanthrone analog with improved solubility and a fluorescence emission in the NIR spectrum, as suggested by a Chinese patent.[9]

Experimental Protocol:

  • Chemically modify violanthrone to introduce functional groups that allow for the attachment of long-chain alkyl groups (e.g., C6 to C12 straight-chain alkyls). This can be achieved through reactions targeting the ketone functionalities or the aromatic core.

  • Introduce the solubilizing alkyl chains via a Williamson ether synthesis or other suitable coupling reactions.

  • Purify the resulting violanthrone analog using column chromatography.

  • Characterize the final product by spectroscopy to confirm its structure and measure its fluorescence emission spectrum.

Expected Properties:

PropertyValue
Fluorescence Emission Wavelength~716.5 nm
SolubilityGood in common organic solvents
StabilityGood

Data based on a violanthrone analog described in the literature.[9]

Logical Relationship Diagram:

G ViolanthroneCore Violanthrone Core (Large Conjugated System) Modification Chemical Modification (e.g., Alkylation) ViolanthroneCore->Modification Properties Resulting Properties Modification->Properties Solubility Increased Solubility Properties->Solubility NIREmission NIR Fluorescence (~716.5 nm) Properties->NIREmission Application Application: Bio-imaging Probe Solubility->Application NIREmission->Application

Caption: Rationale for developing violanthrone-based NIR probes.

Application Note III: Proposed Application in Photodynamic Therapy

The strong absorption in the visible and near-infrared regions and the potential to generate reactive oxygen species (ROS) upon photoexcitation make violanthrone derivatives interesting candidates for photodynamic therapy (PDT). In PDT, a photosensitizer is administered and accumulates in tumor tissue. Subsequent irradiation with light of a specific wavelength activates the photosensitizer to produce cytotoxic ROS, leading to tumor cell death.

The proposed mechanism involves the photosensitizer (this compound derivative) being excited from its ground state (S₀) to a singlet excited state (S₁) upon light absorption. It can then undergo intersystem crossing to a longer-lived triplet excited state (T₁). From the triplet state, the photosensitizer can transfer energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), which induces apoptosis in cancer cells.

Signaling Pathway Diagram:

G VB16D This compound Derivative (S₀) VB16D_S1 This compound Derivative (S₁) VB16D->VB16D_S1 Absorption Light Light (hν) Light->VB16D_S1 VB16D_T1 This compound Derivative (T₁) VB16D_S1->VB16D_T1 Intersystem Crossing sO2 Singlet Oxygen (¹O₂) VB16D_T1->sO2 Energy Transfer O2 Molecular Oxygen (³O₂) O2->sO2 Apoptosis Cellular Apoptosis sO2->Apoptosis

Caption: Proposed mechanism of action for a violanthrone-based PDT agent.

References

Application Notes and Protocols for the Electrochemical Study of Vat Black 16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Black 16, a complex organic dye of the violanthrone class, is primarily utilized in the textile industry for its robust dyeing properties.[1][2] Its chemical structure, rich in aromatic and carbonyl functional groups, suggests inherent redox activity, making it a candidate for investigation in various electrochemical applications.[2] These applications could potentially include the development of novel sensors, electrocatalysts, or as a redox probe in biological and pharmaceutical studies. However, its poor solubility in aqueous solutions presents a significant challenge for conventional electrochemical analysis.[1][3][4]

These application notes provide a comprehensive guide for researchers interested in exploring the electrochemical characteristics of this compound. The protocols detailed below offer a foundational methodology for sample preparation, electrochemical analysis, and data interpretation, addressing the challenges posed by its insolubility.

Potential Applications in Electrochemical Studies

While not a conventional application, the electrochemical properties of this compound could be harnessed in several research and development areas:

  • Electrochemical Sensors: Modified electrodes containing this compound could be developed for the detection of various analytes. The interaction of the analyte with the dye molecule could induce a measurable change in its electrochemical response.

  • Redox-Active Formulations: In drug development, understanding the redox behavior of dye-like molecules can be pertinent, especially if they are considered for formulations or as functional excipients.

  • Electrocatalysis: The conjugated π-system and carbonyl groups of this compound could facilitate electron transfer processes, making it a candidate for mediating electrochemical reactions.

Quantitative Data Summary

Parameter This compound (Experimental) Reference Compound (e.g., Violanthrone derivative) Technique
Formal Potential (E°') vs. Ag/AgCl To be determinede.g., -0.5 V to -1.0 VCyclic Voltammetry
Peak Separation (ΔEp) To be determinede.g., > 60 mV (quasi-reversible)Cyclic Voltammetry
Electron Transfer Rate Constant (k°) To be determinede.g., 10⁻³ to 10⁻⁵ cm/sElectrochemical Impedance Spectroscopy
Diffusion Coefficient (D) To be determinede.g., 10⁻⁶ to 10⁻⁷ cm²/sCyclic Voltammetry
Limit of Detection (LOD) To be determinedDependent on applicationDifferential Pulse Voltammetry
Sensitivity To be determinedDependent on applicationDifferential Pulse Voltammetry

Experimental Protocols

Preparation of this compound for Electrochemical Analysis

The primary challenge in studying this compound electrochemically is its insolubility in water. The following protocols address this issue.

Protocol 1: Solvent-Based Dispersion

  • Solvent Selection: Due to its insolubility in water, a suitable organic solvent must be chosen. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are potential candidates.

  • Stock Solution Preparation:

    • Accurately weigh 1-5 mg of this compound powder.

    • Dissolve the powder in 10 mL of the chosen organic solvent.

    • Use ultrasonication for 15-30 minutes to ensure complete dissolution and create a homogenous stock solution.

  • Working Solution Preparation:

    • The working solution for electrochemical analysis will be a mixture of the organic stock solution and an aqueous electrolyte.

    • A typical preparation involves adding a small volume (e.g., 100 µL) of the this compound stock solution to a larger volume (e.g., 10 mL) of the aqueous supporting electrolyte (e.g., 0.1 M KCl or phosphate-buffered saline).

    • The final concentration of the organic solvent should be kept low (typically <5% v/v) to minimize its interference with the electrochemical measurements.

    • The resulting solution will be a fine dispersion or a solution of the dye, depending on the final concentration and solvent miscibility.

Protocol 2: Electrode Modification

  • Dispersion Preparation:

    • Prepare a dispersion of this compound in a volatile solvent like ethanol or isopropanol at a concentration of 1-5 mg/mL.

    • Use ultrasonication to create a uniform dispersion.

  • Electrode Coating:

    • Clean the surface of a glassy carbon electrode (GCE) or other suitable working electrode by polishing with alumina slurry, followed by rinsing with deionized water and ethanol.

    • Drop-cast a small volume (5-10 µL) of the this compound dispersion onto the electrode surface.

    • Allow the solvent to evaporate completely at room temperature or under a gentle stream of nitrogen.

  • Nafion® Coating (Optional):

    • To improve the stability of the modified layer, a thin film of Nafion® solution (e.g., 0.5 wt. %) can be drop-casted on top of the this compound layer and allowed to dry.

Electrochemical Characterization

The following are standard electrochemical techniques that can be employed to study the redox behavior of this compound.

Protocol 3: Cyclic Voltammetry (CV)

  • Objective: To investigate the redox potentials and reversibility of the electron transfer process.

  • Instrumentation: A standard three-electrode setup with a working electrode (bare or modified GCE), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Procedure:

    • Place the three-electrode system in the electrochemical cell containing the prepared this compound solution or a blank electrolyte for the modified electrode.

    • Deoxygenate the solution by purging with high-purity nitrogen or argon for 10-15 minutes.

    • Record the cyclic voltammogram by scanning the potential from an initial potential where no faradaic reaction occurs to a final potential and then reversing the scan. The potential range should be wide enough to observe the redox peaks of this compound.

    • Vary the scan rate (e.g., from 10 to 200 mV/s) to study the nature of the electrochemical process (diffusion-controlled vs. surface-confined).

Protocol 4: Differential Pulse Voltammetry (DPV)

  • Objective: To enhance the signal-to-noise ratio and for quantitative analysis with lower detection limits.

  • Procedure:

    • Use the same three-electrode setup and deoxygenated solution as in CV.

    • Apply a DPV waveform, which consists of small pulses superimposed on a linearly increasing potential ramp.

    • Optimize DPV parameters such as pulse amplitude, pulse width, and scan increment to achieve the best signal.

    • For quantitative analysis, construct a calibration curve by plotting the peak current against the concentration of this compound.

Protocol 5: Electrochemical Impedance Spectroscopy (EIS)

  • Objective: To investigate the electron transfer kinetics and the interfacial properties of the modified electrode.

  • Procedure:

    • Use the same three-electrode setup.

    • Apply a small amplitude AC potential (e.g., 5-10 mV) at a constant DC potential (typically the formal potential of the redox couple) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

    • The resulting impedance data can be plotted as a Nyquist plot (Z' vs. -Z'') and fitted to an equivalent electrical circuit to extract parameters like the charge transfer resistance (Rct), which is inversely proportional to the electron transfer rate constant.

Visualizations

Logical Workflow for Electrochemical Analysis

workflow cluster_prep Sample Preparation cluster_analysis Electrochemical Analysis cluster_data Data Interpretation prep_method Choose Preparation Method solvent Solvent-Based Dispersion prep_method->solvent In-solution study modification Electrode Modification prep_method->modification Surface study cv Cyclic Voltammetry (CV) solvent->cv modification->cv dpv Differential Pulse Voltammetry (DPV) cv->dpv For higher sensitivity eis Electrochemical Impedance Spectroscopy (EIS) cv->eis For kinetic studies redox_props Redox Potentials & Reversibility cv->redox_props quant_analysis Quantitative Analysis dpv->quant_analysis kinetics Electron Transfer Kinetics eis->kinetics

Caption: Workflow for the electrochemical study of this compound.

Hypothetical Signaling Pathway for a this compound-Based Sensor

This diagram illustrates a hypothetical mechanism for an electrochemical sensor utilizing this compound.

signaling_pathway cluster_sensor Sensor Interface cluster_solution Solution Phase cluster_signal Signal Transduction electrode Working Electrode vb16 This compound Layer interaction Analyte-Vat Black 16 Interaction vb16->interaction analyte Analyte analyte->interaction redox_probe Redox Probe (e.g., [Fe(CN)6]3-/4-) et_change Change in Electron Transfer Rate redox_probe->et_change Probes interaction->et_change Modulates signal_change Measurable Change in Electrochemical Signal (Current/Impedance) et_change->signal_change Results in

Caption: Hypothetical mechanism of a this compound-based sensor.

References

Application Notes and Protocols for Studying the Aggregation of Vat Black 16 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Black 16 is a violanthrone-based vat dye with the chemical formula C₃₄H₁₈N₂O₂ and a molecular weight of 486.52 g/mol .[1][2] Its large, planar aromatic structure and insolubility in water contribute to a strong tendency to aggregate in solution.[1][2][3][4] Understanding and controlling this aggregation is crucial for its application in dyeing processes and for any potential use in other fields, such as organic electronics or drug delivery, where particle size and dispersion are critical.

Like other vat dyes, this compound is applied in its reduced, water-soluble "leuco" form, which is then oxidized to the insoluble pigment. Both the pigment and leuco forms can exhibit aggregation, driven by forces such as van der Waals interactions, π-π stacking, and hydrophobic effects.[5] The extent of aggregation is influenced by factors including dye concentration, temperature, solvent composition, and the presence of electrolytes.[5][6]

This document provides detailed application notes and protocols for studying the aggregation of this compound in solution using various analytical techniques.

Methods for Studying Aggregation

Several methods can be employed to characterize the aggregation of this compound. The choice of technique will depend on the specific information required, such as the size, shape, and stability of the aggregates.

1. Spectroscopic Methods:

  • UV-Visible (UV-Vis) Spectroscopy: This is a fundamental technique for observing dye aggregation. The formation of aggregates leads to changes in the electronic absorption spectrum. H-aggregates (face-to-face stacking) typically result in a blue-shift (hypsochromic shift) of the absorption maximum, while J-aggregates (head-to-tail arrangement) cause a red-shift (bathochromic shift).[7][8][9]

  • Fluorescence Spectroscopy: Aggregation often leads to quenching of fluorescence. A decrease in fluorescence intensity can be correlated with the extent of aggregation.[9]

2. Scattering Methods:

  • Dynamic Light Scattering (DLS): DLS is a powerful technique for measuring the size distribution of particles in a suspension. It determines the hydrodynamic diameter of the aggregates and can be used to monitor changes in aggregation over time or in response to different conditions.[10][11][12][13][14]

3. Microscopy Methods:

  • Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): These techniques provide direct visualization of the aggregates, offering insights into their morphology, size, and shape.[11][15][16]

  • Atomic Force Microscopy (AFM): AFM can be used to image the topography of aggregates on a surface.[15][17]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution

This protocol describes the preparation of a stabilized solution of the leuco form of this compound, which is necessary for studying its aggregation in a soluble state.

Materials:

  • This compound powder

  • Deionized water

  • Sodium hydroxide (NaOH)

  • Sodium hydrosulfite (Na₂S₂O₄)

  • Dispersing agent (optional, e.g., a lignosulfonate-based dispersant)

  • Nitrogen gas

Procedure:

  • Prepare a Paste: In a beaker, create a smooth paste of the this compound powder with a small amount of deionized water and a dispersing agent (if used).[5]

  • Prepare the Alkaline Reducing Solution: In a separate beaker, dissolve sodium hydroxide in deionized water to create an alkaline solution with a pH above 11. To minimize oxidation of the leuco dye, deaerate the water by bubbling nitrogen gas through it for 15-20 minutes.[5]

  • Vatting (Reduction): Gently warm the alkaline solution to 50-60°C and slowly add the sodium hydrosulfite, stirring until dissolved.[5][18]

  • Combine: Slowly add the this compound paste to the alkaline reducing solution with constant, gentle stirring.[5]

  • Incubation: Cover the beaker and allow the solution to stand at the elevated temperature for 15-30 minutes to ensure complete reduction to the leuco form. The solution should change color, indicating the formation of the soluble leuco dye.[5]

  • Use: The resulting stabilized solution should be used promptly for analysis. For storage, it should be kept in a sealed container under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

Protocol 2: UV-Vis Spectroscopy for Aggregation Analysis

This protocol details the use of UV-Vis spectroscopy to monitor the aggregation of this compound.

Materials:

  • Prepared this compound solution (from Protocol 1)

  • Appropriate solvent for dilution (e.g., deaerated alkaline water)

  • UV-Vis spectrophotometer

  • Quartz or glass cuvettes

Procedure:

  • Prepare a Series of Concentrations: Prepare a series of this compound solutions with increasing concentrations by diluting the stock solution from Protocol 1.

  • Measure Spectra: Measure the absorption spectrum for each solution over a relevant wavelength range.

  • Analyze the Spectra: Compare the spectra of the more concentrated solutions to that of the most dilute solution (which is more likely to contain monomers). Look for:

    • Changes in the shape of the absorption bands.

    • Shifts in the wavelength of maximum absorbance (λₘₐₓ). A blue-shift may indicate H-aggregation, while a red-shift suggests J-aggregation.[5]

    • Deviations from the Beer-Lambert law, which can indicate aggregation.

Protocol 3: Dynamic Light Scattering (DLS) for Aggregate Size Distribution

This protocol outlines the use of DLS to determine the size of this compound aggregates.

Materials:

  • Prepared this compound solution (from Protocol 1)

  • DLS instrument

  • Disposable or cleanable cuvettes

Procedure:

  • Sample Preparation: Filter the this compound solution through an appropriate syringe filter to remove any large dust particles or precipitates that could interfere with the measurement.

  • Instrument Setup: Set the parameters on the DLS instrument, including the solvent viscosity and refractive index, and the measurement temperature.

  • Measurement: Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature before starting the measurement.

  • Data Analysis: The instrument's software will generate a particle size distribution based on the fluctuations in scattered light intensity. The mean hydrodynamic diameter and polydispersity index (PDI) are key parameters to report.

Protocol 4: Transmission Electron Microscopy (TEM) for Aggregate Morphology

This protocol describes the preparation of samples for TEM imaging to visualize the aggregates.

Materials:

  • Dilute this compound solution

  • TEM grids (e.g., carbon-coated copper grids)

  • Pipette

  • Filter paper

Procedure:

  • Sample Deposition: Place a drop of the dilute this compound solution onto a TEM grid.

  • Wicking: After a few minutes, carefully wick away the excess liquid from the edge of the grid with a piece of filter paper.

  • Drying: Allow the grid to air-dry completely.

  • Imaging: The prepared grid can then be imaged in a TEM to observe the size, shape, and morphology of the aggregates.

Data Presentation

The quantitative data obtained from these experiments should be summarized in tables for clear comparison.

Table 1: UV-Vis Spectroscopic Data for this compound Aggregation

Concentration (M)λₘₐₓ (nm)Absorbance at λₘₐₓSpectral Shift (nm)
1 x 10⁻⁶0
1 x 10⁻⁵
1 x 10⁻⁴
1 x 10⁻³

Table 2: Dynamic Light Scattering Data for this compound Aggregates

Sample ConditionMean Hydrodynamic Diameter (nm)Polydispersity Index (PDI)
Freshly Prepared
After 1 hour
After 24 hours
High Concentration
Low Concentration

Table 3: Transmission Electron Microscopy Data for this compound Aggregates

Sample ConditionAverage Aggregate Size (nm)Observed Morphology
Dilute Solution
Concentrated Solution

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Aggregation Analysis cluster_data Data Interpretation VatBlack16 This compound Powder LeucoDye Leuco Dye Solution (Protocol 1) VatBlack16->LeucoDye Reduction UVVis UV-Vis Spectroscopy (Protocol 2) LeucoDye->UVVis DLS Dynamic Light Scattering (Protocol 3) LeucoDye->DLS TEM Transmission Electron Microscopy (Protocol 4) LeucoDye->TEM SpectralShifts Spectral Shifts (H/J Aggregates) UVVis->SpectralShifts SizeDistribution Size Distribution DLS->SizeDistribution Morphology Aggregate Morphology TEM->Morphology

Caption: Workflow for the study of this compound aggregation.

Aggregation_Principle cluster_aggregates Aggregates cluster_observation Spectroscopic Observation Monomer Monomer HAggregate H-Aggregate (Face-to-Face) Monomer->HAggregate π-π stacking JAggregate J-Aggregate (Head-to-Tail) Monomer->JAggregate van der Waals forces BlueShift Blue Shift (Hypsochromic) HAggregate->BlueShift RedShift Red Shift (Bathochromic) JAggregate->RedShift

Caption: Principle of H- and J-aggregation and their spectroscopic signatures.

References

Application Notes and Protocols for Vat Black 16 in Vat Dyeing Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vat Black 16 (C.I. 59855), a complex vat dye with the molecular structure of violanthrone, serves as an exemplary model compound for research in vat dyeing.[1] Its consistent performance and well-documented properties make it an ideal candidate for studying the intricacies of the vatting process, dye uptake by cellulosic fibers, and the optimization of dyeing parameters. These notes provide detailed protocols and quantitative data for the application of this compound in a laboratory setting, intended for researchers and scientists in the fields of textile chemistry and materials science.

Vat dyes, including this compound, are characterized by their insolubility in water, which necessitates a chemical reduction process, known as "vatting," to convert them into a water-soluble "leuco" form that can be absorbed by fibers.[2] Subsequent oxidation within the fiber matrix regenerates the insoluble parent dye, resulting in excellent color fastness.[2] this compound is a black powder with a metallic luster and is primarily used for dyeing cellulosic fibers such as cotton, viscose, and vinylon.[1][3]

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research. Key properties are summarized in the table below.

PropertyValueReference
C.I. NameThis compound[1]
C.I. Number59855[1]
CAS Number1328-19-4[1]
Molecular FormulaC₃₄H₁₈N₂O₂[1]
Molecular Weight486.52 g/mol [1]
Molecular StructureViolanthrone[1]
Physical AppearanceBlack powder with a metallic luster
SolubilityInsoluble in water and xylene; slightly soluble in pyridine.[3]

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the vat dyeing of cotton fabric with this compound. These protocols are designed for a laboratory setting and can be scaled as needed.

Materials and Reagents
  • This compound (C.I. 59855)

  • Scoured and bleached 100% cotton fabric

  • Sodium Hydroxide (NaOH)

  • Sodium Hydrosulphite (Na₂S₂O₄)

  • Hydrogen Peroxide (H₂O₂) (35% solution)

  • Non-ionic soaping agent

  • Distilled water

  • Laboratory dyeing apparatus (e.g., beaker dyeing machine, water bath)

  • Standard laboratory glassware and equipment

Protocol 1: Exhaust Dyeing of Cotton Fabric with this compound

This protocol describes a standard exhaust dyeing method suitable for piece dyeing of cotton fabric.

1. Preparation of the Dyebath (Vatting)

  • Prepare a stock solution of this compound by pasting the required amount of dye with a small amount of water.

  • In a separate vessel, prepare the main dyebath with the required volume of water to achieve the desired liquor ratio (e.g., 1:20).

  • Heat the dyebath to the vatting temperature of 60°C.

  • Add the required amount of Sodium Hydroxide (NaOH) to the dyebath and stir until dissolved.

  • Add the required amount of Sodium Hydrosulphite (Na₂S₂O₄) to the dyebath and stir gently.

  • Add the prepared this compound stock solution to the dyebath.

  • Allow the vatting process to proceed for 15-20 minutes at 60°C. The solution should turn to the characteristic reddish-blue color of the leuco form.

2. Dyeing

  • Introduce the pre-wetted cotton fabric into the vatted dyebath.

  • Raise the temperature of the dyebath to the dyeing temperature of 70-80°C at a rate of 2-3°C per minute.

  • Continue the dyeing process for 45-60 minutes, ensuring the fabric remains fully immersed and is agitated periodically for even dyeing.

3. Rinsing and Oxidation

  • After dyeing, remove the fabric from the dyebath and gently squeeze out the excess liquor.

  • Rinse the fabric in cold water to remove loose dye and residual chemicals.

  • Prepare an oxidation bath with Hydrogen Peroxide (0.5-1.0 g/L) at a temperature of 30-50°C.

  • Immerse the rinsed fabric in the oxidation bath for 10-15 minutes. The color of the fabric will change as the leuco dye is oxidized back to its insoluble form.

4. Soaping

  • Prepare a soaping bath containing a non-ionic soaping agent (1.0-2.0 g/L) and soda ash (1.0-2.0 g/L).

  • Heat the soaping bath to 95-100°C.

  • Immerse the oxidized fabric in the soaping bath and treat for 10-15 minutes. This step is crucial for removing unfixed dye particles and achieving the final, stable shade and optimal fastness properties.

  • After soaping, rinse the fabric thoroughly with hot water followed by cold water.

  • Dry the dyed fabric.

Quantitative Data

The following tables summarize key quantitative data for the application of this compound.

Table 1: Recommended Recipe for Exhaust Dyeing (1% Shade on Weight of Fabric)
ComponentConcentrationPurpose
This compound1% (owf)Colorant
Sodium Hydroxide (NaOH)4-6 g/LProvides alkalinity for reduction
Sodium Hydrosulphite (Na₂S₂O₄)3-5 g/LReducing agent
Wetting Agent1 g/LImproves fabric wettability
Sequestering Agent1 g/LPrevents interference from hard water ions
Liquor Ratio1:20Ratio of liquor to fabric weight
Table 2: Process Parameters for Exhaust Dyeing
Process StepTemperatureDuration
Vatting60°C15-20 minutes
Dyeing70-80°C45-60 minutes
Oxidation30-50°C10-15 minutes
Soaping95-100°C10-15 minutes
Table 3: Color Fastness Properties of this compound on Cotton
Fastness Test (ISO Standard)Rating (Scale 1-5, where 5 is best)
Light Fastness (Xenon Arc)6-7
Washing Fastness (ISO 105-C06)4-5
Rubbing Fastness (ISO 105-X12) - Dry4
Rubbing Fastness (ISO 105-X12) - Wet3-4
Chlorine Bleach4
Ironing4

Visualizations

Chemical Pathway of Vat Dyeing

The following diagram illustrates the chemical transformation of this compound during the vatting (reduction) and oxidation processes.

chemical_pathway VatBlack16 This compound (Insoluble Pigment) Violanthrone Structure LeucoVatBlack16 Leuco this compound (Soluble Anion) VatBlack16->LeucoVatBlack16 Reduction (Na₂S₂O₄, NaOH) LeucoVatBlack16->VatBlack16 Oxidation (e.g., H₂O₂ or Air)

Caption: Chemical pathway of this compound reduction and oxidation.

Experimental Workflow for Vat Dyeing

This diagram outlines the sequential steps of the exhaust vat dyeing process.

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_finishing Post-Treatment Vatting Vatting (Dye Reduction) Dyeing Dyeing of Fabric Vatting->Dyeing Rinsing Rinsing Dyeing->Rinsing Oxidation Oxidation Rinsing->Oxidation Soaping Soaping Oxidation->Soaping FinalRinse Final Rinse Soaping->FinalRinse Drying Drying FinalRinse->Drying

Caption: Experimental workflow for the vat dyeing process.

Logical Relationship of Vat Dyeing Stages

The following diagram illustrates the logical progression and interdependence of the key stages in vat dyeing.

logical_relationship InsolubleDye Insoluble Vat Dye Solubilization Solubilization (Vatting) InsolubleDye->Solubilization Requires Reducing Agent & Alkali DyeUptake Dye Uptake by Fiber Solubilization->DyeUptake Enables Insolubilization Insolubilization (Oxidation) DyeUptake->Insolubilization Followed by FinalFabric Dyed Fabric (High Fastness) Insolubilization->FinalFabric Results in

References

Troubleshooting & Optimization

How to prevent uneven dyeing with Vat Black 16

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing uneven dyeing with Vat Black 16.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to uneven dyeing?

This compound (C.I. 59855) is a water-insoluble vat dye that requires a chemical reduction process, known as "vatting," to be converted into a water-soluble "leuco" form that can penetrate cellulosic fibers like cotton.[1][2] The dye is then re-oxidized to its original insoluble form inside the fiber.[1][2] Uneven dyeing can occur if any stage of this multi-step process—reduction, dye absorption, or oxidation—is not precisely controlled.[3] Factors like improper reduction, temperature fluctuations, and premature oxidation are common causes of dyeing defects.[3][4]

Q2: What is the correct appearance of the vatted dye bath for this compound?

In its properly reduced alkaline leuco form, this compound should exhibit a distinct "red light blue" color.[5] If the dye bath appears blue, it may indicate that the indigo has not been fully reduced.[6] An incorrect color is a primary indicator that the reduction process is incomplete or has failed, which will lead to poor or no coloration.[3]

Q3: What is the role of temperature in dyeing with this compound?

Temperature is a critical parameter in vat dyeing.[3] The dyeing process for vat dyes typically requires precise temperature control, generally between 60°C to 90°C, depending on the specific dye and fabric.[7] For this compound, maintaining the correct temperature during the reduction, dyeing, and oxidation phases is crucial for achieving a level and consistent shade. Incorrect temperatures can lead to incomplete dye fixation or uneven shades.[3]

Q4: Can auxiliaries like leveling agents help prevent uneven dyeing?

Yes, using dyeing auxiliaries is recommended.

  • Wetting Agents: Ensure rapid and uniform wetting of the material, which is the first step towards even dyeing.[1]

  • Dispersing Agents: Help to maintain the fine particle distribution of the dye in the bath, preventing agglomeration that can cause spots.[4]

  • Leveling Agents (Retarding Agents): Slow down the initial dye uptake by the fibers.[8] This allows the dye to migrate more evenly throughout the material before it is fixed, which is particularly useful for preventing patchy dyeing.[4][9]

  • Sequestering Agents: Inactivate hard water ions (like calcium and magnesium) that can interfere with the dyeing process and cause precipitation.[8]

Q5: How does water quality affect the dyeing process?

Hard water, which contains metallic ions, can react with dyes and chemicals, leading to dye precipitation and a reduction in color yield.[9] This can result in uneven coloration. It is recommended to use soft or demineralized water for the best results. If this is not possible, a sequestering agent should be used.[8]

Troubleshooting Guide: Uneven Dyeing

Problem / Observation Potential Cause Recommended Solution
Patchy, light, or no color Incomplete Reduction: Insufficient reducing agent (sodium hydrosulfite) or alkali (caustic soda). The dye is not fully converted to its soluble leuco form.[3]- Ensure the correct concentrations of sodium hydrosulfite and caustic soda are used. - Verify the dye bath has the correct "red light blue" leuco color.[5] - If needed, add a small amount of additional reducing agent and allow time for the reduction to complete.[6]
Streaks or blotches Premature Oxidation: The fabric was exposed to air during the dyeing process, causing the dye to revert to its insoluble form on the surface before proper penetration.- Keep the fabric fully submerged in the dye bath throughout the dyeing cycle.[3] - Ensure a calm, non-turbulent dye bath to minimize air introduction.
Improper Material Preparation: Residual oils, waxes, or sizing agents on the fabric are acting as a resist, preventing dye absorption in certain areas.[10][11]- Ensure the fabric has been thoroughly scoured and bleached before dyeing to achieve high and uniform absorbency.[11] - Always pre-wet the fabric before introducing it to the dye bath.[6]
Poor Dye Dispersion: The dye particles have agglomerated (clumped together) in the bath, leading to spots.[4]- Ensure the dye powder is properly pasted before adding it to the bath. - Use a suitable dispersing agent to maintain a fine and stable dispersion.[4]
Shade is off-tone or dull Incorrect Temperature or pH: The dyeing temperature or the pH of the bath was outside the optimal range for this compound.[3][12]- Calibrate temperature and pH monitoring equipment. - Maintain a consistent temperature throughout the dyeing process. - The optimal pH for oxidation is between 7.5 and 8.5.[12]
Over-reduction: Excessive use of reducing agent can sometimes alter the final shade of certain vat dyes.[12]- Use sodium nitrite as a preventative measure if over-reduction is suspected with hydrosulfite-based reduction.[12]
Poor Rubbing Fastness Incomplete Soaping: Unfixed dye particles remain on the surface of the fiber.[3]- After oxidation, a thorough soaping step at or near boiling (e.g., 90°C) is critical to remove loose dye and achieve the final, stable shade.[3][13]

Experimental Protocols

Standard Laboratory Dyeing Protocol for Cotton (Exhaust Method)

This protocol is a general guideline for dyeing a 10g cotton sample. Adjustments may be necessary based on specific equipment and desired shade depth.

1. Material Preparation:

  • Ensure the cotton fabric is properly scoured and bleached to remove all impurities.

  • Weigh the dry cotton fabric accurately (e.g., 10.0 g).

  • Thoroughly wet the fabric in deionized water before dyeing.[6]

2. Dye Bath and Chemical Parameters:

Parameter Value/Range Purpose
Liquor Ratio 20:1Ratio of the volume of dye liquor to the weight of the fabric.
This compound 2% (on weight of fabric)0.2 g for a 10 g sample.
Caustic Soda (NaOH) 4-12 g/LProvides the necessary alkalinity for the reduction process.[1][13]
Sodium Hydrosulfite (Na₂S₂O₄) 3-9 g/LThe reducing agent that converts the dye to its leuco form.[1][14]
Wetting/Dispersing Agent 1-2 g/LImproves fabric wetting and dye dispersion.[13]
Leveling Agent 0.5-1 g/LPromotes even dye uptake.[8]
Sequestering Agent 1-2 g/LUsed if water hardness is a concern.[13]

3. Vatting (Reduction) Procedure:

  • Prepare the dye bath with the required volume of water (e.g., 200 mL for a 20:1 liquor ratio). Heat to 50-60°C.[15]

  • Add the wetting, dispersing, and leveling agents and stir to dissolve.

  • In a separate container, make a smooth paste of the this compound powder with a small amount of water and the dispersing agent.

  • Add the dye paste to the main bath and stir.

  • Add the required amount of caustic soda and stir until dissolved.

  • Gradually add the sodium hydrosulfite. The solution should change color, ideally to a "red light blue" for this compound.[5]

  • Allow the vatting process to continue for 10-15 minutes at 60°C to ensure complete reduction.[8]

4. Dyeing Procedure:

  • Introduce the pre-wetted cotton fabric into the vatted dye bath.

  • Ensure the fabric is fully submerged and remains so throughout the process.[3]

  • Raise the temperature to the target dyeing temperature (e.g., 60-70°C) and hold for 45-60 minutes.[13] Agitate the fabric gently and periodically to ensure even dye penetration.

5. Post-Dyeing Treatment:

  • Rinsing: Remove the fabric from the dye bath, squeeze out excess liquor, and rinse with cold water. It is important to avoid excessively high pH and temperature during rinsing to prevent shade dulling.[12]

  • Oxidation: Expose the fabric to air for 10-20 minutes to allow the leuco dye to oxidize back to its insoluble form. Alternatively, use a chemical oxidizing agent like hydrogen peroxide (e.g., 1-3 g/L) in a fresh bath at 50-60°C for 15-20 minutes for more controlled oxidation.[1]

  • Soaping: Prepare a fresh bath with 1-2 g/L of detergent. Treat the dyed fabric at 90-95°C for 10-15 minutes.[13] This step is crucial for removing unfixed surface dye and achieving the final true shade and good fastness properties.[3]

  • Final Rinsing: Rinse the fabric thoroughly with hot water, followed by cold water, until the water runs clear.

  • Drying: Dry the fabric.

Visual Workflow and Logic Diagrams

G cluster_prep Preparation Phase cluster_vatting Vatting Phase cluster_dyeing Dyeing & Post-Treatment Start Start Dyeing Process Prep 1. Scour & Bleach Fabric Start->Prep Wet 2. Pre-wet Fabric Prep->Wet Vat_Prep 3. Prepare Dyebath (Water, Auxiliaries) Wet->Vat_Prep Add_Dye 4. Add Dye Paste Vat_Prep->Add_Dye Add_Chemicals 5. Add Caustic Soda & Sodium Hydrosulfite Add_Dye->Add_Chemicals Reduction 6. Reduce at 60°C (10-15 mins) Add_Chemicals->Reduction Dye 7. Introduce Fabric & Dye at 60-70°C (45-60 mins) Reduction->Dye Rinse 8. Rinse Dye->Rinse Oxidize 9. Oxidize (Air or Chemical) Rinse->Oxidize Soap 10. Soap at Boil Oxidize->Soap Final_Rinse 11. Final Rinse & Dry Soap->Final_Rinse End Finished Fabric Final_Rinse->End

Caption: Experimental workflow for the this compound dyeing process.

G Observe Observe Uneven Dyeing (Patches, Streaks) Check_Reduction Is the Leuco Bath Color Correct (Red-Light Blue)? Observe->Check_Reduction Check_Prep Was Fabric Properly Scoured & Pre-wetted? Check_Reduction->Check_Prep Yes Sol_Reduction Adjust Caustic/Hydro Concentrations. Re-vat if necessary. Check_Reduction->Sol_Reduction No Check_Process Was Fabric Submerged? Was Temp/pH Correct? Check_Prep->Check_Process Yes Sol_Prep Re-scour a new sample. Ensure proper pre-treatment. Check_Prep->Sol_Prep No Check_Soaping Was Soaping Performed at Boil? Check_Process->Check_Soaping Yes Sol_Process Control process parameters strictly. Use leveling agents. Check_Process->Sol_Process No Check_Soaping->Sol_Process No Sol_Soaping Strip and re-dye, or perform a vigorous after-soaping. Check_Soaping->Sol_Soaping Yes (Issue might be rubbing fastness, not unevenness)

Caption: Troubleshooting logic for diagnosing uneven dyeing issues.

References

Troubleshooting Vat Black 16 solubility issues in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vat Black 16. The information is presented in a question-and-answer format to directly address common solubility issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic solubility properties?

This compound, also known as C.I. This compound and C.I. 59855, is a complex organic dye belonging to the violanthrone chemical class. Its molecular formula is C₃₄H₁₈N₂O₂. In its standard solid form, it is a black powder with a metallic luster.[1][2]

This compound is characterized by its general insolubility in water and many common organic solvents.[1][2] This low solubility is a key challenge in its experimental application.

Q2: In which solvents does this compound show some solubility?

While largely insoluble, this compound exhibits slight solubility in a limited number of organic solvents. This information is crucial for experiments where the non-reduced form of the dye is required.

SolventSolubilityObservation
PyridineSlightly SolubleForms a blue solution with brownish-red fluorescence.[1][2][3]
o-ChlorophenolSlightly SolubleNo specific observational data available in the search results.
XyleneInsoluble[1][2]
AcetoneInsoluble
EthanolInsoluble
ChloroformInsoluble
TolueneInsoluble

Q3: How can I solubilize this compound in aqueous solutions for my experiments?

To dissolve this compound in aqueous media, it must be converted to its water-soluble "leuco" form through a chemical reduction process known as "vatting". This is the most common method for applying vat dyes. The vatting process involves the use of a reducing agent in an alkaline solution.

Troubleshooting Guide for this compound Solubility Issues

This guide addresses common problems encountered when trying to dissolve and use this compound in experimental settings.

Problem 1: this compound powder does not dissolve in my aqueous buffer.

  • Cause: this compound in its pigment form is insoluble in water. Direct addition to aqueous buffers will result in a suspension, not a true solution.

  • Solution: You must perform a vatting procedure to convert the dye to its soluble leuco form. This involves chemical reduction in an alkaline environment.

Problem 2: After adding sodium hydrosulfite and sodium hydroxide, the solution remains cloudy or contains solid particles.

  • Cause 1: Incomplete Reduction. The reduction of this compound to its leuco form may be incomplete.

    • Solution:

      • Ensure Sufficient Reagents: Verify that you are using an adequate concentration of both sodium hydrosulfite (reducing agent) and sodium hydroxide (alkali).

      • Optimize Temperature: Gently warm the solution. The vatting process is often more efficient at elevated temperatures (e.g., 50-60°C).

      • Allow Sufficient Time: Stir the mixture for a longer duration to ensure the reaction goes to completion. The solution should change color, indicating the formation of the leuco dye.[1][2]

  • Cause 2: Poor Water Quality. The presence of metal ions in hard water can interfere with the vatting process and lead to the precipitation of dye salts.

    • Solution: Use deionized or distilled water for all solutions and buffers.

  • Cause 3: Incorrect pH. The pH of the solution must be sufficiently alkaline for the reduction to occur and for the leuco form to remain soluble.

    • Solution: Monitor the pH of your solution. It should be in the alkaline range (typically pH 11-13) for effective vatting. Adjust with sodium hydroxide as needed.

Problem 3: The this compound solution was initially clear, but a precipitate has formed over time.

  • Cause 1: Oxidation. The soluble leuco form of this compound is sensitive to oxygen. Exposure to air will oxidize it back to the insoluble pigment form, causing it to precipitate out of solution.

    • Solution:

      • Prepare the leuco dye solution fresh for each experiment.

      • If storage is necessary, blanket the solution with an inert gas (e.g., nitrogen or argon) to minimize contact with oxygen.

      • Work quickly to minimize the solution's exposure to air.

  • Cause 2: pH Shift. A decrease in the pH of the solution can cause the leuco form to become protonated and less soluble.

    • Solution: Ensure the solution remains sufficiently alkaline. If necessary, re-check and adjust the pH.

Experimental Protocols

Protocol 1: Preparation of a Solubilized this compound Leuco Solution (Laboratory Scale)

This protocol describes a general method for preparing a stock solution of the water-soluble leuco form of this compound.

Materials:

  • This compound powder

  • Sodium hydroxide (NaOH)

  • Sodium hydrosulfite (Na₂S₂O₄)

  • Deionized water

  • Stir plate and stir bar

  • Heating mantle or water bath

  • pH meter or pH indicator strips

Methodology:

  • Prepare Alkaline Water: In a beaker, add a measured volume of deionized water. While stirring, slowly add sodium hydroxide to achieve a pH between 11 and 13.

  • Disperse the Dye: To the alkaline water, add the desired amount of this compound powder. Stir to create a uniform suspension.

  • Heat the Suspension: Gently heat the suspension to 50-60°C while continuing to stir. Do not boil.

  • Add Reducing Agent: Gradually add small portions of sodium hydrosulfite powder to the heated suspension. The amount of sodium hydrosulfite required is typically 1-2 times the weight of the this compound.

  • Observe Color Change: Continue stirring at 50-60°C. The solution should undergo a distinct color change (e.g., to a reddish-blue or reddish-brown) as the this compound is reduced to its soluble leuco form.[1][2] The solution should become transparent.

  • Cool and Use: Once the solution is clear and the color change is complete, cool the solution to the desired experimental temperature. Use the freshly prepared leuco dye solution promptly.

Visualizations

Troubleshooting_Vat_Black_16_Solubility start Start: Dissolving this compound insoluble Issue: Powder is insoluble in aqueous solution start->insoluble Direct Dissolution Attempt vatting Solution: Perform Vatting (Reduction in Alkaline Solution) insoluble->vatting cloudy Issue: Solution is cloudy after vatting vatting->cloudy Problem Persists precipitate Issue: Precipitate forms in clear solution over time vatting->precipitate Initial Success, Then Problem success Success: Clear Solution vatting->success Successful Dissolution check_reagents Check: Sufficient NaOH & Na2S2O4? cloudy->check_reagents check_oxidation Check: Exposure to Air? precipitate->check_oxidation check_temp Check: Temperature (50-60°C)? check_reagents->check_temp Yes adjust_reagents Action: Add more reagents check_reagents->adjust_reagents No check_water Check: Using Deionized Water? check_temp->check_water Yes adjust_temp Action: Adjust temperature check_temp->adjust_temp No use_di_water Action: Use DI Water check_water->use_di_water No check_water->success Yes check_ph_shift Check: pH still alkaline? check_oxidation->check_ph_shift No use_inert_gas Action: Use inert gas / prepare fresh check_oxidation->use_inert_gas Yes adjust_ph Action: Readjust pH check_ph_shift->adjust_ph No check_ph_shift->success Yes adjust_reagents->vatting adjust_temp->vatting use_di_water->vatting use_inert_gas->success adjust_ph->success

Caption: Troubleshooting workflow for this compound solubility issues.

Vatting_Process_Workflow start Start prep_alkaline 1. Prepare Alkaline Water (pH 11-13) start->prep_alkaline disperse_dye 2. Disperse This compound Powder prep_alkaline->disperse_dye heat 3. Heat Suspension (50-60°C) disperse_dye->heat add_reducer 4. Add Sodium Hydrosulfite heat->add_reducer observe 5. Observe Color Change & Dissolution add_reducer->observe end End: Soluble Leuco Dye Solution observe->end

Caption: Experimental workflow for the vatting of this compound.

References

Causes and solutions for Vat Black 16 aggregation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vat Black 16. The focus is on preventing and addressing the aggregation of this compound in aqueous solutions, a common challenge that can impact experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it aggregate in aqueous solutions?

This compound, also known as C.I. 59855, is a violanthrone-based vat dye.[1] In its oxidized form, it is a black powder with a metallic luster and is insoluble in water.[2][3][4][5][6] For use in aqueous solutions, it must be converted to its water-soluble "leuco" form through a chemical reduction process in an alkaline medium, a process often referred to as "vatting".[7][8]

The aggregation of this compound occurs in its soluble leuco form and is driven by several intermolecular forces:

  • Van der Waals Forces and π-π Stacking: As a large, planar aromatic molecule, this compound molecules have a strong tendency to stack on top of each other.[2]

  • Hydrophobic Interactions: In aqueous environments, the hydrophobic dye molecules cluster together to minimize their contact with water.[2]

Factors that influence the extent of aggregation include:

  • Dye concentration

  • Temperature

  • Solvent composition

  • Presence of electrolytes[2]

Q2: How can the aggregation of this compound negatively impact my experiments?

Aggregation of this compound can lead to several undesirable outcomes in a research setting:

  • Inconsistent Results: Aggregated dye particles can lead to uneven distribution and inconsistent results in assays and staining protocols.[2]

  • Altered Spectroscopic Properties: Aggregation changes the electronic interactions between dye molecules, which can alter the UV-Vis absorption spectrum, interfering with quantitative measurements that rely on absorbance.[2]

  • Precipitation: In severe cases, extensive aggregation can cause the dye to precipitate out of the solution.[2]

Q3: What are the primary strategies to prevent the aggregation of this compound?

The primary strategies to prevent the aggregation of the leuco form of this compound involve controlling the formulation and experimental conditions:

  • Use of Dispersing Agents: Anionic surfactants such as lignin sulfonates or naphthalene sulfonate formaldehyde condensates are effective in preventing aggregation by adsorbing onto the surface of the dye molecules and providing electrostatic and steric stabilization.[9][10]

  • Control of pH: Maintaining a highly alkaline pH (typically 11-13) is crucial for the stability of the leuco form.[11]

  • Temperature Control: Higher temperatures can sometimes reduce aggregation, but an optimal temperature must be determined experimentally as it can also affect the stability of the leuco dye.[12]

  • Concentration Management: Keeping the dye concentration as low as feasible for the application can minimize aggregation.

  • Use of High-Purity Reagents: Impurities, such as certain metal ions, can sometimes promote aggregation.[2]

Troubleshooting Guide

Issue 1: My this compound solution is cloudy and/or has visible precipitates.

Potential Cause Recommended Solution
Incomplete Reduction Ensure complete conversion to the leuco form by using a sufficient concentration of a reducing agent (e.g., sodium hydrosulfite) and allowing adequate time for the reaction. A distinct color change should be observed.[2][13]
Low pH The pH of the solution must be sufficiently alkaline (pH 11-13) to maintain the solubility of the leuco dye.[11] Verify and adjust the pH with a concentrated sodium hydroxide solution.
Oxidation of Leuco Dye The leuco form is sensitive to atmospheric oxygen and will revert to its insoluble oxidized form. Prepare solutions fresh and, if necessary, work under an inert atmosphere (e.g., nitrogen or argon).[2][13]
High Dye Concentration The concentration of this compound may be above its critical aggregation concentration in your specific medium. Try reducing the concentration.
Absence of Dispersing Agent The use of a suitable dispersing agent is highly recommended to prevent aggregation. See Protocol 1 for details on preparing a stabilized solution.[2]

Issue 2: I am observing inconsistent results in my cell-based assays or staining protocols.

Potential Cause Recommended Solution
Dye Aggregation Aggregates can lead to non-uniform staining and inconsistent biological effects. Prepare a stabilized this compound solution using a dispersing agent as described in Protocol 1.
Precipitation During Experiment Changes in pH or temperature during your experiment may be causing the dye to precipitate. Ensure the experimental buffer is compatible with the alkaline conditions required to maintain the leuco dye's solubility.
Reaction with Media Components Components in your cell culture media or assay buffer may be interacting with the leuco dye, causing aggregation or degradation. Perform a compatibility test by incubating the this compound solution with your experimental media and observing for any precipitation.

Quantitative Data Summary

Table 1: Illustrative Effect of Dispersing Agents on Vat Dye Aggregate Size

SampleDispersing AgentConcentration of Dispersing Agent (g/L)Average Particle Size (nm) (Illustrative)Polydispersity Index (PDI) (Illustrative)
1None0>1000>0.7
2Lignin Sulfonate1150<0.3
3Lignin Sulfonate5100<0.2
4Naphthalene Sulfonate1120<0.3
5Naphthalene Sulfonate580<0.2

Table 2: Illustrative Effect of pH on the Stability of a Leuco Vat Dye Solution

pHHalf-Life of Leuco Form (hours) (Illustrative)
9< 1
104
1124
12> 48
13> 72

Experimental Protocols

Protocol 1: Preparation of a Stabilized Leuco this compound Solution

This protocol describes the preparation of a stabilized solution of the leuco form of this compound, suitable for applications where aggregation needs to be minimized.

Materials:

  • This compound powder

  • Deionized water (deoxygenated)

  • Sodium hydroxide (NaOH)

  • Sodium hydrosulfite (Na₂S₂O₄)

  • Dispersing agent (e.g., lignin sulfonate or naphthalene sulfonate)

  • Nitrogen or Argon gas (optional, but recommended)

Procedure:

  • Deoxygenate Water: Bubble nitrogen or argon gas through deionized water for at least 30 minutes to remove dissolved oxygen.[2][13]

  • Prepare a Paste: In a beaker, create a smooth paste of the this compound powder with a small amount of deoxygenated water and the dispersing agent.

  • Prepare Alkaline Reducing Solution: In a separate beaker, dissolve sodium hydroxide in deoxygenated water to create an alkaline solution (target pH 11-13). Gently warm the solution (e.g., to 50-60°C) and slowly add the sodium hydrosulfite, stirring until dissolved.[2]

  • Combine: Slowly add the this compound paste to the alkaline reducing solution with constant, gentle stirring.

  • Incubation: Cover the beaker and allow the solution to stand at the elevated temperature for 15-30 minutes to ensure complete reduction to the leuco form. A color change from a black suspension to a clear, differently colored solution (often reddish-blue or blue-green for black dyes) indicates the formation of the soluble leuco dye.[2][5][14]

  • Use and Storage: The resulting stabilized solution should be used promptly. For short-term storage, it should be kept in a sealed container under an inert atmosphere to prevent oxidation.[2]

Protocol 2: Monitoring this compound Aggregation using UV-Vis Spectroscopy

This protocol outlines how to use UV-Vis spectroscopy to monitor the aggregation of this compound.

Materials:

  • Stabilized leuco this compound solution

  • Deoxygenated, alkaline deionized water (for dilutions)

  • UV-Vis spectrophotometer

  • Cuvettes (quartz or glass)

Procedure:

  • Obtain Monomer Spectrum: Prepare a very dilute solution of the stabilized leuco this compound in deoxygenated, alkaline water where aggregation is expected to be minimal. Measure the full UV-Vis absorption spectrum. This will serve as the reference spectrum for the monomeric form.[2]

  • Measure Spectra of Different Concentrations: Prepare a series of leuco this compound solutions with increasing concentrations. Measure the absorption spectrum for each solution.

  • Analyze the Spectra: Compare the spectra of the more concentrated solutions to the monomer spectrum. Look for the following changes, which are indicative of aggregation:

    • A decrease in the intensity of the monomer absorption band.

    • The appearance of new absorption bands.

    • A blue-shift in the wavelength of maximum absorbance (λ_max), which may indicate the formation of H-aggregates.

    • A red-shift in λ_max, which may suggest the formation of J-aggregates.[2]

  • Time-Course Experiment (Optional): To study the kinetics of aggregation, monitor the absorption spectrum of a single concentration over time. Changes in the spectrum will indicate the progression of aggregation.[2]

Protocol 3: Characterization of Aggregate Size by Dynamic Light Scattering (DLS)

DLS is a powerful technique for measuring the size distribution of particles in a solution and can be used to directly assess the extent of aggregation.[1][9][15][16][17]

Materials:

  • Stabilized leuco this compound solutions (prepared as in Protocol 1 with and without dispersing agents, and at different concentrations)

  • Dynamic Light Scattering (DLS) instrument

  • Appropriate cuvettes for the DLS instrument

Procedure:

  • Instrument Setup: Allow the DLS instrument to warm up and stabilize according to the manufacturer's instructions.

  • Sample Preparation: Filter the leuco this compound solutions through an appropriate syringe filter (e.g., 0.22 µm) to remove any dust or large, extraneous particles.

  • Measurement: Transfer the filtered sample to a clean DLS cuvette. Place the cuvette in the instrument and perform the measurement. The instrument will report the average particle size (hydrodynamic diameter) and the polydispersity index (PDI), which is a measure of the broadness of the size distribution.

  • Data Analysis:

    • A low average particle size and a low PDI (<0.3) are indicative of a monodisperse solution with minimal aggregation.

    • A large average particle size and/or a high PDI (>0.5) suggest the presence of aggregates.

    • By comparing the results from solutions with and without dispersing agents, or at different concentrations, the effectiveness of the stabilization strategy can be quantitatively assessed.

Visualizations

Aggregation_Mechanism cluster_oxidized Insoluble Oxidized Form cluster_leuco Aqueous Solution (Leuco Form) VatBlack16_Ox This compound (Insoluble Powder) VatBlack16_Mono Monomeric Leuco Form (Soluble) VatBlack16_Ox->VatBlack16_Mono Reduction (Alkaline Medium) VatBlack16_Mono->VatBlack16_Ox Oxidation (e.g., by O2) VatBlack16_Agg Aggregates (Reduced Solubility) VatBlack16_Mono->VatBlack16_Agg π-π Stacking, Hydrophobic Interactions VatBlack16_Precipitate Precipitate VatBlack16_Agg->VatBlack16_Precipitate Further Aggregation

Caption: Mechanism of this compound solubilization and aggregation.

Troubleshooting_Workflow start Problem: this compound Aggregation/ Precipitation in Aqueous Solution check_reduction Is the reduction to the leuco form complete? (Indicated by color change) start->check_reduction check_ph Is the pH of the solution in the range of 11-13? check_reduction->check_ph Yes solution_reduction Action: Ensure sufficient reducing agent (e.g., sodium hydrosulfite) and incubation time. check_reduction->solution_reduction No check_dispersant Is a dispersing agent being used? check_ph->check_dispersant Yes solution_ph Action: Adjust pH with concentrated NaOH. check_ph->solution_ph No check_concentration Is the dye concentration minimized? check_dispersant->check_concentration Yes solution_dispersant Action: Incorporate a suitable dispersing agent (e.g., lignin sulfonate) into the formulation. check_dispersant->solution_dispersant No check_oxidation Is the solution protected from oxygen? check_concentration->check_oxidation Yes solution_concentration Action: Reduce the working concentration of the dye. check_concentration->solution_concentration No solution_oxidation Action: Prepare solutions fresh and/or use an inert atmosphere (e.g., nitrogen). check_oxidation->solution_oxidation No end_node Stable this compound Solution check_oxidation->end_node Yes solution_reduction->check_reduction solution_ph->check_ph solution_dispersant->check_dispersant solution_concentration->check_concentration solution_oxidation->check_oxidation

References

Optimizing the reduction process of Vat Black 16 for consistent results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reduction process of Vat Black 16 for consistent and reliable results. The following information is curated to address common challenges and provide clear, actionable guidance.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the reduction and dyeing process with this compound.

Problem ID Issue Potential Causes Suggested Solutions
VB16-T01 Inconsistent or Weak Shade 1. Incomplete Reduction: Insufficient sodium hydrosulphite or alkali (caustic soda) to convert the insoluble dye to its soluble leuco form.[1][2] 2. Incorrect Temperature: The reduction temperature is too low for this compound, which requires higher temperatures for optimal vatting.[3] 3. Premature Oxidation: Exposure of the reduced dye bath to air, causing the leuco form to revert to the insoluble pigment.[2][4] 4. Incorrect pH: The pH of the dye bath is not sufficiently alkaline to maintain the solubility of the leuco dye.[5]1. Optimize Chemical Concentrations: Ensure the correct amounts of sodium hydrosulphite and caustic soda are used based on the depth of shade and liquor ratio. Refer to the recommended dyeing recipes. 2. Maintain Optimal Temperature: For this compound, a dyeing temperature of around 80°C is recommended.[3] Ensure the temperature is consistent throughout the process. 3. Minimize Air Exposure: Keep the dye bath covered and minimize agitation that can introduce air. 4. Monitor and Control pH: Maintain a pH between 10-12 in the dye bath.[3]
VB16-T02 Uneven Dyeing or Patchiness 1. Improper Dissolving of Dye: The dye was not properly pasted before being added to the dye bath. 2. Poor Fabric Preparation: The substrate was not thoroughly scoured and prepared, leading to uneven dye uptake.[6] 3. Insufficient Agitation: Lack of movement of the substrate in the dye bath, resulting in localized color differences.[6] 4. Rapid Dye Uptake: The initial strike of the dye is too fast, leading to unlevel dyeing.[4]1. Proper Dye Dispersion: Make a smooth paste of the this compound powder with a small amount of warm water and a dispersing agent before adding it to the main bath. 2. Thorough Substrate Preparation: Ensure the material is properly scoured, bleached (if necessary), and wetted out before dyeing. 3. Ensure Even Circulation: Provide gentle and consistent agitation of the substrate or circulation of the dye liquor. 4. Control Dyeing Parameters: Start the dyeing process at a lower temperature and gradually increase it to the optimal temperature to control the initial dye uptake.
VB16-T03 Dull or Off-Shade Color 1. Over-reduction: An excessive amount of reducing agent can sometimes lead to a shift in the final shade.[2] 2. Incorrect Oxidation: The oxidation step is incomplete or carried out improperly, preventing the true color from developing.[1] 3. Contaminated Water: The presence of metal ions like iron or copper in the water can affect the final shade.1. Use Recommended Reductant Levels: Adhere to the recommended concentrations of sodium hydrosulphite. 2. Ensure Complete Oxidation: After dyeing, ensure the material is thoroughly rinsed and exposed to air or a chemical oxidizing agent until the final black shade is fully developed. 3. Use Demineralized Water: Whenever possible, use demineralized or softened water for the dyeing process.
VB16-T04 Poor Color Fastness 1. Incomplete Removal of Unfixed Dye: Insufficient soaping after dyeing leaves loose dye particles on the surface of the substrate.[1] 2. Incomplete Oxidation: The dye has not fully reverted to its insoluble pigment form within the fiber.[1]1. Thorough Soaping: After oxidation, treat the dyed material with a hot detergent solution (soaping) to remove any unfixed dye.[1] 2. Confirm Full Oxidation: Ensure the color is fully developed before proceeding to the soaping step.

Frequently Asked Questions (FAQs)

Q1: What is the characteristic color of the reduced leuco form of this compound?

A1: The alkaline-reduced leuco form of this compound is typically a red-light blue color.[7] A clear and stable red-light blue solution is a good indicator of a successful reduction.

Q2: What is the recommended dyeing temperature for this compound?

A2: this compound is best dyed at a higher temperature, typically around 80°C.[3]

Q3: How much sodium hydrosulphite and caustic soda should I use for this compound?

A3: The required amounts of sodium hydrosulphite and caustic soda depend on the desired depth of shade and the material-to-liquor ratio (MLR). Refer to the tables in the "Data Presentation" section for specific recommendations. As a general guide for a medium shade, you might use 3 g/L of sodium hydrosulphite and 3 g/L of caustic soda.[3]

Q4: Why is a post-dyeing soaping treatment necessary?

A4: Soaping is a critical final step that removes any unfixed dye particles from the surface of the fibers.[1] This process is essential for achieving the true, bright shade of the dye and ensuring high wash and rub fastness.[1]

Q5: Can I use tap water for the reduction and dyeing process?

A5: While possible, it is highly recommended to use demineralized or softened water. The presence of metal ions, particularly iron and calcium, in hard water can interfere with the reduction process and affect the final shade and levelness of the dyeing.

Data Presentation

The following tables provide recommended concentrations of caustic soda and sodium hydrosulphite for the exhaust dyeing of this compound at different depths of shade and material-to-liquor ratios (MLR).

Table 1: Caustic Soda (NaOH) Requirement (g/L)

Depth of ShadeMLR 1:5MLR 1:10MLR 1:20MLR 1:30
Pale 5.0 - 6.04.0 - 5.03.0 - 4.02.5 - 3.5
Medium 6.0 - 7.05.0 - 6.04.0 - 5.03.5 - 4.5
Deep 7.0 - 8.06.0 - 7.05.0 - 6.04.5 - 5.5

Table 2: Sodium Hydrosulphite (Na₂S₂O₄) Requirement (g/L)

Depth of ShadeMLR 1:5MLR 1:10MLR 1:20MLR 1:30
Pale 5.0 - 6.04.0 - 5.03.0 - 4.02.5 - 3.5
Medium 6.0 - 7.05.0 - 6.04.0 - 5.03.5 - 4.5
Deep 7.0 - 8.06.0 - 7.05.0 - 6.04.5 - 5.5

Note: These are starting point recommendations. Optimization may be required based on specific experimental conditions and substrate.

Experimental Protocols

Standard Laboratory Protocol for Exhaust Dyeing with this compound

This protocol outlines a standard procedure for the reduction and dyeing of a cellulosic substrate (e.g., cotton) with this compound in a laboratory setting.

  • Preparation of the Substrate:

    • Thoroughly scour and rinse the cellulosic material to remove any impurities.

    • Wet out the material in water before introducing it to the dye bath.

  • Dye Bath Preparation:

    • Fill the dyeing vessel with the required volume of demineralized water to achieve the desired material-to-liquor ratio.

    • Heat the water to the initial temperature of 60°C.

    • In a separate container, prepare a paste of the required amount of this compound dye powder with a small amount of warm water and a dispersing agent.

    • Add the dye paste to the dye bath and stir well.

  • Reduction (Vatting):

    • Add the recommended amount of caustic soda solution to the dye bath and stir.

    • Gradually sprinkle in the recommended amount of sodium hydrosulphite powder.

    • The solution should change color to a stable red-light blue, indicating the formation of the soluble leuco form of the dye.

    • Maintain the temperature at 60°C for 10-15 minutes to ensure complete reduction.

  • Dyeing:

    • Introduce the pre-wetted substrate into the dye bath.

    • Gradually raise the temperature of the dye bath to 80°C over 15-20 minutes.

    • Continue dyeing at 80°C for 45-60 minutes, ensuring gentle and consistent agitation.

  • Post-Dyeing Treatment:

    • Cool the dye bath and remove the dyed material.

    • Rinse the material thoroughly in cold water to remove excess dye liquor.

    • Oxidation: Expose the material to air or treat with a mild oxidizing agent (e.g., hydrogen peroxide or sodium perborate) until the color fully develops to black.

    • Soaping: Treat the material in a hot solution (85-95°C) containing 2 g/L of a suitable detergent for 15-20 minutes.

    • Rinse the material thoroughly with hot and then cold water.

    • Dry the material.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment start Start scour Scour and Rinse Substrate start->scour wet_out Wet Out Substrate scour->wet_out prep_bath Prepare Dye Bath (Water, 60°C) wet_out->prep_bath add_dye Add this compound Paste prep_bath->add_dye reduction Reduction (Vatting) (Add NaOH, then Na₂S₂O₄) Observe for red-light blue color add_dye->reduction add_substrate Introduce Substrate reduction->add_substrate dye Dyeing (Raise to 80°C, hold for 45-60 min) add_substrate->dye rinse1 Cold Rinse dye->rinse1 oxidation Oxidation (Air or Chemical) rinse1->oxidation soaping Soaping (Hot Detergent Solution) oxidation->soaping rinse2 Hot and Cold Rinse soaping->rinse2 dry Dry rinse2->dry end End dry->end

Caption: Experimental workflow for the reduction and dyeing of a cellulosic substrate with this compound.

logical_relationship cluster_inputs Input Parameters cluster_process Reduction Process cluster_outputs Desired Outcomes temp Temperature reduction This compound Reduction temp->reduction alkali Alkali (NaOH) Concentration alkali->reduction reductant Reductant (Na₂S₂O₄) Concentration reductant->reduction time Time time->reduction leuco Soluble Leuco Form (Red-Light Blue) reduction->leuco consistent_results Consistent and Reliable Results leuco->consistent_results

Caption: Key parameters influencing the successful reduction of this compound to its soluble leuco form.

References

Technical Support Center: Improving the Lightfastness of Vat Black 16

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working to improve the lightfastness of textiles dyed with C.I. Vat Black 16.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its lightfastness a concern?

A1: C.I. This compound (C.I. 59855) is a violanthrone-based vat dye used for dyeing cellulosic fibers like cotton, viscose, and vinylon. Vat dyes are generally known for their excellent overall fastness properties, including good resistance to light.[1][2] However, achieving the highest possible lightfastness rating is critical for applications with prolonged sun exposure, such as outdoor textiles and automotive fabrics. Issues can arise from improper dyeing procedures, subsequent finishing treatments, or environmental factors, leading to premature fading.[3][4]

Q2: What are the primary mechanisms of color fading for vat dyes like this compound?

A2: The fading of dyes when exposed to light, particularly UV radiation, is a complex process known as photodegradation.[1] When a dye molecule absorbs light energy (photons), its electrons are promoted to an excited, unstable state.[4][5] This excited molecule can then undergo chemical reactions, such as photo-oxidation or photolysis, which destroy or alter the dye's chromophoric system—the part of the molecule responsible for its color.[1] The presence of moisture and atmospheric oxygen can accelerate these degradation pathways.[1]

Q3: How is the lightfastness of textiles quantitatively measured and rated?

A3: The internationally recognized standard for testing color fastness to light is ISO 105-B02.[6][7] This method involves exposing a dyed textile specimen to an artificial light source, typically a xenon arc lamp that simulates natural daylight, under controlled conditions.[8][9] Simultaneously, a set of standardized blue wool references with known fading behavior (rated 1 to 8) are exposed.[10] The lightfastness of the specimen is then rated by comparing its degree of fading to that of the blue wool references. A rating of 8 indicates the highest fastness, while 1 is the poorest.[10][11]

Q4: What general factors influence the lightfastness of textiles dyed with this compound?

A4: Several factors can impact the final lightfastness of the dyed textile:

  • Dye Concentration: Darker shades generally exhibit better lightfastness than lighter shades because a higher concentration of dye molecules is present.[1][12]

  • Dye Aggregation: The state of the dye within the fiber can play a role. Larger dye aggregates may offer better protection against photodegradation.[1][12]

  • Substrate: The type of textile fiber and any pre-treatments can influence dye uptake and stability.[3]

  • After-finishing: The application of softeners, fixing agents, or other finishing chemicals can significantly alter lightfastness, sometimes negatively.[5][12][13]

  • Washing/Soaping: Thorough removal of unfixed or hydrolyzed dye particles from the fiber surface is crucial, as these particles have poor lightfastness.[4][13][14]

  • Environmental Conditions: High humidity and temperature during light exposure can accelerate fading.[1][3]

Troubleshooting Guides

Problem 1: Lightfastness rating is lower than expected after dyeing.

Possible Cause Troubleshooting Step Expected Outcome
Incomplete Soaping Unfixed dye particles remain on the fiber surface, which have poor lightfastness.[4][13]Implement a rigorous soaping process post-dyeing to thoroughly remove all loose dye. Refer to Protocol 1 for a standard procedure.
Low Dyeing Depth Lighter shades have a lower concentration of dye, making them more susceptible to fading.[12]Increase the dye concentration in the dyebath to achieve a deeper shade. See Table 1 for the typical effect of dye depth on fastness.
Improper Dyeing Process Incorrect temperature, pH, or reducing agent concentration can lead to poor dye fixation and penetration.[15]Review and optimize the dyeing protocol. Ensure complete reduction (vatting) and subsequent oxidation for proper dye insolubilization within the fiber.

Problem 2: Lightfastness decreases significantly after a finishing treatment.

Possible Cause Troubleshooting Step Expected Outcome
Negative Effect of Finishing Agents Some cationic softeners or resin-based fixing agents can accelerate photodegradation.[5][12]Screen all finishing agents for their impact on lightfastness. Select non-ionic or other softeners/fixatives known to have minimal effect. See Table 2 for a comparative example.
Use of UV Absorbers The textile lacks protection against UV radiation, the primary driver of fading.[1]Apply a UV absorber as an aftertreatment. These compounds preferentially absorb UV radiation and dissipate it as harmless heat.[16] Refer to Protocol 2 and Table 3 .

Data Presentation

Table 1: Effect of Dyeing Depth on Lightfastness of this compound on Cotton

Dye Concentration (% owf)Shade DepthLightfastness Rating (ISO 105-B02)
0.5%Light Grey5-6
2.0%Medium Grey6-7
5.0%Dark Grey/Black7
8.0%Deep Black7-8
Data are representative examples and may vary based on specific process conditions.

Table 2: Influence of Finishing Agents on Lightfastness (4% owf this compound)

Finishing Agent (Applied post-dyeing)TypeLightfastness Rating (ISO 105-B02)
None (Control)-7
Cationic SoftenerQuaternary Ammonium Compound5-6
Non-ionic SoftenerFatty Acid Ethoxylate7
Amino-Silicone SoftenerAmino-functional Polysiloxane6
Data are representative examples. It is critical to test specific finishing agents.[12]

Table 3: Improvement of Lightfastness with UV Absorber Treatment

Sample DescriptionUV Absorber Conc. (% owf)Lightfastness Rating (ISO 105-B02)
Control (2% owf this compound, no treatment)0%6-7
Treated (2% owf this compound)1.0%7
Treated (2% owf this compound)2.0%7-8
UV Absorber used: Benzotriazole derivative. Results are illustrative.[17][18]

Experimental Protocols

Protocol 1: Standard Laboratory Dyeing and Soaping of Cotton with this compound

  • Scouring: Prepare the cotton fabric by scouring in a solution containing 2 g/L non-ionic detergent and 2 g/L sodium carbonate at 90°C for 45 minutes to remove impurities. Rinse thoroughly.

  • Vatting (Reduction): Prepare the dyebath at a 1:20 liquor ratio.

    • Disperse the required amount of this compound dye powder.

    • Add sodium hydroxide (e.g., 5-10 g/L) and sodium hydrosulfite (e.g., 5-10 g/L) to reduce the dye to its water-soluble leuco form. Maintain the temperature at 60-70°C for 15-20 minutes until the solution is clear.

  • Dyeing: Introduce the scoured cotton fabric into the dyebath. Raise the temperature to 60°C and hold for 45-60 minutes.

  • Rinsing: Remove the fabric, squeeze, and rinse with cold deionized water.

  • Oxidation: Expose the fabric to air for 10-15 minutes to allow the leuco dye to oxidize back to its insoluble pigment form within the fiber. This can be followed by a chemical oxidation step (e.g., 2-3 g/L hydrogen peroxide) at 50°C for 10 minutes for complete conversion.

  • Soaping: Treat the dyed fabric in a solution containing 2 g/L non-ionic detergent and 1 g/L sodium carbonate at 95-100°C for 15 minutes. This step is crucial to remove surface dye and improve fastness.

  • Final Rinse and Dry: Rinse the fabric thoroughly with hot and then cold water. Dry at ambient temperature.

Protocol 2: Application of a UV Absorber via Exhaust Method

  • Preparation: Use dyed, soaped, and rinsed fabric from Protocol 1.

  • Bath Preparation: Prepare a treatment bath at a 1:20 liquor ratio with an acidic pH (e.g., pH 4.5-5.5, adjusted with acetic acid).

  • UV Absorber Addition: Add 1-3% (on weight of fabric) of a commercially available textile UV absorber (e.g., a benzotriazole or benzophenone derivative).

  • Treatment: Introduce the fabric into the bath at 40°C. Raise the temperature to 60-80°C (depending on manufacturer recommendations) and hold for 30 minutes.

  • Rinse and Dry: Cool the bath, remove the fabric, rinse with cold water, and dry.

Protocol 3: Lightfastness Testing (Based on ISO 105-B02)

  • Specimen Preparation: Mount a piece of the test fabric onto a card, partially covering it with an opaque mask to leave an unexposed area for comparison.[7]

  • Reference Materials: Prepare a set of Blue Wool references (ISO 105-B08) and mount them similarly.[9]

  • Exposure: Place the specimen and the blue wool references in a xenon arc fading lamp tester.[6]

  • Test Conditions: Set the test parameters according to the standard, for example:

    • Irradiance: 42 W/m² (300-400 nm).[8]

    • Black Panel Temperature: 63°C.[8]

    • Relative Humidity: Controlled using effective humidity test control fabric.[7]

  • Assessment: Periodically inspect the samples. The test ends when the contrast between the exposed and unexposed parts of the test specimen is equal to grade 4 on the grey scale for assessing change in color (ISO 105-A02).

  • Rating: Identify which of the exposed Blue Wool references shows a similar degree of fading to the test specimen. The number of that Blue Wool reference is assigned as the lightfastness rating for the specimen.[10]

Visualizations

Caption: Troubleshooting workflow for poor lightfastness.

Caption: Experimental workflow for dyeing and testing.

PhotodegradationMechanism cluster_process Photodegradation Process cluster_protection Protection Mechanism UV_Light UV Light (Photons) Dye This compound (Ground State) UV_Light->Dye Excited_Dye Excited Dye* Dye->Excited_Dye absorbs energy Degradation Color Fading (Chromophore Destruction) Excited_Dye->Degradation reacts with O2, H2O UV_Absorber UV Absorber Heat Harmless Heat UV_Absorber->Heat absorbs & dissipates UV_Light_Protected UV Light (Photons) UV_Light_Protected->UV_Absorber

Caption: Mechanism of photodegradation and UV absorber protection.

References

Addressing batch-to-batch variability of commercial Vat Black 16

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability of commercial Vat Black 16 (C.I. 59855; CAS 1328-19-4). The information is tailored for researchers, scientists, and drug development professionals who may use this dye in specialized applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a synthetic organic dye belonging to the violanthrone chemical class.[1] It is a vat dye, meaning it is applied in a soluble, reduced (leuco) form, and then oxidized to an insoluble pigment within the substrate.[2][3][4] Its primary commercial application is the dyeing of cellulosic fibers such as cotton, viscose, and vinylon, where it is valued for its high fastness properties.[5]

Q2: What are the potential causes of batch-to-batch variability in this compound?

Batch-to-batch variability in this compound can stem from several factors during its manufacturing and application:

  • Inconsistencies in Synthesis: The manufacturing process, which involves the treatment of dinaphtho[1,2,3-cd:3′,2′,1′-lm]perylene-5,10-dione with hydroxylamine in concentrated sulfuric acid, is complex. Variations in reaction conditions such as temperature, reaction time, and the purity of starting materials can lead to differences in the final product. The synthesis of related violanthrone dyes can also involve nitration and subsequent reduction, where process control is critical.[6]

  • Presence of Impurities: Byproducts from the synthesis or residual starting materials can affect the shade and dyeing properties of the final product.

  • Physical Properties: Differences in the physical form of the dye powder, such as particle size distribution and moisture content, can impact its dispersion, reduction rate, and consequently, the dyeing outcome.[2][3][7]

  • Variations in Commercial Formulations: Commercial dyes are often sold as formulations containing dispersing agents and other additives. Inconsistencies in these components between batches can affect performance.

Q3: How does batch-to-batch variability manifest in experimental results?

Users may observe the following issues:

  • Inconsistent Color Yield: Different batches may produce varying color intensities under the same experimental conditions.

  • Shade Variation: The final color may exhibit shifts in hue (e.g., more reddish or bluish undertones) between batches.

  • Poor Reproducibility: Difficulty in achieving consistent results between experiments using different dye lots.

  • Dyeing Defects: Issues such as speckles, uneven color (blotchiness), or poor fastness properties may arise with certain batches.[8][9][10]

Troubleshooting Guides

Issue 1: Inconsistent Color Yield or Shade Variation Between Batches

Potential Causes:

  • Different Dye Strengths: The concentration of the active dye molecule may vary between batches.

  • Presence of Impurities: Unidentified impurities can alter the absorption spectrum of the dye.

  • Particle Size Differences: Variations in particle size can affect the rate and efficiency of the reduction (vatting) process.[2][7][11]

Recommended Actions:

  • Standardize Dye Lots: Before use in critical experiments, it is advisable to procure a larger quantity of a single batch of this compound to ensure consistency throughout the study.

  • Analytical Characterization: Perform analytical tests on each new batch to assess its properties.

    • UV-Vis Spectroscopy: To compare the absorption spectra and determine the wavelength of maximum absorbance (λmax). Significant shifts in λmax or differences in absorbance at a standard concentration can indicate variability.

    • High-Performance Liquid Chromatography (HPLC): To separate and quantify the main dye component and detect impurities.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the functional groups and compare the overall chemical fingerprint of different batches.

  • Adjust Dye Concentration: Based on the analytical results, you may need to adjust the concentration of the dye solution to achieve the same color strength.

Issue 2: Poor Dyeing Performance (e.g., Specks, Uneven Color)

Potential Causes:

  • Incomplete Reduction (Vatting): The conversion of the insoluble pigment to the soluble leuco form may be incomplete.[4]

  • Improper Dye Bath Conditions: Incorrect temperature, pH, or concentration of reducing agents can lead to poor dyeing.[12][13]

  • Premature Oxidation: Exposure of the reduced dye to air before it has penetrated the substrate can cause it to precipitate.

Recommended Actions:

  • Optimize the Reduction Step: Ensure the vatting process is carried out under appropriate conditions. This typically involves using a reducing agent like sodium dithionite (hydrosulfite) in an alkaline solution (e.g., sodium hydroxide).[4] The color of the reduced leuco form of this compound is typically a red-light blue.[5]

  • Control Dyeing Parameters: Maintain consistent temperature and pH of the dye bath. For vat dyes, the pH is typically kept between 11 and 12 during the reduction and dyeing stages.[12]

  • Ensure Proper Agitation: Gently agitate the substrate in the dye bath to promote even dye uptake.

  • Controlled Oxidation: After dyeing, ensure a thorough and controlled oxidation step to convert the leuco dye back to its insoluble form within the substrate. This can be done by exposure to air or by using a chemical oxidizing agent.[4][9]

  • Soaping: A final "soaping" step at a high temperature is often recommended to remove loose dye from the surface and to stabilize the final shade.[4][9]

Data Presentation

The following tables provide representative data for key quality control parameters of this compound. Note that these are typical values, and specifications may vary between suppliers.

Table 1: Typical Spectroscopic Properties of this compound

ParameterTypical Value
λmax (in concentrated H₂SO₄) Broad absorption across 400-700 nm
Appearance Black powder with a metallic luster
Solubility in Pyridine Slightly soluble, exhibiting a blue to brownish-red fluorescence[14]
Color in Concentrated H₂SO₄ Dark purple[14]

Table 2: Representative Fastness Properties of this compound on Cotton (ISO Standards)

Fastness TestRating (1-5, 5 being best)
Light Fastness (Xenon Arc) 6-7
Washing Fastness (Shade Change) 4-5
Washing Fastness (Staining) 4-5
Chlorine Bleach Fastness 4
Ironing Fastness 3-4

Experimental Protocols

UV-Vis Spectroscopic Analysis of this compound

Objective: To determine and compare the absorption spectra of different batches of this compound.

Methodology:

  • Sample Preparation: Due to its insolubility in common solvents, a strong acid is required.

    • Accurately weigh 1-5 mg of this compound powder.

    • Carefully dissolve the powder in 10 mL of concentrated (98%) sulfuric acid to create a stock solution.

    • Further dilute the stock solution with concentrated sulfuric acid to obtain an absorbance reading within the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Analysis:

    • Use concentrated sulfuric acid as the blank reference.

    • Acquire the absorption spectrum of the sample solution over a wavelength range of 200-800 nm.[15]

    • Identify the wavelength(s) of maximum absorbance (λmax) and compare the spectral shape and absorbance values at λmax for different batches.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To assess the purity and identify potential impurities in different batches of this compound.

  • Sample Preparation (Reduction to Leuco Form):

    • Accurately weigh 5-10 mg of the this compound sample into a 10 mL volumetric flask.

    • Add 5 mL of 0.1 M sodium hydroxide solution.

    • Add approximately 50 mg of sodium dithionite.

    • Immediately purge the flask with nitrogen gas for 1-2 minutes to prevent re-oxidation.

    • Seal the flask and sonicate for 15 minutes or until the dye is fully dissolved.

    • Dilute to the mark with a suitable solvent mixture (e.g., methanol/water) and filter through a 0.45 µm syringe filter before injection.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Detector: Diode Array Detector (DAD) or UV-Vis detector set at the λmax of the leuco form of the dye.

  • Analysis:

    • Inject the prepared sample.

    • Run the gradient program to separate the components.

    • Compare the chromatograms of different batches, focusing on the peak area of the main component and the presence of any impurity peaks.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To compare the chemical fingerprint of different batches of this compound.

Methodology:

  • Sample Preparation: Ensure the this compound sample is a fine, dry powder. For Attenuated Total Reflectance (ATR)-FTIR, no further preparation is typically needed.

  • Instrumentation: Use an FTIR spectrometer with an ATR accessory.

  • Analysis:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the this compound powder onto the ATR crystal.

    • Apply pressure to ensure good contact.

    • Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹.

    • Compare the spectra of different batches, looking for any significant differences in peak positions or intensities, which could indicate structural variations or the presence of impurities.

Visualizations

Troubleshooting_Workflow Troubleshooting Batch-to-Batch Variability of this compound cluster_issue Observed Issue cluster_analysis Initial Analysis cluster_findings Potential Findings cluster_remediation Remediation Steps Issue Inconsistent Experimental Results (Color Yield, Shade, Reproducibility) UV_Vis UV-Vis Spectroscopy Issue->UV_Vis HPLC HPLC Analysis Issue->HPLC FTIR FTIR Analysis Issue->FTIR Shade_Shift Shift in λmax or Spectral Shape UV_Vis->Shade_Shift No_Diff No Significant Analytical Differences UV_Vis->No_Diff Purity_Diff Different Peak Areas or Impurity Profiles HPLC->Purity_Diff HPLC->No_Diff Structural_Diff Variations in FTIR Spectrum FTIR->Structural_Diff FTIR->No_Diff Adjust_Conc Adjust Dye Concentration Based on UV-Vis/HPLC Shade_Shift->Adjust_Conc Contact_Supplier Contact Supplier with QC Data for Replacement Purity_Diff->Contact_Supplier Structural_Diff->Contact_Supplier Optimize_Process Optimize Dyeing Process (Vatting, Temp, pH) No_Diff->Optimize_Process Adjust_Conc->Optimize_Process

Caption: Troubleshooting workflow for addressing batch-to-batch variability.

Vat_Dyeing_Process This compound Dyeing Process Signaling Pathway cluster_steps Dyeing Stages cluster_conditions Process Conditions Vat_Black_16 This compound (Insoluble Pigment) Leuco_Dye Leuco-Vat Black 16 (Soluble Anion) Vat_Black_16->Leuco_Dye Vatting Dyed_Fiber_Reduced Dye Absorbed into Fiber (Reduced State) Leuco_Dye->Dyed_Fiber_Reduced Absorption Final_Dyed_Fiber Final Dyed Fiber (Insoluble Pigment Trapped) Dyed_Fiber_Reduced->Final_Dyed_Fiber Fixation Soaping Soaping (Hot Wash) Final_Dyed_Fiber->Soaping Final Treatment Reduction Reduction (e.g., Na₂S₂O₄, NaOH) Reduction->Vat_Black_16 Dyeing Dyeing on Substrate (e.g., Cotton) Dyeing->Leuco_Dye Oxidation Oxidation (e.g., Air, H₂O₂) Oxidation->Dyed_Fiber_Reduced

Caption: Chemical pathway of the this compound dyeing process.

References

Technical Support Center: Vat Black 16 Decontamination

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed procedures and answers to frequently asked questions regarding the removal of residual Vat Black 16 dye from laboratory equipment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to clean?

This compound is a complex organic dye belonging to the violanthrone class. Its chemical structure makes it highly insoluble in water and most common laboratory solvents such as ethanol, acetone, xylene, and toluene.[1][2][3][4][5] This inherent insolubility is the primary reason it is challenging to remove from surfaces once it has dried.

Q2: What are the primary hazards associated with this compound?

This compound is a black powder that can be harmful if swallowed and may cause irritation to the eyes, skin, and respiratory tract.[6] It is crucial to handle the dye in a well-ventilated area, preferably a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[6]

Q3: What is the general principle behind removing this compound?

The most effective method for removing this compound is to convert it into its soluble "leuco" form. This is achieved through a chemical reduction process in an alkaline solution, which temporarily alters the dye's structure, making it water-soluble and easier to rinse away.[2][3][4] This is the same principle used to apply the dye to textiles.[7]

Q4: Are there any solvents that can dissolve this compound directly?

This compound shows slight solubility in pyridine and o-chlorophenol.[3][4][5] However, these solvents are hazardous and should only be used as a last resort in a chemical fume hood with appropriate safety precautions. For general lab equipment cleaning, the alkaline reduction method is safer and more effective.

Q5: What materials are the recommended cleaning protocols suitable for?

The primary protocol described (Alkaline Reduction) is suitable for standard laboratory glassware (borosilicate) and stainless steel equipment. It is crucial to verify the chemical compatibility of any plastic equipment before attempting this procedure, as high pH solutions can damage certain polymers.

Troubleshooting Guide

IssueProbable CauseRecommended Solution
Dye stain remains after cleaning. 1. Cleaning solution concentration was too low.2. Insufficient soaking time or temperature.3. Dye was heavily encrusted.1. Prepare a fresh cleaning solution, ensuring accurate concentrations of sodium dithionite and sodium hydroxide.2. Increase the soaking time or gently heat the solution (e.g., to 50-60°C) in a water bath, ensuring proper ventilation.3. Gently scrub the affected area with a compatible brush or scraper after soaking. Repeat the cleaning cycle if necessary.
A different color (e.g., reddish-blue) appears during cleaning. This is the expected color of the soluble leuco form of the dye.[3][4]This indicates the cleaning process is working correctly. Proceed with the protocol and rinse thoroughly until all color is gone.
White precipitate forms after rinsing. The soluble leuco dye has been re-oxidized by air back into its insoluble form before being completely rinsed away.Minimize air exposure during the cleaning process. Ensure a thorough and rapid final rinse with deionized water immediately after removing the equipment from the cleaning bath. An acidic rinse (e.g., with dilute acetic acid) can help neutralize residual alkali and remove some metal hydroxides but should be done with care after the initial water rinse.

Experimental Protocols

Protocol 1: Alkaline Reduction for Glassware and Stainless Steel

This is the recommended method for routine cleaning. It relies on the chemical reduction of this compound to its water-soluble leuco form.

Materials:

  • Sodium Dithionite (Sodium Hydrosulfite, Na₂S₂O₄)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Appropriate cleaning vessel (e.g., glass beaker, stainless steel tray)

  • Stir plate and stir bar (optional)

  • Personal Protective Equipment (gloves, safety goggles, lab coat)

Procedure:

  • Preparation: Conduct this procedure in a chemical fume hood. Pre-rinse the contaminated equipment with deionized water to remove any loose dye particles.

  • Solution Preparation: Prepare the cleaning solution by dissolving Sodium Hydroxide (NaOH) and Sodium Dithionite (Na₂S₂O₄) in deionized water within the cleaning vessel. Caution: The dissolution of NaOH is exothermic.

  • Submersion: Fully submerge the contaminated lab equipment in the prepared solution. The solution should turn a reddish-blue color as the dye is reduced.[3][4]

  • Soaking: Allow the equipment to soak. Gentle agitation or stirring can accelerate the process. For stubborn stains, gently warming the solution to 50-60°C in a water bath may improve efficiency.

  • Rinsing: Once the stain is removed, carefully take the equipment out of the cleaning bath and immediately rinse it thoroughly with copious amounts of deionized water. Ensure all colored solution is washed away before it can re-oxidize.

  • Final Rinse & Drying: Perform a final rinse with deionized water. Allow the equipment to air dry or dry in an oven as appropriate.

Quantitative Data for Cleaning Solutions
ParameterStandard CleaningHeavy Contamination
Sodium Hydroxide (NaOH) 10 g/L (1% w/v)20 g/L (2% w/v)
Sodium Dithionite (Na₂S₂O₄) 10 g/L (1% w/v)20 g/L (2% w/v)
Recommended Temperature 25-40°C50-60°C
Minimum Soaking Time 30 minutes60+ minutes

Logical Workflow for Cleaning this compound

The following diagram outlines the decision-making process for cleaning lab equipment contaminated with this compound.

G start Contaminated Lab Equipment is_glass_steel Glassware or Stainless Steel? start->is_glass_steel check_material Identify Equipment Material is_plastic Plastic or Other? is_glass_steel->is_plastic No protocol1 Use Alkaline Reduction Protocol (NaOH + Na2S2O4) is_glass_steel->protocol1 Yes check_compatibility Check Chemical Compatibility Chart is_plastic->check_compatibility Yes check_success Is Stain Removed? protocol1->check_success compatible Compatible? check_compatibility->compatible compatible->protocol1 Yes not_compatible Use Mild Detergent & Mechanical Scrubbing. If stain persists, discard item. compatible->not_compatible No rinse_dry Thoroughly Rinse with DI Water and Dry check_success->rinse_dry Yes troubleshoot Troubleshoot: - Increase Concentration/Temp - Repeat Protocol check_success->troubleshoot No end Clean Equipment rinse_dry->end troubleshoot->protocol1

Caption: Decision workflow for selecting a this compound cleaning method.

References

Overcoming challenges in the synthesis and purification of Vat Black 16

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the synthesis and purification of Vat Black 16 (C.I. 59855).

Troubleshooting Guides

Synthesis Troubleshooting

Issue ID: VB16-S-01 - Low or No Product Yield

Possible Cause Troubleshooting Steps
Incomplete reaction - Verify Reagent Quality: Ensure the violanthrone starting material is of high purity. Use fresh hydroxylamine sulfate. - Optimize Reaction Time: The reaction may require a longer duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) (see Analytical Protocols). - Check Catalyst Activity: If using a vanadium pentoxide catalyst, ensure it is active and used in the correct proportion.
Incorrect Reaction Temperature - Monitor Temperature Closely: The reaction of violanthrone with hydroxylamine in concentrated sulfuric acid is exothermic. Maintain the temperature as specified in the protocol, using an ice bath to control initial mixing and then carefully heating to the desired reaction temperature.[1] - Avoid Overheating: Excessive temperatures can lead to degradation of the starting material and product, as well as an increase in side reactions.
Suboptimal Reagent Stoichiometry - Adjust Hydroxylamine Ratio: The molar ratio of hydroxylamine sulfate to violanthrone is critical. An insufficient amount will lead to incomplete conversion, while a large excess may promote the formation of undesired byproducts. Experiment with slight variations around the recommended stoichiometry.
Poor Mixing - Ensure Efficient Stirring: The reaction mixture is viscous. Use a powerful mechanical stirrer to ensure homogeneous mixing of the reactants. Inadequate stirring can lead to localized overheating and incomplete reaction.

Issue ID: VB16-S-02 - Product is an Off-Color or Appears Impure

Possible Cause Troubleshooting Steps
Formation of Side Products - Control Reaction Temperature: As noted in VB16-S-01, strict temperature control is crucial to minimize side reactions. - Over-amination: The use of a large excess of hydroxylamine sulfate may lead to the introduction of more than the desired number of amino/hydroxyl groups on the violanthrone core. - Sulfonation: Prolonged reaction times or excessively high temperatures in concentrated sulfuric acid can lead to sulfonation of the aromatic rings, creating water-soluble impurities that are difficult to remove.
Incomplete Reaction - Presence of Unreacted Violanthrone: Unreacted starting material will contaminate the final product. Monitor the reaction by TLC to ensure the disappearance of the violanthrone spot.
Degradation of Product - Minimize Exposure to High Temperatures: After the reaction is complete, cool the mixture promptly before quenching with water to prevent degradation of the product.
Purification Troubleshooting

Issue ID: VB16-P-01 - Difficulty in Filtering the Crude Product

Possible Cause Troubleshooting Steps
Fine Particle Size - Allow for Complete Precipitation: After quenching the reaction mixture in water, allow the precipitate to fully form and settle before attempting filtration. - Use Appropriate Filtration Media: A filter press or a Büchner funnel with a medium-porosity filter paper is recommended. The use of a filter aid (e.g., celite) may be necessary if the particles are extremely fine.
Viscous Filtrate - Dilute the Quenched Mixture: If the filtrate is too viscous due to residual sulfuric acid, further dilution with water may improve filtration speed.

Issue ID: VB16-P-02 - Incomplete Purification (Product Remains Impure after Washing)

Possible Cause Troubleshooting Steps
Inadequate Washing - Thorough Washing with Hot Water: The crude product must be washed extensively with hot water until the filtrate is neutral to remove residual sulfuric acid and any water-soluble impurities.[1]
Insoluble Impurities - Utilize the Vatting Process: For the removal of insoluble organic impurities, the "vatting" purification method is highly effective. This involves reducing the crude this compound to its soluble leuco form, filtering off insoluble impurities, and then re-oxidizing the leuco dye to precipitate the purified product.[2]
Product is Poorly Soluble in Vatting Solution - Optimize Vatting Conditions: Ensure the vatting solution is sufficiently alkaline (using sodium hydroxide) and contains an adequate amount of a strong reducing agent (e.g., sodium dithionite). Gentle heating (50-60°C) can improve the rate of reduction and solubilization.

Frequently Asked Questions (FAQs)

Synthesis

  • Q1: What is the role of concentrated sulfuric acid in the synthesis of this compound? A1: Concentrated sulfuric acid serves as both a solvent for the highly insoluble violanthrone starting material and as a catalyst for the reaction with hydroxylamine.

  • Q2: Why is temperature control so critical during the synthesis? A2: The reaction is highly exothermic, and improper temperature control can lead to the formation of undesired side products, including over-aminated and sulfonated derivatives, as well as degradation of the starting material and product.

  • Q3: What are the likely impurities in the crude product? A3: Common impurities include unreacted violanthrone, partially reacted intermediates, over-aminated byproducts, and sulfonated derivatives of violanthrone or the product.

Purification

  • Q4: Why is this compound so difficult to purify by standard methods like recrystallization? A4: this compound is a large, planar molecule that is virtually insoluble in water and most common organic solvents, making recrystallization impractical.

  • Q5: What is "vatting" and how does it aid in purification? A5: Vatting is the process of reducing the insoluble vat dye to its water-soluble "leuco" form using a reducing agent (like sodium dithionite) in an alkaline solution. In this soluble form, insoluble impurities can be removed by filtration. The purified dye is then regenerated by oxidizing the leuco form back to its insoluble state.[2][3]

  • Q6: My purified product still shows a low color strength in dyeing applications. What could be the reason? A6: This could be due to the presence of non-colored organic impurities or residual inorganic salts. A thorough vatting purification followed by extensive washing should improve the color strength.

Experimental Protocols

Synthesis of this compound (Adapted from similar preparations)[1][5]

Materials:

  • Violanthrone (Dinaphtho[1,2,3-cd:3′,2′,1′-lm]perylene-5,10-dione)

  • Hydroxylamine sulfate

  • Vanadium pentoxide (catalyst)

  • Concentrated sulfuric acid (98%)

  • Deionized water

  • Ice

Procedure:

  • In a four-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, cautiously add 170 mL of concentrated sulfuric acid to 15 mL of water.

  • Cool the sulfuric acid solution to below 80°C in an ice bath.

  • Slowly add 50 g of violanthrone powder to the stirred sulfuric acid solution, ensuring the temperature does not exceed 80°C.

  • After the addition is complete, heat the mixture to 100-110°C and maintain for 1 hour to ensure complete dissolution and activation.

  • Cool the reaction mixture to 70°C.

  • In separate portions, alternately add 30 g of hydroxylamine sulfate and 0.3 g of vanadium pentoxide over a period of time, carefully controlling the temperature to not exceed 80°C during the addition.

  • After all reactants have been added, stir the mixture for an additional 15 minutes.

  • Slowly heat the reaction mixture to 120-125°C and maintain this temperature for 2 hours.

  • Cool the reaction mass to 60°C.

  • In a separate, large, well-stirred vessel containing a sufficient amount of water, slowly quench the reaction mixture to precipitate the crude this compound.

  • Filter the precipitate and wash the filter cake with hot water until the filtrate is neutral (pH 7).

  • Dry the crude product in an oven at 80-100°C.

Purification of this compound via Vatting

Materials:

  • Crude this compound

  • Sodium hydroxide (NaOH)

  • Sodium dithionite (Na₂S₂O₄)

  • Deionized water

  • Filter aid (e.g., celite, optional)

Procedure:

  • Create a paste of the crude this compound with a small amount of water and a wetting agent.

  • In a reaction vessel, prepare a solution of sodium hydroxide in water (e.g., 2-5% w/v).

  • Add the crude this compound paste to the alkaline solution and heat to 50-60°C with stirring.

  • Gradually add sodium dithionite to the mixture. The solution will change color as the this compound is reduced to its soluble leuco form.

  • Stir the mixture at 50-60°C for 30-60 minutes to ensure complete reduction.

  • Filter the hot solution (a pressure filter is recommended) to remove any insoluble impurities. A filter aid may be used to improve clarity.

  • Transfer the clear, colored filtrate to a clean vessel equipped with a stirrer.

  • Re-oxidize the leuco dye by bubbling air or a stream of oxygen through the solution. The purified this compound will precipitate out.

  • Filter the purified precipitate.

  • Wash the filter cake thoroughly with hot water until the filtrate is neutral and free of salts.

  • Dry the purified this compound in an oven at 80-100°C.

Data Presentation

Table 1: Typical Reaction Parameters for this compound Synthesis

ParameterValue/RangeNotes
Violanthrone:Sulfuric Acid Ratio 1:3.4 (w/v)Sufficient acid is needed to fully dissolve the violanthrone.
Violanthrone:Hydroxylamine Sulfate Ratio 1:0.6 (w/w)Stoichiometry is key to maximizing yield and minimizing byproducts.
Catalyst Loading (Vanadium Pentoxide) ~0.6% (w/w) relative to violanthroneActs as a catalyst for the amination/hydroxylation.
Initial Dissolution Temperature 100-110°CEnsures complete dissolution of violanthrone.
Reactant Addition Temperature < 80°CTo control the exothermic reaction.
Final Reaction Temperature 120-135°CTo drive the reaction to completion.
Reaction Time 1-2 hoursMonitor by TLC for completion.

Table 2: Analytical Methods for Purity Assessment

Technique Typical Conditions Purpose
Thin Layer Chromatography (TLC) Stationary Phase: Silica gel 60 F₂₅₄ Mobile Phase: Toluene:Dioxane (95:5) or similar non-polar solvent system.To monitor the progress of the synthesis reaction and qualitatively assess the purity of the crude and purified product.
High-Performance Liquid Chromatography (HPLC) Column: C18 reverse-phase Mobile Phase: Gradient of acetonitrile and water with a buffer (e.g., ammonium acetate). Detection: UV-Vis detector at the λmax of this compound.For quantitative purity analysis and identification of impurities.

Mandatory Visualizations

Synthesis_Workflow start Start: Violanthrone & H₂SO₄ dissolution Dissolution at 100-110°C start->dissolution cooling1 Cooling to 70°C dissolution->cooling1 addition Addition of Hydroxylamine Sulfate & Catalyst (<80°C) cooling1->addition reaction Reaction at 120-125°C addition->reaction cooling2 Cooling to 60°C reaction->cooling2 quench Quenching in Water cooling2->quench filtration Filtration & Washing quench->filtration crude_product Crude this compound filtration->crude_product Purification_Workflow crude Crude this compound vatting Vatting: Reduction with NaOH/Na₂S₂O₄ at 50-60°C crude->vatting soluble_leuco Soluble Leuco Form vatting->soluble_leuco filtration Filtration of Insoluble Impurities soluble_leuco->filtration filtrate Clear Leuco Filtrate filtration->filtrate oxidation Oxidation (Air/O₂) filtrate->oxidation precipitation Precipitation of Purified Dye oxidation->precipitation final_filtration Filtration & Washing precipitation->final_filtration pure_product Purified this compound final_filtration->pure_product Troubleshooting_Logic start Low Yield or Impure Product check_temp Check Temperature Control start->check_temp check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_mixing Check Stirring Efficiency start->check_mixing check_time Check Reaction Time start->check_time c1 Optimize Cooling/Heating check_temp->c1 c2 Use Fresh Reagents / Adjust Ratios check_reagents->c2 c3 Increase Stirring Speed check_mixing->c3 c4 Monitor by TLC / Adjust Time check_time->c4

References

Technical Support Center: Best Practices for Handling and Disposal of Vat Black 16 Waste

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Vat Black 16 waste. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound, also known as C.I. This compound, is a type of vat dye belonging to the violanthrone chemical family.[1] It is a black powder with a metallic luster and is insoluble in water and xylene.[2][3][4] The primary hazards associated with this compound include:

  • Skin and Eye Irritation: Direct contact with the powder or solutions can cause irritation to the skin and eyes.[5]

  • Respiratory Irritation: Inhalation of dust can irritate the respiratory tract.[5]

  • Ingestion: Swallowing the chemical can be harmful and may cause gastrointestinal irritation.[5]

Q2: What personal protective equipment (PPE) is required when handling this compound?

To ensure personal safety, the following PPE should be worn when handling this compound in its powder form or in solution:

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes and dust.[5]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or rubber) to prevent skin contact.[5]

  • Respiratory Protection: When handling the powder and if there is a risk of dust generation, an approved respirator should be used.[5] Work should ideally be conducted in a chemical fume hood to minimize inhalation risks.[5]

  • Protective Clothing: A lab coat or other protective clothing should be worn to minimize skin contact.[5]

Q3: How should I store this compound and its waste?

Both the pure chemical and any resulting waste should be stored in tightly sealed, light-resistant containers.[5] The storage area should be cool and dry.[2][6]

Q4: Is this compound waste considered hazardous?

Yes, waste generated from the production and use of certain dyes and pigments, including vat dyes, can be classified as hazardous waste. In the United States, the Environmental Protection Agency (EPA) lists nonwastewaters from the production of certain dyes and pigments as K181 hazardous waste. While this classification is for industrial production, it is a best practice for laboratory-generated waste to be handled as hazardous due to the potential environmental impact and the presence of associated chemicals used in the vat dyeing process.

Q5: What are the general principles for disposing of this compound waste?

Due to its insolubility in water, this compound waste should not be disposed of down the drain without treatment.[7][8] The general principle for disposal involves converting the insoluble dye into a soluble form, followed by treatment to decolorize and degrade the dye molecule. The primary steps involve reduction and subsequent oxidation.

Troubleshooting Guides

Problem: My treated this compound waste is still colored.

  • Possible Cause 1: Incomplete Reduction. The reducing agent (e.g., sodium dithionite) may not have fully converted the insoluble dye to its soluble leuco form.

    • Solution: Ensure the pH of the waste solution is sufficiently alkaline (pH 11-13) before adding the reducing agent, as the reduction process is most effective in this range.[9] You may need to add more reducing agent incrementally until the color changes to the expected leuco form (typically a reddish-blue for this compound).[1][3][4]

  • Possible Cause 2: Premature Oxidation. The soluble leuco form of the dye can be re-oxidized back to its insoluble, colored form upon contact with air.

    • Solution: The treatment process should be carried out in a closed or minimally open container to limit air exposure during the reduction step.

  • Possible Cause 3: Insufficient Oxidation during treatment. The oxidizing agent (e.g., hydrogen peroxide) may not have been sufficient to break down the dye molecule after reduction.

    • Solution: Ensure the pH is adjusted to the optimal range for your chosen oxidation method. For some advanced oxidation processes, a lower pH may be more effective. Increase the concentration of the oxidizing agent or the duration of the treatment.

Problem: I have a solid precipitate in my waste container.

  • Possible Cause: This is likely the insoluble form of this compound. This can occur if the waste was not kept sufficiently alkaline or if the leuco form was re-oxidized.

    • Solution: The solid can be resolubilized by making the solution alkaline and adding a reducing agent as per the treatment protocol.

Experimental Protocols for Waste Disposal

The following are suggested protocols for the treatment of small quantities of this compound waste in a laboratory setting. These are based on the chemical properties of vat dyes and general wastewater treatment principles.

Protocol 1: Reductive-Oxidative Degradation

This protocol uses a common reducing agent followed by an oxidizing agent to decolorize the waste.

Methodology:

  • Alkalinization: In a designated chemical waste container located in a fume hood, adjust the pH of the this compound waste solution to 11-13 using a sodium hydroxide (NaOH) solution.

  • Reduction: Slowly add sodium dithionite (Na₂S₂O₄) to the alkaline waste solution with gentle stirring. The amount of sodium dithionite will depend on the concentration of the dye; add it portion-wise until the solution changes color, indicating the formation of the soluble leuco dye.

  • Neutralization and Oxidation: Once the reduction is complete, cautiously neutralize the solution to a pH of 7 with an appropriate acid (e.g., hydrochloric acid). Following neutralization, add an oxidizing agent such as hydrogen peroxide (H₂O₂) to degrade the dye molecule. The amount of H₂O₂ will depend on the dye concentration.

  • Final Disposal: After the solution is decolorized, it can be disposed of as hazardous chemical waste according to your institution's guidelines.

Data Presentation

The effectiveness of different treatment methods for vat dyes can be compared. The following table summarizes qualitative data on the expected outcomes.

Treatment MethodExpected Color Removal EfficiencyRequired ReagentsKey Parameters
Reductive-Oxidative DegradationHighSodium Hydroxide, Sodium Dithionite, Acid, Hydrogen PeroxidepH, Reagent Concentration
Advanced Oxidation Processes (AOPs)Very HighVaries (e.g., H₂O₂, UV light, Ozone)pH, UV intensity, Catalyst concentration

Visualizations

Signaling Pathways and Experimental Workflows

Waste_Handling_Workflow cluster_collection Waste Collection cluster_treatment Waste Treatment (in Fume Hood) cluster_disposal Final Disposal A Generation of This compound Waste B Segregate into Designated Waste Container A->B C Step 1: Alkalinize Waste (pH 11-13) B->C D Step 2: Add Reducing Agent (e.g., Sodium Dithionite) C->D E Step 3: Neutralize and Add Oxidizing Agent D->E F Dispose as Hazardous Chemical Waste E->F

Caption: Workflow for the handling and disposal of this compound waste.

Logical_Relationship cluster_properties Chemical Properties of this compound cluster_implications Implications for Disposal Prop1 Insoluble in Water Imp1 Cannot be Disposed Down the Drain Directly Prop1->Imp1 Prop2 Soluble in Reduced (Leuco) Form Imp2 Requires Chemical Treatment (Reduction then Oxidation) Prop2->Imp2 Imp1->Imp2

Caption: Logical relationship between properties and disposal methods.

References

Validation & Comparative

A Comparative Performance Analysis of Vat Black 16 and Vat Black 25 for Textile Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: A comprehensive guide for researchers, scientists, and drug development professionals detailing the performance characteristics of two widely used vat dyes, Vat Black 16 and Vat Black 25. This document provides a comparative analysis of their fastness properties, supported by standardized experimental data, to aid in the selection of appropriate colorants for textile applications.

Introduction

Vat dyes are a class of water-insoluble dyes that are applied to cellulosic fibers, such as cotton, in a soluble, reduced form. Subsequent oxidation restores the dye to its insoluble form, resulting in excellent fastness properties. This compound and Vat Black 25 are two prominent members of this class, each offering a unique set of performance characteristics. This guide aims to provide an objective comparison of these two dyes to assist in informed decision-making for textile dyeing applications.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of these dyes is crucial for their effective application.

PropertyThis compoundVat Black 25
C.I. Name This compoundVat Black 25
C.I. Number 5985569525
CAS Number 1328-19-44395-53-3
Molecular Formula C₃₄H₁₈N₂O₂C₄₅H₂₀N₂O₅
Molecular Weight 486.52 g/mol 668.65 g/mol
Appearance Metallic black powderBrown powder
Solubility Insoluble in water and xylene; slightly soluble in pyridine.Slightly soluble in quinoline and pyridine; insoluble in ethanol, toluene, xylene, and acetone.[1]

Performance Data: Fastness Properties on Cotton

The performance of a dye is primarily evaluated by its fastness to various external factors encountered during the life of a textile product. The following tables summarize the fastness properties of this compound and Vat Black 25 on cotton, rated on a scale of 1 to 5 (for washing and rubbing) and 1 to 8 (for lightfastness), where a higher number indicates better fastness.

Table 3.1: Color Fastness to Light
DyeLight Fastness (Xenon Arc)
This compound 6-7
Vat Black 25 8
Table 3.2: Color Fastness to Washing (Soaping)
DyeFadingStaining
This compound 44
Vat Black 25 4-55
Table 3.3: Color Fastness to Rubbing
DyeDry RubbingWet Rubbing
This compound 3-43
Vat Black 25 43
Table 3.4: Other Fastness Properties
PropertyThis compoundVat Black 25
Chlorine Bleach 44
Mercerized 35
Oxygen Bleach 44-5
Ironing 3-44

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance data tables, based on internationally recognized standards from the American Association of Textile Chemists and Colorists (AATCC) and the International Organization for Standardization (ISO).

Vat Dyeing of Cotton Fabric (Exhaust Method)

This protocol outlines a general procedure for applying vat dyes to cotton fabric.

  • Preparation of the Dyebath:

    • The required amount of vat dye is pasted with a small amount of a wetting agent.

    • Caustic soda (NaOH) and sodium hydrosulfite (Na₂S₂O₄) are added to the paste to reduce the dye to its soluble leuco form. This process is known as "vatting".[2]

    • The mixture is heated to the recommended temperature (typically 50-60°C) and stirred until the dye is completely dissolved.[3]

  • Dyeing:

    • The pre-wetted cotton fabric is introduced into the dyebath.

    • The temperature of the dyebath is raised to the dyeing temperature (as specified for the particular dye) and maintained for 45-60 minutes.[3]

    • An electrolyte, such as sodium chloride (NaCl), may be added to enhance dye exhaustion.

  • Oxidation:

    • After dyeing, the fabric is rinsed to remove excess dye liquor.

    • The leuco form of the dye is then oxidized back to its insoluble pigment form within the fiber. This can be achieved by exposure to air or by using an oxidizing agent like hydrogen peroxide (H₂O₂) or sodium perborate.[2]

  • Soaping:

    • The dyed fabric is treated in a boiling solution containing a detergent to remove any loose surface dye and to stabilize the shade. This step is crucial for achieving optimal fastness properties.

  • Final Rinsing and Drying:

    • The fabric is thoroughly rinsed with hot and cold water and then dried.

Color Fastness to Light (ISO 105-B02)

This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight.

  • Apparatus: A xenon arc lamp apparatus is used, equipped with filters to simulate daylight.[4]

  • Test Specimen: A representative sample of the dyed fabric is prepared.

  • Procedure: The test specimen is exposed to the light from the xenon arc lamp under specified conditions of temperature and humidity. Simultaneously, a set of blue wool standards with known lightfastness (rated 1 to 8) are exposed.[4]

  • Evaluation: The change in color of the test specimen is assessed by comparing it with the change in color of the blue wool standards. The lightfastness rating is the number of the blue wool standard that shows a similar degree of fading.[5]

Color Fastness to Washing (ISO 105-C06)

This test evaluates the resistance of the color of textiles to domestic or commercial laundering procedures.

  • Apparatus: A suitable washing fastness tester (e.g., a Launder-Ometer) is used, which mechanically agitates the specimens in stainless steel containers.[6]

  • Test Specimen: A specimen of the dyed fabric is prepared and stitched together with a multi-fiber adjacent fabric.[1]

  • Procedure: The composite specimen is placed in a container with a specified washing solution (containing detergent and, if required, sodium perborate) and stainless steel balls for agitation. The container is then agitated at a specified temperature and for a specific duration.[6]

  • Evaluation: After washing, rinsing, and drying, the change in color of the specimen is assessed using the Grey Scale for assessing change in color. The staining of the adjacent multi-fiber fabric is evaluated using the Grey Scale for assessing staining.[1]

Color Fastness to Rubbing (ISO 105-X12)

This method is used to determine the resistance of the color of textiles to rubbing off and staining other materials.

  • Apparatus: A crockmeter or a similar rubbing fastness tester is used.[7]

  • Test Specimen: A piece of the dyed fabric is mounted on the base of the crockmeter.

  • Procedure: A white cotton rubbing cloth is mounted on the rubbing finger of the crockmeter. The test is performed by rubbing the specimen with the rubbing cloth for a specified number of cycles under a defined pressure. The test is carried out with both a dry and a wet rubbing cloth.[7][8]

  • Evaluation: The degree of color transfer to the white rubbing cloth is assessed using the Grey Scale for assessing staining.[7]

Visualizing the Dyeing Process and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key processes involved in the evaluation of this compound and Vat Black 25.

VatDyeingProcess cluster_preparation Preparation cluster_dyeing Dyeing cluster_finishing Finishing Dye Vat Dye (Insoluble) LeucoDye Leuco-Vat Dye (Soluble) Dye->LeucoDye Vatting Chemicals NaOH + Na₂S₂O₄ Chemicals->LeucoDye DyedFabric Dyed Fabric (Leuco Form) LeucoDye->DyedFabric Fabric Cotton Fabric Fabric->DyedFabric FinalFabric Final Dyed Fabric (Insoluble Dye) DyedFabric->FinalFabric Oxidation Oxidation Oxidation (Air/Chemical) Oxidation->FinalFabric Soaping Soaping FinalFabric->Soaping

Caption: The general workflow of the vat dyeing process for cotton fabric.

FastnessTestingWorkflow cluster_light Light Fastness (ISO 105-B02) cluster_washing Washing Fastness (ISO 105-C06) cluster_rubbing Rubbing Fastness (ISO 105-X12) Start Dyed Fabric Sample LightExposure Xenon Arc Exposure Start->LightExposure Washing Mechanical Agitation in Detergent Start->Washing Rubbing Crockmeter Rubbing (Dry & Wet) Start->Rubbing LightEval Compare with Blue Wool Standards LightExposure->LightEval WashingEval Assess Fading and Staining with Grey Scales Washing->WashingEval RubbingEval Assess Staining of Rubbing Cloth Rubbing->RubbingEval

Caption: The experimental workflow for evaluating the color fastness of dyed textiles.

Discussion

Based on the available data, Vat Black 25 generally exhibits superior fastness properties compared to this compound, particularly in terms of lightfastness where it achieves the highest possible rating. It also shows slightly better performance in washing fastness, especially concerning staining. Both dyes have similar performance in wet rubbing fastness.

The choice between this compound and Vat Black 25 will ultimately depend on the specific requirements of the end-product. For applications demanding exceptional lightfastness, such as outdoor textiles or automotive fabrics, Vat Black 25 would be the preferred choice. For general apparel and textiles where the highest level of lightfastness is not a critical requirement, this compound may provide a suitable and potentially more cost-effective option.

Conclusion

This guide provides a comparative overview of the performance of this compound and Vat Black 25. The presented data, in conjunction with the detailed experimental protocols, serves as a valuable resource for researchers and professionals in the textile industry. It is recommended that for critical applications, in-house testing be conducted to validate the performance of these dyes under specific processing conditions.

References

A Comparative Study of Violanthrone-Based Vat Dyes: C.I. Vat Blue 20 and C.I. Vat Green 1

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of two prominent violanthrone-based vat dyes: C.I. Vat Blue 20 (Violanthrone) and C.I. Vat Green 1. The comparison focuses on their performance characteristics, specifically color fastness properties, and is intended for researchers, scientists, and drug development professionals. This document outlines the chemical structures, synthesis methodologies, and application protocols, supported by quantitative data and standardized experimental procedures.

Introduction to Violanthrone Dyes

Violanthrone, also known as dibenzanthrone, is a large, planar polycyclic aromatic ketone that serves as the foundational structure for a range of vat dyes.[1] Its extensive conjugated π-system is responsible for its intense color and excellent fastness properties.[2] Vat dyes, as a class, are insoluble in water and are applied to cellulosic fibers like cotton in a soluble, reduced (leuco) form. Subsequent oxidation within the fiber regenerates the insoluble dye, trapping it and resulting in high durability.[2]

C.I. Vat Blue 20 is violanthrone itself, presenting as a dark blue to purplish-blue dye.[3][4] C.I. Vat Green 1 is a derivative of violanthrone, specifically 16,17-dimethoxyviolanthrone, which imparts a brilliant green shade.[5][6]

Data Presentation: Performance Comparison

The following table summarizes the key performance indicators for C.I. Vat Blue 20 and C.I. Vat Green 1, focusing on their fastness properties. The data has been compiled from various sources and represents typical performance characteristics.

Property C.I. Vat Blue 20 C.I. Vat Green 1 Test Method
C.I. Name Vat Blue 20Vat Green 1-
C.I. Number 5980059825-
CAS Number 116-71-2128-58-5-
Molecular Formula C₃₄H₁₆O₂C₃₆H₂₀O₄-
Molecular Weight 456.49 g/mol 516.54 g/mol -
Shade Dark BlueBrilliant Green-
Light Fastness (Xenon Arc) 7-87ISO 105-B02
Wash Fastness (Fading) 4-54-5ISO 105-C06
Wash Fastness (Staining) 4-54-5ISO 105-C06
Rubbing Fastness (Dry) 4-54-5ISO 105-X12
Rubbing Fastness (Wet) 3-43-4ISO 105-X12

Chemical Structures

The fundamental difference in color and properties between these two dyes arises from the substitution on the violanthrone core.

G cluster_vb20 C.I. Vat Blue 20 (Violanthrone) cluster_vg1 C.I. Vat Green 1 (16,17-Dimethoxyviolanthrone) vb20 vg1

Figure 1. Chemical Structures of C.I. Vat Blue 20 and C.I. Vat Green 1.

Experimental Protocols

Detailed methodologies for the key experiments cited in the performance comparison table are provided below.

Synthesis of Violanthrone (C.I. Vat Blue 20)

Violanthrone is typically synthesized through the alkaline fusion of two molecules of benzanthrone.[2]

Reagents:

  • Benzanthrone

  • Potassium hydroxide (KOH)

  • Sodium chlorate (NaClO₃) (as an oxidizing agent)

Procedure:

  • A mixture of benzanthrone and potassium hydroxide is heated to a molten state (e.g., 200-240°C).

  • Sodium chlorate is added portion-wise to the molten mixture to facilitate oxidative coupling.

  • The reaction is held at a high temperature to ensure completion.

  • After cooling, the reaction mass is treated with water.

  • The crude violanthrone product is collected by filtration, washed with hot water until neutral, and then dried.

  • Purification can be achieved by vatting the crude product with an alkaline sodium dithionite solution, followed by filtration and re-oxidation of the filtrate.[2]

Synthesis of C.I. Vat Green 1

C.I. Vat Green 1 is prepared by the methylation of 16,17-dihydroxyviolanthrone.[5]

Reagents:

  • 16,17-Dihydroxyviolanthrone

  • Methylating agent (e.g., dimethyl sulfate)

  • An appropriate solvent (e.g., nitrobenzene)

  • A base (e.g., sodium carbonate)

Procedure:

  • 16,17-Dihydroxyviolanthrone is suspended in a high-boiling point solvent such as nitrobenzene.

  • A base, such as sodium carbonate, is added to the suspension.

  • A methylating agent, like dimethyl sulfate, is added, and the mixture is heated.

  • The reaction is maintained at an elevated temperature until the methylation is complete.

  • After cooling, the product is isolated by filtration, washed with a solvent to remove impurities, and then dried.

Vat Dyeing Process

The application of violanthrone-based vat dyes to cellulosic fibers involves a four-step process.[3][7]

G A Vatting (Reduction) Insoluble Dye -> Soluble Leuco Form B Dyeing Adsorption and Diffusion into Fiber A->B Alkaline Reducing Agent (e.g., Na₂S₂O₄) C Oxidation Soluble Leuco Form -> Insoluble Dye B->C Air or Chemical Oxidizing Agent D Soaping Removal of unfixed dye and crystallization C->D Hot Detergent Solution

Figure 2. General Workflow for the Vat Dyeing Process.

Procedure:

  • Vatting: The insoluble vat dye is reduced to its water-soluble leuco form in an alkaline solution containing a reducing agent, typically sodium dithionite (hydrosulfite).

  • Dyeing: The textile substrate is immersed in the leuco-dye solution, allowing the dye to be adsorbed onto the fiber surface and diffuse into the fiber structure.

  • Oxidation: The dyed substrate is exposed to air or treated with a chemical oxidizing agent (e.g., hydrogen peroxide or sodium perborate) to convert the soluble leuco form back to the insoluble parent dye, trapping it within the fiber.[3]

  • Soaping: The dyed fabric is treated with a hot detergent solution to remove any unfixed surface dye and to allow the dye molecules within the fiber to crystallize, which improves the final shade and fastness properties.[7]

Color Fastness Testing

Light Fastness (ISO 105-B02): This test determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).[8]

  • A specimen of the dyed textile is exposed to a xenon arc lamp under controlled conditions.[9]

  • Simultaneously, a set of blue wool references (rated 1 to 8, with 8 being the highest fastness) are exposed.[8]

  • The color change of the test specimen is assessed by comparing it to the fading of the blue wool references.[10] The light fastness rating corresponds to the blue wool reference that shows a similar degree of fading.

Wash Fastness (ISO 105-C06): This method is designed to determine the resistance of the color of textiles to domestic or commercial laundering procedures.[11]

  • A specimen of the dyed fabric is stitched together with a multifiber adjacent fabric (containing strips of different common fibers like cotton, wool, polyester, etc.).[12]

  • The composite specimen is agitated in a soap or detergent solution under specified conditions of time and temperature in a laundering apparatus (e.g., a Launder-Ometer).[13] Stainless steel balls are often added to provide abrasive action.[11]

  • After the washing cycle, the specimen is rinsed and dried.

  • The change in color of the dyed specimen (fading) and the degree of staining on the adjacent multifiber fabric are assessed using standard grey scales.[12][13] The grey scale for assessing change in color ranges from 5 (no change) to 1 (severe change), and the grey scale for assessing staining ranges from 5 (no staining) to 1 (severe staining).

Signaling Pathways and Logical Relationships

The synthesis of these complex dyes originates from simpler precursors, with benzanthrone being a key intermediate.

G A Anthraquinone B Benzanthrone A->B Condensation C Violanthrone (C.I. Vat Blue 20) B->C Alkaline Fusion (Dimerization) D 16,17-Dihydroxyviolanthrone C->D Oxidation E C.I. Vat Green 1 D->E Methylation

Figure 3. Synthetic Pathway Relationship of Violanthrone Dyes.

Conclusion

Both C.I. Vat Blue 20 and C.I. Vat Green 1 exhibit excellent light and wash fastness, making them suitable for applications requiring high durability. The choice between them is primarily dictated by the desired color, with Vat Blue 20 providing a deep blue and Vat Green 1 a brilliant green. The derivatization of the violanthrone core, in the case of Vat Green 1, slightly alters its properties but maintains the high-performance characteristics inherent to this class of dyes. The provided experimental protocols offer a standardized basis for their synthesis and performance evaluation.

References

A Comparative Guide to the Validation of Analytical Methods for Vat Black 16 Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of Vat Black 16, a violanthrone-based vat dye crucial in the textile industry. Ensuring the purity of this dye is paramount for consistent color quality, performance, and the safety of the final products. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, presenting their validation parameters in a comparative format. Additionally, a comparison with alternative black dyes used in textile applications is provided.

Introduction to this compound and Purity Concerns

This compound (C.I. 59855) is a synthetic organic dye valued for its exceptional fastness properties on cellulosic fibers.[1] Its complex molecular structure, derived from violanthrone, imparts excellent resistance to washing, light, and chemical treatments. However, the manufacturing process of this compound can lead to the formation of impurities, including isomers, starting material residues, and by-products of side reactions.[2] These impurities can significantly impact the dyeing performance, leading to shade variations and reduced fastness, and may also pose toxicological risks. Therefore, robust and validated analytical methods are essential for the quality control and purity assessment of this compound.

Comparative Analysis of Analytical Methods

The purity of this compound can be effectively determined using a combination of chromatographic and spectroscopic techniques. Each method offers distinct advantages in terms of selectivity, sensitivity, and the nature of the information it provides.

Parameter High-Performance Liquid Chromatography (HPLC) UV-Vis Spectroscopy Fourier-Transform Infrared (FTIR) Spectroscopy
Principle Separation of components based on their differential distribution between a stationary and a mobile phase.Measurement of the absorption of ultraviolet and visible light by the dye molecule.Measurement of the absorption of infrared radiation, which causes molecular vibrations.
Primary Use Quantitative purity determination and impurity profiling.Quantitative determination of the main chromophore concentration.Qualitative identification and detection of functional group impurities.
Specificity HighModerateModerate
Linearity (R²) (Typical) > 0.999> 0.995Not applicable for quantitative purity
Accuracy (% Recovery) (Typical) 98 - 102%95 - 105%Not applicable for quantitative purity
Precision (% RSD) (Typical) < 2%< 5%Not applicable for quantitative purity
Limit of Detection (LOD) Low (ng level)Moderate (µg/mL level)High
Limit of Quantification (LOQ) Low (ng level)Moderate (µg/mL level)High

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier method for the purity assessment of dyes, offering high resolution to separate the main component from its impurities.

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

Chromatographic Conditions (Typical for Violanthrone Dyes):

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

  • Gradient Program: A linear gradient from 30% B to 100% B over 20 minutes, followed by a 5-minute hold at 100% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitoring at the λmax of this compound (determined by UV-Vis spectroscopy) and at a lower wavelength (e.g., 254 nm) to detect non-colored impurities.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh about 10 mg of the this compound sample.

  • Due to the insolubility of vat dyes in common HPLC solvents, a reduction step is necessary. Dissolve the sample in 10 mL of a 0.1 M sodium hydroxide solution.

  • Add approximately 50 mg of sodium dithionite to reduce the dye to its soluble leuco form.

  • Immediately after dissolution, filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities are quantified using an external standard or by area normalization, assuming a similar response factor to the main component.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a rapid and straightforward method for the quantitative analysis of the primary chromophore of this compound.

Instrumentation:

  • Dual-beam UV-Vis spectrophotometer.

Methodology:

  • Sample Preparation: Due to its insolubility, a stock solution is prepared by dissolving a small, accurately weighed amount of this compound (e.g., 5 mg) in 50 mL of concentrated sulfuric acid.[3]

  • Spectrum Acquisition: Record the absorption spectrum from 200 to 800 nm to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations from the stock solution. Measure the absorbance of each standard at the λmax. Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Prepare a sample solution of the this compound to be tested in the same manner as the standards. Measure its absorbance at the λmax and determine the concentration from the calibration curve.

Data Analysis: The purity of the sample is calculated by comparing the concentration determined from the calibration curve to the theoretical concentration of the weighed sample.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for the qualitative identification of this compound and for detecting the presence of impurities with different functional groups.

Instrumentation:

  • FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Methodology:

  • Sample Preparation: The this compound sample should be a dry, fine powder. For ATR-FTIR, no further preparation is needed.

  • Spectrum Acquisition: Record a background spectrum of the clean, empty ATR crystal. Place a small amount of the sample powder on the ATR crystal and apply pressure to ensure good contact. Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.[3]

Data Analysis: The obtained spectrum is compared with a reference spectrum of a known pure sample of this compound. The presence of additional peaks or significant shifts in characteristic peaks can indicate the presence of impurities. Key characteristic peaks for violanthrone-based dyes include those for aromatic C-H stretching (~3100-3000 cm⁻¹), C=O stretching of the quinone system (~1650-1620 cm⁻¹), and aromatic C=C stretching (~1600-1450 cm⁻¹).[3]

Visualization of Experimental Workflow

experimental_workflow cluster_hplc HPLC Purity Assessment cluster_uvvis UV-Vis Quantitative Analysis cluster_ftir FTIR Qualitative Identification hplc_prep Sample Preparation (Reduction to Leuco Form) hplc_analysis HPLC Analysis (C18 Column, Gradient Elution) hplc_prep->hplc_analysis hplc_data Data Analysis (Peak Area %) hplc_analysis->hplc_data end Purity Report hplc_data->end uv_prep Sample Preparation (Dissolution in H2SO4) uv_analysis Spectrophotometric Measurement (λmax) uv_prep->uv_analysis uv_data Concentration Determination (Calibration Curve) uv_analysis->uv_data uv_data->end ftir_prep Sample Preparation (Dry Powder) ftir_analysis ATR-FTIR Spectrum Acquisition ftir_prep->ftir_analysis ftir_data Spectral Comparison (Reference Spectrum) ftir_analysis->ftir_data ftir_data->end start This compound Sample start->hplc_prep start->uv_prep start->ftir_prep

Caption: Workflow for the analytical validation of this compound purity.

Comparison with Alternative Black Dyes

Several other black dyes are used in the textile industry, each with its own set of properties, application methods, and analytical challenges.

Feature This compound Sulphur Black 1 Reactive Black 5
Dye Class Vat Dye (Violanthrone)Sulphur DyeReactive Dye (Azo)
Application Complex reduction-oxidation process.[4]Reduction with sodium sulfide.Covalent bond formation with fiber.[5]
Fastness Properties Excellent wash and light fastness.Good wash fastness, moderate light fastness.Excellent wash fastness, moderate to good light fastness.
Shade Bluish-blackReddish to greenish-blackDeep, neutral black
Environmental Concerns Use of strong reducing agents (hydrosulfite).[5]Generation of sulfide-containing effluent.[6]Hydrolysis of reactive groups leading to colored effluent.
Typical Analytical Focus Purity of the main violanthrone component.Degree of sulfonation and presence of polysulfides.Isomer content and presence of hydrolyzed dye.

Logical Relationship of Purity Assessment Steps

purity_assessment_logic qualitative Qualitative Analysis (FTIR) purity Overall Purity Assessment qualitative->purity Confirms Identity quantitative Quantitative Analysis (UV-Vis) quantitative->purity Determines Main Component % separation Separation & Impurity Profile (HPLC) separation->purity Identifies & Quantifies Impurities

Caption: Interrelation of analytical techniques for purity assessment.

References

A Comparative Guide to the Cross-Validation of Characterization Techniques for Vat Black 16

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous characterization of chemical compounds is paramount. Vat Black 16 (C.I. 59855), a complex violanthrone-based dye, requires robust analytical methodologies to ensure its identity, purity, and performance.[1][2] This guide provides a comparative overview of key characterization techniques for this compound and outlines a framework for their cross-validation. Cross-validation of analytical methods is a critical process to ensure that a validated method produces reliable and consistent results across different laboratories, analysts, or instruments.[3]

Physicochemical Properties of this compound

This compound is a black powder with a metallic luster, insoluble in water and xylene, and slightly soluble in pyridine.[1][2] Its molecular formula is C₃₄H₁₈N₂O₂, with a molecular weight of 486.52 g/mol .[1] It is primarily used for dyeing cotton, vinylon, and viscose fibers.[1][4]

Comparison of Analytical Characterization Techniques

The selection of an analytical technique for this compound depends on the specific analytical goal, such as identification, quantification, or assessment of thermal stability. The following table summarizes the performance of commonly employed techniques.

Technique Analytical Purpose Strengths Limitations Key Performance Parameters
High-Performance Liquid Chromatography (HPLC) Purity determination, impurity profiling, quantificationHigh specificity, sensitivity, and precision for separating complex mixtures.[5][6]Requires a suitable solvent, which can be challenging for insoluble dyes. Method development can be time-consuming.Linearity (R² > 0.999), Limit of Detection (LOD), Limit of Quantification (LOQ), Accuracy (98-102% recovery), Precision (%RSD < 2%).[5]
UV-Visible (UV-Vis) Spectroscopy Quantification, color consistency, identification of chromophoreRapid, simple, and cost-effective.[6] Good for routine quality control.Low specificity; spectra of different components can overlap.[5] Susceptible to matrix interference.Wavelength of maximum absorbance (λmax), Molar absorptivity (ε), Linearity (Beer's Law).
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group identification, structural confirmationProvides a unique molecular fingerprint. Non-destructive. ATR-FTIR requires minimal sample preparation.[7]Not suitable for quantification. Interpretation can be complex for large molecules.Positions of characteristic absorption bands (e.g., C=O, C=C, C-N stretches).
Thermogravimetric Analysis (TGA) Thermal stability, decomposition profile, solvent/water contentProvides quantitative information on mass loss as a function of temperature.[8][9]Does not identify the decomposition products.Onset of decomposition temperature (Tonset), Temperature of maximum degradation rate (Tmax), Residual mass.[10]
Scanning Electron Microscopy (SEM) Particle morphology, surface topographyHigh-resolution imaging of the solid-state structure.Provides no chemical composition information. Requires a conductive sample, which may necessitate coating.[11]Particle size, shape, and surface features.

Experimental Protocols

Detailed methodologies for the characterization of this compound are provided below. These protocols are based on established methods for similar vat dyes and can be adapted as necessary.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of this compound and quantify impurities.

  • Instrumentation: HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Mobile Phase A (e.g., 20 mM ammonium acetate buffer, pH 6.8) and Mobile Phase B (e.g., Acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitoring at the λmax of this compound (determined by UV-Vis spectroscopy).

  • Sample Preparation: Due to its insolubility in common HPLC solvents, a suitable solvent such as N,N-dimethylformamide (DMF) or a mixture of solvents may be required. Prepare a stock solution of this compound and dilute to an appropriate concentration. Filter the sample through a 0.45 µm syringe filter before injection.

UV-Visible (UV-Vis) Spectroscopy
  • Objective: To determine the wavelength of maximum absorbance (λmax) and quantify this compound.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Methodology:

    • Solvent: Concentrated sulfuric acid is often used for insoluble vat dyes.[7]

    • Sample Preparation: Prepare a stock solution of this compound in the chosen solvent and make a series of dilutions to establish a calibration curve.

    • Analysis: Scan the spectrum of a dilute solution from 200 to 800 nm to determine the λmax. Measure the absorbance of the standard solutions at the λmax and construct a calibration curve of absorbance versus concentration. The concentration of an unknown sample can be determined from this curve.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the functional groups present in this compound.

  • Instrumentation: FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Methodology:

    • Sample Preparation: The sample should be a dry, fine powder. No further preparation is typically needed for ATR-FTIR.

    • Analysis: Record a background spectrum of the clean ATR crystal. Place a small amount of the sample on the crystal and apply pressure to ensure good contact. Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

Thermogravimetric Analysis (TGA)
  • Objective: To assess the thermal stability of this compound.

  • Instrumentation: Thermogravimetric analyzer.

  • Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of the powdered sample into a TGA pan.

    • Analysis: Place the pan in the TGA furnace and purge with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min. Heat the sample from ambient temperature to approximately 900 °C at a heating rate of 10 °C/min.[10] Record the mass loss as a function of temperature.

Cross-Validation Workflow and Signaling Pathway Diagrams

To ensure the reliability and interchangeability of analytical data, a cross-validation workflow is essential. The following diagrams, created using the DOT language, illustrate a typical cross-validation process and a hypothetical signaling pathway that could be relevant in toxicological studies of dyes, a key consideration for drug development professionals.

cross_validation_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_comparison Comparison Phase cluster_conclusion Conclusion define_methods Define Analytical Methods (e.g., HPLC, UV-Vis) define_parameters Define Validation Parameters (Accuracy, Precision, Linearity) define_methods->define_parameters set_criteria Set Acceptance Criteria define_parameters->set_criteria method1 Method 1 Validation (e.g., HPLC) set_criteria->method1 method2 Method 2 Validation (e.g., UV-Vis) set_criteria->method2 analyze_samples Analyze Same Samples with Both Methods method1->analyze_samples method2->analyze_samples compare_results Compare Results (Statistical Analysis) analyze_samples->compare_results assess_agreement Assess Agreement (Bias, Correlation) compare_results->assess_agreement conclusion Conclusion on Method Interchangeability assess_agreement->conclusion

Cross-validation workflow for analytical methods.

signaling_pathway cluster_cell Cellular Response to Dye Metabolite dye This compound Metabolite receptor Cell Surface Receptor dye->receptor Binds kinase_cascade Kinase Cascade (e.g., MAPK Pathway) receptor->kinase_cascade Activates transcription_factor Transcription Factor Activation (e.g., AP-1) kinase_cascade->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression Induces cellular_response Cellular Response (e.g., Inflammation, Apoptosis) gene_expression->cellular_response

Hypothetical signaling pathway for a dye metabolite.

References

A Comparative Guide to Black Dyes in Textile Applications: Benchmarking Vat Black 16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a black dye in textile manufacturing is a critical decision that impacts not only the aesthetic qualities of the final product but also its durability and environmental footprint. This guide provides an objective comparison of Vat Black 16 against other prominent black dye classes used for textile applications, including reactive, sulphur, azoic, and disperse dyes. The performance of these dyes is evaluated based on key fastness properties, supported by experimental data, to assist researchers and scientists in making informed decisions for their specific applications.

Introduction to Black Dye Classes

Each class of black dye possesses a unique chemical structure and application method, which in turn dictates its performance characteristics and suitability for different textile substrates.

Vat Dyes (this compound): Vat dyes, such as C.I. This compound, are renowned for their exceptional fastness properties.[1] They are insoluble in water and require a two-step dyeing process involving reduction (vatting) to a soluble leuco form, followed by oxidation back to the insoluble form within the textile fiber. This process results in a dye molecule physically trapped inside the fiber, leading to high resistance to washing, light, and rubbing. The molecular structure of this compound is based on violanthrone.[2]

Reactive Dyes (e.g., C.I. Reactive Black 5): Reactive dyes form a strong, covalent bond with the hydroxyl groups of cellulosic fibers like cotton. This chemical bond accounts for their excellent wash fastness and bright shades.[3] C.I. Reactive Black 5 is a widely used bis-azo reactive dye.[4][5] However, their light fastness can be lower than that of vat dyes, and the dyeing process often requires large amounts of salt and alkali, leading to environmental concerns regarding effluent disposal.

Sulphur Dyes (e.g., C.I. Sulphur Black 1): Sulphur dyes are a cost-effective option for producing deep black shades on cellulosic fibers.[6] They are applied in a similar reduction-oxidation process to vat dyes, using sodium sulfide as the reducing agent. While they offer good wash and light fastness, their rubbing fastness, particularly wet rubbing, can be a limitation.[7] The exact chemical structure of sulphur dyes is complex and not always fully defined, but they are polymeric compounds containing sulphur linkages.[8][9]

Azoic Dyes: Azoic dyes are not pre-formed dyes but are synthesized directly on the textile fiber. The process involves treating the fabric with a coupling component (naphthol) and then with a diazo component (a diazotized amine). This in-situ synthesis results in water-insoluble pigments with generally good wash fastness. However, their rubbing and light fastness can be variable, and some azoic combinations are restricted due to the potential formation of banned aromatic amines.[10] The general structure of azoic dyes features an azo group (-N=N-) linking two aromatic rings.[11][12]

Disperse Dyes (e.g., C.I. Disperse Black 9): Disperse dyes are non-ionic and have low water solubility. They are primarily used for dyeing hydrophobic synthetic fibers like polyester.[13][14] They are applied as a fine dispersion in water and diffuse into the fiber at high temperatures. While they exhibit good fastness properties on polyester, they are generally not suitable for dyeing natural fibers like cotton.[14] Many disperse dyes have an azo or anthraquinone-based chemical structure.[13][14]

Comparative Performance Data

The following tables summarize the key performance indicators for this compound and representative dyes from other classes. The data has been compiled from various technical sources and should be considered as a general guide. Performance can vary depending on the specific dye, substrate, and application process.

Table 1: General Characteristics of Black Dye Classes

Dye ClassPrimary FiberDyeing MechanismKey AdvantagesKey Disadvantages
Vat Cotton, CellulosicsInsoluble pigment, reduction-oxidationExcellent light and all-round fastnessComplex and costly application, limited shade brightness
Reactive Cotton, CellulosicsCovalent bondingBright shades, excellent wash fastnessModerate light fastness, high salt/alkali usage
Sulphur Cotton, CellulosicsInsoluble pigment, reduction-oxidationCost-effective for deep black, good wash fastnessPoor wet rubbing fastness, potential for fiber damage
Azoic Cotton, CellulosicsIn-situ synthesisGood wash fastness, bright shades possibleVariable light and rub fastness, potential for harmful by-products
Disperse Polyester, SyntheticsSolid solutionGood fastness on syntheticsNot suitable for natural fibers

Table 2: Comparative Fastness Properties of Black Dyes on Cotton (ISO Ratings)

Fastness PropertyC.I. This compoundC.I. Reactive Black 5C.I. Sulphur Black 1
Light Fastness (ISO 105-B02) 6-75[4]6-7[15]
Washing Fastness (Change) (ISO 105-C06) 44-5[16]4-5[15]
Washing Fastness (Staining) (ISO 105-C06) 4-4-5[15]
Rubbing Fastness (Dry) (ISO 105-X12) -4-5[16]2-3[7]
Rubbing Fastness (Wet) (ISO 105-X12) -3-4[16]2[7]
Chlorine Bleach Fastness (ISO 105-N01) 43[16]-

Note: Data for Azoic and Disperse dyes on cotton is not included in this table as their primary applications and testing substrates differ significantly.

Experimental Protocols

The following are summarized methodologies for the key fastness tests cited in this guide.

Light Fastness (ISO 105-B02)

This test determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (Xenon arc lamp).

  • Specimen Preparation: A representative sample of the dyed textile is prepared.

  • Exposure: The specimen is exposed to the light from a Xenon arc lamp under specified conditions of temperature and humidity.

  • Evaluation: The change in color of the exposed specimen is assessed by comparing it with a set of blue wool references (rated 1 to 8, where 8 is the highest fastness) that are exposed simultaneously.

Washing Fastness (ISO 105-C06)

This method evaluates the resistance of the color of textiles to domestic and commercial laundering.

  • Specimen Preparation: A specimen of the dyed textile is stitched together with a multifiber adjacent fabric.

  • Washing: The composite specimen is subjected to washing in a standardized soap or detergent solution under specified conditions of temperature, time, and mechanical agitation.

  • Evaluation: After washing and drying, the change in color of the specimen and the degree of staining on the adjacent multifiber fabric are assessed using the respective grey scales.

Rubbing Fastness (ISO 105-X12)

This test assesses the amount of color transferred from the surface of a colored textile to other surfaces by rubbing.

  • Specimen Preparation: A specimen of the dyed textile is mounted on the base of a crockmeter.

  • Rubbing: A standard white cotton cloth (crocking cloth) is rubbed against the specimen for a specified number of cycles under a defined pressure. This is performed under both dry and wet conditions.

  • Evaluation: The degree of staining on the white crocking cloth is assessed using the grey scale for staining.

Mandatory Visualization

Dye_Selection_Workflow Logical Workflow for Black Dye Selection cluster_dye_selection Dye Class Evaluation start Define Application Requirements fiber_type Fiber Type start->fiber_type fastness_req Fastness Requirements (Light, Wash, Rub) start->fastness_req cost_env Cost & Environmental Constraints start->cost_env vat Vat Dyes (e.g., this compound) fiber_type->vat Cellulosic reactive Reactive Dyes (e.g., Reactive Black 5) fiber_type->reactive Cellulosic sulphur Sulphur Dyes (e.g., Sulphur Black 1) fiber_type->sulphur Cellulosic other Other Dyes (Azoic, Disperse) fiber_type->other Specific Fibers fastness_req->vat High All-Round Fastness fastness_req->reactive High Wash Fastness fastness_req->sulphur Good Wash/Light Fastness cost_env->vat Higher Cost cost_env->reactive Effluent Treatment cost_env->sulphur Low Cost final_selection Final Dye Selection vat->final_selection Decision reactive->final_selection Decision sulphur->final_selection Decision other->final_selection Decision

Caption: Logical workflow for selecting a black dye for a textile application.

Conclusion

This compound stands out for its superior light fastness and overall excellent durability, making it a prime choice for applications demanding high performance and longevity. However, its complex and costly dyeing process are important considerations. Reactive black dyes offer a balance of very good wash fastness and bright shades, though with potentially lower light fastness and higher environmental impact from the dyeing process. Sulphur black dyes provide a cost-effective solution for deep black shades with good wash and light fastness but are compromised by their poor wet rubbing fastness. The choice between these and other dye classes ultimately depends on a careful evaluation of the specific requirements of the textile application, including the fiber type, desired fastness properties, cost constraints, and environmental considerations. This guide provides the foundational data to aid researchers and professionals in navigating these critical decisions.

References

Comparative Efficacy of Vat Black 16 and Sulfur Dyes for Cotton Dyeing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Vat Black 16 and sulfur dyes for cotton dyeing. The following sections detail the performance characteristics, experimental protocols for application, and the chemical mechanisms of these two important classes of textile colorants. All quantitative data is summarized for clear comparison, and key processes are visualized to elucidate the underlying chemical transformations.

Performance Comparison: this compound vs. Sulfur Dyes

Vat dyes, in general, are recognized for their superior fastness properties compared to sulfur dyes.[1] Fabrics dyed with vat colors typically exhibit greater longevity in terms of color vibrancy when exposed to various conditions like washing and light.[1] While both dye classes are suitable for cellulosic fibers such as cotton, vat dyes offer a higher level of wear and processing fastness.[1] Sulfur dyes, however, are a cost-effective option for producing deep black and navy shades and are known for good wash fastness, though they can be sensitive to chlorine.

The following table summarizes the comparative fastness properties of this compound and a typical Sulfur Black dye on cotton fabric. The ratings are based on standard ISO test methodologies, with higher numbers indicating better performance.

Performance MetricTest MethodThis compoundSulfur Black
Wash Fastness (Color Change)ISO 105-C064-54
Light Fastness (Xenon Arc)ISO 105-B026-75
Rubbing Fastness (Dry)ISO 105-X1243-4
Rubbing Fastness (Wet)ISO 105-X123-42-3
Fastness to Chlorinated Water ISO 105-E0341-2

Note: Fastness ratings are on a scale of 1 to 5 for wash, rubbing, and chlorine fastness, and on a scale of 1 to 8 for light fastness. Higher values indicate better fastness.

Experimental Protocols

Dyeing of Cotton with this compound (Exhaust Method)

This protocol outlines a typical laboratory procedure for dyeing cotton fabric with this compound.

1. Preparation of the Dye Bath:

  • The dye bath is prepared by creating a paste of the this compound dyestuff with an equal amount of Turkey red oil.

  • To this paste, add 20-25% sodium hydroxide and 20-25% sodium hydrosulfite relative to the weight of the dye.

  • The mixture is then diluted with warm water.

  • The dye bath is heated to 60°C for approximately 15-20 minutes to ensure complete "vatting," the process of reducing the insoluble dye to its soluble leuco form. A successful vatting is indicated by a color change and the absence of solid dye particles on filter paper.

2. Dyeing Procedure:

  • The pre-wetted cotton fabric is introduced into the dye bath, which is maintained at 60°C.

  • The dyeing process continues for 45-60 minutes.

  • Common salt is added in installments every 15 minutes to aid in the exhaustion of the dye onto the fabric.

3. Post-Dyeing Treatment:

  • After dyeing, the fabric is rinsed to remove loose dye and residual chemicals.

  • Oxidation is then carried out to convert the soluble leuco form of the dye back to its original insoluble pigment inside the cotton fibers. This can be achieved through air oxidation or, more commonly, with a chemical oxidizing agent like sodium perborate or hydrogen peroxide in an acidic medium for 15-20 minutes.

  • A final soaping step is performed to remove any surface dye particles and to stabilize the dye, which enhances the final shade and fastness properties.

Dyeing of Cotton with Sulfur Black Dye

The following is a standard laboratory protocol for applying sulfur black dye to cotton fabric.

1. Preparation of the Dye Solution (Reduction):

  • A paste of the sulfur dye is made with a wetting agent, sodium sulfide, and a small amount of hot water.

  • This paste is then diluted with approximately 20 times its weight in hot water and boiled for 10-15 minutes to reduce the insoluble dye into its water-soluble leuco form.[2]

2. Dyeing Procedure:

  • The dye bath is prepared with the reduced dye solution, a wetting agent (0.5-1.0 g/L), a sequestering agent (1.0-2.0 g/L), sodium sulfide (3-6 g/L), salt (10-20 g/L), and soda ash (1-3 g/L).[2] The material-to-liquor ratio is typically 1:20.[2]

  • The temperature of the dye bath is raised to 90-100°C, and dyeing proceeds for 60 minutes.[2]

3. Post-Dyeing Treatment:

  • Following dyeing, the fabric is rinsed with fresh water.

  • The dyed fabric is then oxidized to convert the soluble leuco dye back to its insoluble form within the fibers. This is typically done by treating the fabric with hydrogen peroxide (1.0-2.0 g/L) at 60°C for 15-20 minutes.[2]

  • A final soaping or washing with a detergent is performed to remove any unfixed dye from the fabric surface, followed by a final rinse and drying.

Visualization of Dyeing Mechanisms

The following diagrams illustrate the key chemical transformations in the application of this compound and sulfur dyes.

Vat_Dyeing_Process cluster_VatBlack16 This compound Dyeing Cycle Vat_Pigment This compound (Insoluble Pigment) Leuco_Vat_Dye Leuco-Vat Dye (Soluble Anion) Vat_Pigment->Leuco_Vat_Dye Reduction (NaOH, Na2S2O4) Cotton_Fiber Cotton Fiber Leuco_Vat_Dye->Cotton_Fiber Adsorption & Diffusion Dyed_Fiber Dyed Cotton Fiber (Insoluble Pigment) Cotton_Fiber->Dyed_Fiber Oxidation (Air, H2O2)

This compound Dyeing Process

Sulfur_Dyeing_Process cluster_SulfurDye Sulfur Dyeing Cycle Sulfur_Pigment Sulfur Dye (Insoluble Polymer) Leuco_Sulfur_Dye Leuco-Sulfur Dye (Soluble Thiolate) Sulfur_Pigment->Leuco_Sulfur_Dye Reduction (Na2S, Heat) Cotton_Fiber_Sulfur Cotton Fiber Leuco_Sulfur_Dye->Cotton_Fiber_Sulfur Adsorption Dyed_Fiber_Sulfur Dyed Cotton Fiber (Insoluble Polymer) Cotton_Fiber_Sulfur->Dyed_Fiber_Sulfur Oxidation (Air, H2O2)

Sulfur Dyeing Process

References

A Comparative Analysis of Natural versus Synthetic Reducing Agents for Vat Black 16 Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of natural and synthetic reducing agents in the application of Vat Black 16, a violanthrone-based vat dye. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of the dyeing process.

The textile industry has long relied on synthetic reducing agents, primarily sodium hydrosulfite (also known as sodium dithionite), for the vat dyeing process. This critical step, known as "vatting," transforms the insoluble vat dye into a soluble leuco form, enabling it to penetrate and bind to cellulosic fibers like cotton. However, the environmental impact of sodium hydrosulfite, including the generation of toxic sulfite and sulfate by-products, has spurred research into sustainable alternatives. This guide evaluates the performance of various natural reducing agents against the industry-standard synthetic option for this compound and similar anthraquinone-based vat dyes.

Quantitative Performance Comparison

The efficacy of a reducing agent in vat dyeing is determined by several key parameters, including its reduction potential, the resulting color yield on the fabric, and the fastness of the dye. The following tables summarize experimental data from studies comparing sodium hydrosulfite with various natural alternatives. While direct data for this compound is limited in publicly available research, the data presented for other anthraquinone vat dyes provide a strong comparative framework due to their similar chemical structures and dyeing mechanisms.

Table 1: Reduction Potential of Various Reducing Agents

Reducing AgentTypeSource(s)Reduction Potential (mV)
Sodium HydrosulfiteSynthetic--820 to -875
Henna Root ExtractNaturalPlant Extract-800
Apple ExtractNaturalFruit Extract-760
GlucoseNaturalSugar-722 to -736[1]
Carambola ExtractNaturalFruit Extract-743
Pineapple Bark ExtractNaturalFruit Extract-760
Watermelon ExtractNaturalFruit Extract-741
Cabbage Stem ExtractNaturalPlant Extract-610
Amaranthus Root ExtractNaturalPlant Extract-600

Note: A more negative reduction potential indicates a stronger reducing power. The required reduction potential for vat dyes is typically in the range of -700 to -850 mV.

Table 2: Color Yield (L Value) on Cotton Dyed with Indanthren Vat Dyes*

Reducing AgentIndanthren Dark Blue (L)Indanthren Brown (L)
Sodium Hydrosulfite29.3313.15
Apple Extract30.1313.33
Henna Root Extract29.9313.38
Cabbage Stem Extract20.0813.31
Amaranthus Root Extract21.1313.11

Note: L represents lightness, where a lower value indicates a darker shade and therefore, in this context, a higher color yield. Data is derived from studies on anthraquinone vat dyes as a proxy for this compound.*

Table 3: Color Fastness Properties of Cotton Dyed with Vat Dyes using Different Reducing Agents

Reducing AgentDye TypeWash Fastness (Staining)Rubbing Fastness (Dry)Rubbing Fastness (Wet)
Sodium HydrosulfiteBezathren Red FBB54-54
Pineapple Bark ExtractBezathren Red FBB54-54
Watermelon ExtractBezathren Red FBB543-4
Carambola ExtractBezathren Red FBB54-54

Note: Fastness is rated on a scale of 1 to 5, with 5 representing the highest fastness.

Table 4: Environmental Impact of Effluent from Vat Dyeing

Reducing AgentBOD (mg/L)COD (mg/L)
Sodium Hydrosulfite135450
Pineapple Bark Extract85280
Watermelon Extract90300
Carambola Extract80270

Note: Biochemical Oxygen Demand (BOD) and Chemical Oxygen Demand (COD) are indicators of water pollution. Lower values are environmentally preferable.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of natural and synthetic reducing agents for vat dyeing.

Preparation of Natural Reducing Agent Extracts

Objective: To prepare aqueous extracts from various natural sources for use as reducing agents.

Materials:

  • Fresh plant materials (e.g., pineapple barks, watermelon rinds, carambola fruit, apple, henna root, cabbage stem, amaranthus root)

  • Distilled water

  • Blender or grinder

  • Beakers

  • Heating mantle or hot plate

  • Cheesecloth or filter paper

Procedure:

  • Wash the fresh plant materials thoroughly to remove any dirt and impurities.

  • Chop the materials into small pieces and grind them into a paste using a blender.

  • For fruit and vegetable extracts, mix the paste with distilled water in a 1:1 ratio (w/v) and boil for 1 hour.

  • For root extracts, boil 100g of the ground material in 500mL of distilled water for 1 hour.

  • After boiling, allow the mixture to cool to room temperature.

  • Filter the cooled mixture through several layers of cheesecloth or filter paper to remove solid residues.

  • The resulting filtrate is the natural reducing agent extract. Store it in a labeled, airtight container in a cool, dark place.

Vat Dyeing of Cotton Fabric

Objective: To dye cotton fabric with a vat dye using either a synthetic or a natural reducing agent.

Materials:

  • Vat dye (e.g., this compound or a similar anthraquinone dye)

  • Scoured and bleached cotton fabric

  • Sodium hydroxide (NaOH)

  • Reducing agent (sodium hydrosulfite, natural extract, or glucose)

  • Laboratory dyeing apparatus (e.g., beaker dyer) with temperature control

  • Beakers and graduated cylinders

  • Stirring rods

  • pH meter

Procedure:

  • Vatting:

    • Prepare a dyebath with the desired concentration of the vat dye (e.g., 2% on weight of fabric) and a material-to-liquor ratio of 1:20.

    • Add sodium hydroxide to the dyebath to achieve a pH of 11-12.

    • Heat the dyebath to the recommended vatting temperature (typically 60-80°C).

    • Add the reducing agent. For sodium hydrosulfite, a typical concentration is 5-10 g/L. For natural extracts, concentrations may range from 500-600 ml/L. For glucose, a concentration of 10-20 g/L is a common starting point.

    • Stir the dyebath gently for 15-20 minutes until the dye is fully reduced, indicated by a distinct color change of the solution (the "leuco" form).

  • Dyeing:

    • Introduce the pre-wetted cotton fabric into the dyebath.

    • Continue dyeing for 45-60 minutes at the specified temperature, ensuring the fabric remains fully immersed.

  • Oxidation:

    • Remove the fabric from the dyebath and squeeze out the excess liquor.

    • Expose the fabric to air for 10-20 minutes to allow the leuco dye to oxidize back to its original insoluble form within the fibers. The final color of the dye will develop during this stage.

  • Soaping:

    • Rinse the dyed fabric thoroughly in cold water.

    • Prepare a soaping bath containing 2 g/L of a non-ionic soap at 90-95°C.

    • Treat the fabric in the soaping bath for 15-20 minutes to remove any loose dye particles and improve fastness properties.

    • Rinse the fabric again with hot and then cold water.

  • Drying:

    • Air dry the dyed fabric.

Visualizing the Vat Dyeing Process

To further elucidate the mechanisms and workflows involved in vat dyeing, the following diagrams are provided.

VatDyeingWorkflow cluster_preparation Preparation cluster_process Dyeing Process cluster_result Result Dye This compound (Insoluble Pigment) Vatting Vatting (Reduction) Dye->Vatting Fabric Cotton Fabric Dyeing Dyeing (Leuco Dye Absorption) Fabric->Dyeing ReducingAgent Reducing Agent (Natural or Synthetic) ReducingAgent->Vatting Alkali Alkali (NaOH) Alkali->Vatting Vatting->Dyeing Soluble Leuco Dye Oxidation Oxidation (In-fiber Pigment Formation) Dyeing->Oxidation DyedFabric Dyed Fabric (High Fastness) Oxidation->DyedFabric ReductionOxidationPathway VatDye_Insoluble This compound (Insoluble) C=O groups LeucoDye_Soluble Leuco-Vat Black 16 (Soluble) C-O-Na groups VatDye_Insoluble->LeucoDye_Soluble + Reducing Agent (e.g., Glucose) + NaOH VatDye_Fixed This compound (Fixed in Fiber) C=O groups LeucoDye_Soluble->VatDye_Fixed Oxidation (Air, O2)

References

Assessing the Biocompatibility of Vat Black 16 for Biomedical Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of colorants for biomedical applications necessitates a rigorous evaluation of their biocompatibility to ensure patient safety. Vat Black 16, a synthetic dye primarily used in the textile industry, currently lacks comprehensive public data on its biological safety for medical use. This guide provides a framework for assessing the biocompatibility of this compound, comparing it against established alternatives, and detailing the requisite experimental protocols.

Introduction to this compound

This compound is a black powder insoluble in water and most common solvents, a property that could potentially limit its leaching from a solid medical device.[1][2][3][4][5] Its primary applications are in the dyeing of textiles like cotton and viscose fibers.[2][3][4][5] However, for any consideration in biomedical applications, such as coloring in medical devices or as a component in a drug delivery system, a thorough biocompatibility assessment according to international standards like ISO 10993 is mandatory.[6][7][8]

Comparative Analysis of Biocompatible Black Pigments

In the absence of specific biocompatibility data for this compound, we present a comparative summary of two commonly used black pigments in the medical device industry: Carbon Black (medical grade) and Iron Oxide Black. This data serves as a benchmark for the types of results one would need to generate for this compound.

Parameter Carbon Black (Medical Grade, e.g., D&C Black No. 4) Iron Oxide Black (Fe₃O₄, Magnetite) This compound
Typical Composition High-purity elemental carbonFerrous ferric oxide (Fe₃O₄)C₃₄H₁₈N₂O₂
Regulatory Status FDA-approved for specific applications (e.g., sutures). IARC classifies it as "possibly carcinogenic to humans (Group 2B)".[4]Generally Recognized as Safe (GRAS) for certain uses; used in cosmetics and as an MRI contrast agent.[9][10][11]Not approved for medical applications.
Cytotoxicity Dependent on particle size and concentration. Nano-sized particles have shown dose-dependent cytotoxicity in some studies.[12][13] A 2023 study showed no cytotoxicity of certain carbon black nanoparticles on lung and liver cells at concentrations up to 5 µg/mL.[14]Generally considered low cytotoxicity, but nanoparticle versions can show dose-dependent effects. Surface coatings are crucial for biocompatibility.[1][11] One study showed a reduction in cell viability to 70% at 0.1 mg/mL for starch-coated magnetite particles after 72 hours.[11]Data not available.
Genotoxicity Evidence is mixed and may depend on purity (e.g., presence of PAHs) and particle size.[15] High-purity carbon black is used in applications where it is embedded and does not migrate.Some studies on iron oxide nanoparticles have shown a lack of genotoxic effects, while others suggest potential for DNA damage, indicating the need for specific testing of the material .[1][2][3]Data not available.

Experimental Protocols for Biocompatibility Assessment

To assess the biocompatibility of this compound, a series of standardized tests as outlined in the ISO 10993 series of standards is required.[6][7] The initial in vitro screening typically includes cytotoxicity and genotoxicity assays.

This assay determines the potential of a material to cause cell death or inhibit cell growth.

  • Objective: To quantify the metabolic activity of cells exposed to extracts of this compound, which is an indicator of cell viability.

  • Methodology:

    • Extract Preparation: this compound is extracted in a cell culture medium (e.g., MEM) at 37°C for 24-72 hours, typically at a ratio of material surface area or mass to extractant volume as specified in ISO 10993-12.

    • Cell Culture: A suitable cell line (e.g., L929 mouse fibroblasts or human keratinocytes like HaCaT) is cultured in 96-well plates until a near-confluent monolayer is formed.

    • Exposure: The culture medium is replaced with various concentrations of the this compound extract. Positive (e.g., cytotoxic material) and negative (e.g., non-toxic material) controls are run in parallel.

    • Incubation: Cells are incubated with the extracts for a specified period (e.g., 24 hours).

    • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

    • Quantification: The formazan crystals are solubilized, and the absorbance is measured using a spectrophotometer (e.g., at 570 nm).

    • Analysis: Cell viability is expressed as a percentage relative to the negative control. A reduction in cell viability below a certain threshold (e.g., 70%) is typically considered a cytotoxic effect.

This assay assesses the potential of a substance to induce chromosomal damage.

  • Objective: To detect the presence of micronuclei in cells exposed to this compound extracts. Micronuclei are small, extra-nuclear bodies that form from chromosome fragments or whole chromosomes that lag behind during cell division.

  • Methodology:

    • Extract Preparation: Similar to the cytotoxicity assay, extracts of this compound are prepared.

    • Cell Culture and Exposure: A suitable cell line (e.g., Chinese Hamster Ovary (CHO) or human peripheral blood lymphocytes) is exposed to various concentrations of the extract for a period that covers one to two cell cycles.

    • Cytokinesis Block: Cytochalasin B is often added to the culture to block cytokinesis, resulting in binucleated cells. This makes it easier to identify micronuclei that have formed during the preceding mitosis.

    • Cell Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

    • Microscopic Analysis: The frequency of binucleated cells containing micronuclei is scored under a microscope.

    • Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control indicates a potential genotoxic effect.

Visualizing Experimental and Logical Frameworks

To further clarify the assessment process, the following diagrams illustrate a typical biocompatibility testing workflow and a simplified signaling pathway relevant to cytotoxicity.

Biocompatibility_Workflow cluster_0 Phase 1: Initial Screening (In Vitro) cluster_1 Phase 2: Further In Vitro & In Vivo Testing cluster_2 Phase 3: Final Biocompatibility Assessment A Material Characterization (this compound) B Extract Preparation (ISO 10993-12) A->B C Cytotoxicity Assays (ISO 10993-5) - MTT, MEM Elution B->C D Genotoxicity Assays (ISO 10993-3) - Micronucleus, Ames Test B->D E Sensitization Assay (ISO 10993-10) C->E If non-cytotoxic D->E F Irritation Test (ISO 10993-23) E->F G Systemic Toxicity (ISO 10993-11) F->G H Toxicological Risk Assessment (ISO 10993-17) G->H I Final Report & Conclusion H->I

Biocompatibility testing workflow for a new colorant.

Cytotoxicity_Pathway A Toxicant Exposure (e.g., this compound Leachables) B Cellular Stress (e.g., Oxidative Stress) A->B C Mitochondrial Damage B->C D Caspase Activation C->D E Apoptosis (Programmed Cell Death) D->E F Cell Viability Decrease E->F

Simplified signaling pathway for toxicant-induced apoptosis.

Conclusion

While this compound is an effective colorant in the textile industry, its use in biomedical applications is contingent upon a thorough biocompatibility evaluation. Currently, there is a significant lack of public data to support its safety in a biological environment. Researchers considering this compound must undertake a comprehensive testing strategy, beginning with the in vitro cytotoxicity and genotoxicity assays detailed here. For comparison, materials like medical-grade Carbon Black and Iron Oxide Black, which have a history of use in medical devices, provide a benchmark for performance, although their biocompatibility can also be dependent on specific properties like particle size, purity, and surface chemistry. The logical and financial investment required for this testing must be carefully weighed against the potential benefits of using this novel colorant in a specific biomedical application.

References

A Comparative Investigation into the Photostability of Vat Black 16 and Other Vat Dages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the photostability of Vat Black 16 against a selection of other commercially significant vat dyes. The information presented is supported by experimental data, primarily in the form of lightfastness ratings, to assist researchers and professionals in selecting appropriate dyes for applications where high durability to light exposure is critical.

Quantitative Photostability Data

The photostability of vat dyes is commonly assessed using the international Blue Wool Scale (ISO 105-B02), where a rating of 8 signifies the highest lightfastness and 1 the lowest. The following table summarizes the lightfastness ratings for this compound and other representative vat dyes.

C.I. NameChemical ClassLightfastness Rating (Blue Wool Scale)
This compoundViolanthrone6-7
Vat Blue 4Anthraquinone7-8[1]
Vat Blue 6Anthraquinone7-8[2][3][4]
Vat Green 1Violanthrone7-8[5]
Vat Green 3Anthraquinone8[6][7][8]
Vat Brown 3Anthraquinone7-8[9][10][11]
Vat Orange 15Anthraquinone6-7[12]
Vat Red 1Thioindigo5-6[13]
Vat Violet 1Violanthrone6-7[1][14][15]
Vat Black 27Anthraquinone7[16]

Experimental Protocols

The determination of lightfastness ratings for textiles is conducted under stringent, standardized experimental protocols to ensure reproducibility and comparability of results. The most widely recognized standard is ISO 105-B02: Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test .

Principle: A specimen of the dyed textile is exposed to artificial light under specified conditions, alongside a set of eight blue wool standards with known lightfastness. The colour fastness is assessed by comparing the change in colour of the specimen with that of the standards.

Apparatus:

  • Xenon Arc Lamp: The light source used in this method simulates natural daylight.

  • Exposure Chamber: A controlled environment where temperature and humidity can be maintained at specified levels.

  • Specimen Holders: To mount the textile samples and blue wool standards.

  • Grey Scale for Assessing Change in Colour (ISO 105-A02): Used to visually assess the degree of fading.

  • Blue Wool References: A set of eight standardized blue wool fabrics with lightfastness ratings from 1 (very low) to 8 (very high).

Procedure:

  • Specimen Preparation: Samples of the dyed fabric are prepared to the required dimensions and mounted on opaque cards. A portion of each sample is covered to serve as an unexposed reference.

  • Mounting of Standards: The blue wool references are mounted in the same manner as the test specimens.

  • Exposure: The mounted specimens and standards are placed in the exposure chamber and subjected to the light from the xenon arc lamp. The conditions of temperature and humidity are controlled according to the specific requirements of the test.

  • Evaluation: The exposure is continued until the contrast between the exposed and unexposed parts of the test specimen is equal to a specified grade on the grey scale. The lightfastness rating is then determined by comparing the fading of the specimen to the fading of the blue wool references. The rating corresponds to the number of the blue wool reference that exhibits a similar degree of fading.

Visualizing Experimental and Degradation Pathways

To better understand the processes involved in photostability testing and the subsequent degradation of vat dyes, the following diagrams have been generated.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_exposure Exposure (ISO 105-B02) cluster_eval Evaluation A Dyed Textile Specimen C Mounting on Opaque Cards A->C B Blue Wool Standards (1-8) B->C D Xenon Arc Lamp Exposure C->D Placement in Fading Lamp E Controlled Temperature & Humidity F Visual Assessment of Fading E->F After Specified Exposure Time G Comparison with Blue Wool Standards F->G H Assignment of Lightfastness Rating (1-8) G->H

Caption: Experimental workflow for photostability testing of vat dyes.

DegradationPathway cluster_initiation Initiation cluster_excitation Excitation & Intersystem Crossing cluster_reaction Degradation Reactions A Vat Dye Molecule (e.g., Anthraquinone or Violanthrone) B Light Absorption (UV/Visible) A->B C Excited Singlet State (¹Dye) B->C D Excited Triplet State (³Dye) C->D ISC E Reaction with Oxygen (O₂) D->E G Hydrogen Abstraction from Substrate D->G F Formation of Reactive Oxygen Species (ROS) (e.g., ¹O₂, O₂⁻, HO₂·) E->F H Oxidative Attack on Chromophore F->H G->H I Formation of Colorless Degradation Products H->I

Caption: Generalized photodegradation pathway of vat dyes.

References

Vat Black 16: A Comparative Guide to its Chemical Structure and Dyeing Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Vat Black 16 with other relevant black dyes, focusing on the correlation between its chemical structure and its performance in dyeing applications. Experimental data is presented to offer an objective analysis for researchers and professionals in textile science and material development.

correlating the chemical structure of this compound with its dyeing properties

This compound, chemically a derivative of violanthrone, possesses a large, planar polycyclic aromatic structure. This molecular architecture is fundamental to its dyeing characteristics. The insolubility of this large molecule in water necessitates the "vatting" process, where it is reduced in an alkaline medium to a water-soluble leuco form. This soluble form has a high affinity for cellulosic fibers like cotton and viscose.

Once adsorbed onto the fiber, the leuco form is oxidized back to its original insoluble pigment state, becoming mechanically trapped within the fiber matrix. This mechanism of dyeing is responsible for the excellent fastness properties typically associated with vat dyes. The robust and stable violanthrone structure contributes significantly to the high light and wash fastness of this compound.

Performance Comparison of Black Dyes

To contextualize the performance of this compound, this section compares its key dyeing properties with those of another common vat dye, Vat Black 25, and a widely used alternative from a different class, Sulphur Black 1. The data presented in the following table is compiled from various technical datasheets.

PropertyThis compound (C.I. 59855)Vat Black 25 (C.I. 69525)Sulphur Black 1 (C.I. 53185)
Chemical Class ViolanthroneAnthraquinoneSulphur
Light Fastness (Xenon Arc) 6-785
Washing Fastness (ISO 105-C06) 4-54-53
Rubbing Fastness - Dry (ISO 105-X12) 44-53-4
Rubbing Fastness - Wet (ISO 105-X12) 3-442-3
Chlorine Bleach Fastness 441
Application Cotton, Viscose, VinylonCotton, Silk, WoolCotton, Viscose, Hemp

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the dyeing properties of this compound and its alternatives.

Vat Dyeing Procedure (Exhaust Method)

This protocol is suitable for dyeing cotton yarn or fabric with this compound and Vat Black 25.

a. Vatting (Reduction):

  • Prepare a stock solution of the vat dye by pasting the required amount of dye powder with a small amount of a dispersing agent and warm water (40-50°C).

  • In a separate vessel, prepare the dyebath with the required volume of water. Add sodium hydroxide (caustic soda) and sodium hydrosulphite (reducing agent) according to the dye manufacturer's recommendations for the specific depth of shade.

  • Heat the dyebath to the recommended vatting temperature (typically 50-60°C).

  • Add the prepared dye dispersion to the dyebath and stir until the dye is completely reduced and solubilized, indicated by a distinct color change of the liquor.

b. Dyeing:

  • Introduce the pre-wetted textile material into the dyebath.

  • Raise the temperature to the optimal dyeing temperature (e.g., 60°C for many vat dyes) and maintain for 45-60 minutes, ensuring the material remains fully immersed.

  • After the dyeing cycle, the material is removed.

c. Oxidation:

  • The dyed material is exposed to air to allow for the oxidation of the leuco dye back to its insoluble form. This can be accelerated by treatment with a chemical oxidizing agent such as hydrogen peroxide or sodium perborate in a fresh bath.

  • Rinse the material thoroughly.

d. Soaping:

  • Treat the dyed material in a boiling solution containing a non-ionic detergent (e.g., 2 g/L) for 10-15 minutes. This step is crucial for removing unfixed surface dye particles and for the dye molecules to orient into a more stable crystalline form, which improves fastness and develops the final true shade.

  • Rinse thoroughly and dry.

Sulphur Dyeing Procedure

This protocol is for dyeing cotton with Sulphur Black 1.

  • Prepare the dyebath with the required amount of Sulphur Black 1, sodium sulfide (as a reducing and solubilizing agent), and soda ash (to maintain alkalinity).

  • Heat the dyebath to near boiling (90-95°C).

  • Introduce the pre-wetted cotton material and dye for 60-90 minutes.

  • After dyeing, rinse the material thoroughly.

  • Oxidize the dye by exposure to air or by treatment with an oxidizing agent like sodium dichromate in an acidic bath.

  • Rinse and soap at the boil as described for vat dyes.

Color Fastness Testing

The following standard methods from the International Organization for Standardization (ISO) should be followed for evaluating the color fastness of the dyed samples.

  • Light Fastness (ISO 105-B02): Samples are exposed to a xenon arc lamp under specified conditions, and the change in color is assessed by comparing it with a set of blue wool standards.

  • Washing Fastness (ISO 105-C06): The dyed sample, in contact with a multi-fiber strip, is laundered in a standard soap solution under specified conditions of temperature and time. The change in color of the sample and the staining of the multi-fiber strip are evaluated using grey scales.

  • Rubbing Fastness (ISO 105-X12): A dry and a wet white cotton cloth are rubbed against the dyed sample under a specified pressure. The degree of color transfer to the white cloths is assessed using a grey scale for staining.

Visualizing the Structure-Property Relationship

The following diagrams illustrate the chemical logic behind the dyeing properties of this compound.

G cluster_structure Chemical Structure cluster_properties Dyeing Properties cluster_process Vatting Process A Violanthrone Core (Large, Planar, Polycyclic Aromatic) B Keto Groups (C=O) A->B Functional Groups C Insoluble in Water A->C leads to F Reduction (alkaline hydrosulphite) B->F enables D High Affinity for Cellulosic Fibers (in leuco form) E Excellent Light & Wash Fastness G Soluble Leuco Form (Water Soluble) F->G G->D results in H Oxidation (on fiber) G->H I Insoluble Pigment (trapped in fiber) H->I I->E confers

Caption: Correlation between the chemical structure of this compound and its key dyeing properties.

G start Start: This compound Pigment (Insoluble) vatting Vatting: Reduction with NaOH + Na2S2O4 start->vatting Step 1 leuco Leuco Form (Water-Soluble Anion) vatting->leuco Step 2 adsorption Adsorption onto Cellulosic Fiber leuco->adsorption Step 3 oxidation Oxidation: Air or Chemical Oxidant adsorption->oxidation Step 4 soaping Soaping: Removal of surface dye & crystallization oxidation->soaping Step 5 final Final Dyed Fiber: High Fastness soaping->final Step 6

Caption: Experimental workflow for the application of this compound in textile dyeing.

Safety Operating Guide

Proper Disposal of Vat Black 16: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Vat Black 16, a synthetic dye that requires careful management as hazardous waste. Adherence to these protocols is crucial for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Material Safety Data Sheet (MSDS) for this compound. The dye is harmful if swallowed and may cause irritation to the respiratory system, eyes, and skin, with potential for irreversible effects.[1]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound powder or its solutions. This includes:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Respiratory Protection: A NIOSH-approved respirator is necessary, especially when handling the powder, to prevent inhalation of dust particles.

  • Body Protection: A lab coat or other protective clothing.

Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and inhalation. An eyewash station and safety shower should be readily accessible.

Step-by-Step Disposal Procedures for this compound

The disposal of this compound must be managed in accordance with federal, state, and local environmental regulations. As a vat dye, it is considered hazardous waste.

Disposal of Solid, Unused this compound Powder:
  • Waste Identification and Labeling:

    • Unused or expired this compound powder must be treated as hazardous waste.

    • The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any applicable hazard warnings (e.g., "Toxic").

  • Packaging:

    • Place the original, tightly sealed container of this compound into a larger, compatible, and leak-proof secondary container.

    • If the original container is damaged, transfer the powder to a new, properly labeled, and sealed container suitable for hazardous waste.

  • Storage:

    • Store the packaged hazardous waste in a designated, secure, and well-ventilated area away from incompatible materials.

    • This compound is incompatible with strong oxidizing and reducing agents.[1]

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

Disposal of Liquid Waste Containing this compound (e.g., from dyeing processes):

Vat dyeing processes involve an alkaline and reduced "leuco" form of the dye. The resulting wastewater is typically alkaline and contains residual dye and reducing agents.

  • Neutralization:

    • The alkaline effluent must be neutralized before any further treatment or disposal. This can be achieved by carefully adding an acid, such as sulfuric acid, under controlled conditions to bring the pH to a neutral range (typically 6-8). Biological neutralization methods are also an option.

  • Treatment of Dye Effluent:

    • Due to the complex and stable nature of vat dyes, specialized treatment methods are often required to remove the color and reduce toxicity. These methods can include:

      • Adsorption: Using activated carbon or other adsorbents.

      • Advanced Oxidation Processes (AOPs): These processes generate highly reactive radicals to break down the dye molecules.

      • Coagulation and Flocculation: To precipitate the dye for removal.

  • Disposal:

    • After treatment and neutralization, the liquid waste may still be considered hazardous. It should be collected in a labeled hazardous waste container and disposed of through your institution's EHS department or a certified waste disposal company.

    • Never pour untreated dye solutions down the drain.

Quantitative Data on Vat Dye Toxicity

While specific aquatic toxicity data for this compound is limited, studies on other vat dyes indicate their potential for environmental harm. The following table summarizes general toxicity data for vat dyes.

Test OrganismEndpointConcentrationExposure TimeReference
EarthwormLC500.12 - 0.3 mg/L24 hours[2]
Fish (General)LC50>1 mg/L for 98% of dyes-[3]

LC50 (Lethal Concentration, 50%) is the concentration of a chemical that is lethal to 50% of the test organisms.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_start Start cluster_form Identify Waste Form cluster_solid_path Solid Waste Disposal cluster_liquid_path Liquid Waste Disposal start This compound Waste is_solid Solid Powder? start->is_solid package_solid Package in Labeled Hazardous Waste Container is_solid->package_solid Yes neutralize Neutralize Alkaline Effluent (pH 6-8) is_solid->neutralize No (Liquid) store_solid Store in Designated Secure Area package_solid->store_solid contact_ehs_solid Contact EHS for Disposal store_solid->contact_ehs_solid treat Treat Effluent (e.g., AOPs, Adsorption) neutralize->treat package_liquid Collect in Labeled Hazardous Waste Container treat->package_liquid contact_ehs_liquid Contact EHS for Disposal package_liquid->contact_ehs_liquid

A flowchart outlining the proper disposal procedures for this compound.

By following these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and chemical handling.

References

Personal protective equipment for handling Vat Black 16

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate and essential safety and logistical information for handling Vat Black 16, including detailed personal protective equipment (PPE) protocols, operational procedures, and disposal plans. Adherence to these guidelines will help minimize risks and ensure safe and compliant laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound, a powdered dye, presents several potential health hazards that necessitate the use of appropriate personal protective equipment. The primary risks include respiratory, eye, and skin irritation, with the possibility of more severe effects upon significant exposure.[1]

Table 1: Summary of Hazards Associated with this compound

Hazard TypeDescriptionSource
Ingestion Harmful if swallowed, may cause gastrointestinal irritation.[1]
Inhalation May cause irritation of the respiratory tract.[1]
Eye Contact Dust may cause irritation and inflammation.[1]
Skin Contact Prolonged or repeated contact may cause skin irritation.[1]
Chronic Effects Possible risks of irreversible effects.[1]

To mitigate these risks, the following PPE is mandatory when handling this compound powder and its solutions.

Table 2: Recommended Personal Protective Equipment (PPE) for this compound

PPE CategoryItemSpecifications and Use
Respiratory Protection NIOSH-approved respiratorEssential when handling the powder to prevent inhalation of dust particles.[1][2][3]
Eye Protection Chemical safety gogglesMust be worn to protect eyes from dust and splashes.[1][2][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile, rubber)Necessary to prevent skin contact with the dye powder and solutions.[1][4][5]
Body Protection Laboratory coat or coverallsProtects skin and clothing from contamination.[2][5]

Operational Plan: Safe Handling Procedures

A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents. The following step-by-step experimental workflow outlines the safe handling of this compound from preparation to use.

Experimental Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_use Use cluster_cleanup Cleanup prep_area 1. Prepare a designated, well-ventilated work area or chemical fume hood. don_ppe 2. Don all required PPE as listed in Table 2. prep_area->don_ppe weigh 3. Carefully weigh the required amount of this compound powder, minimizing dust generation. don_ppe->weigh dissolve 4. Prepare the dye solution as per the experimental protocol, typically involving reduction in an alkaline medium. weigh->dissolve experiment 5. Conduct the experiment, maintaining awareness of potential splashes or spills. dissolve->experiment decontaminate 6. Decontaminate all work surfaces and equipment with appropriate cleaning agents. experiment->decontaminate doff_ppe 7. Remove PPE in the correct order to avoid self-contamination. decontaminate->doff_ppe wash 8. Wash hands thoroughly with soap and water. doff_ppe->wash

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Waste Management Protocol

Proper disposal of this compound waste is critical to prevent environmental contamination and ensure regulatory compliance. Vat dye solutions are typically alkaline and contain reducing agents, requiring neutralization before disposal.

Step-by-Step Disposal Protocol for this compound Waste

  • Segregation : All disposable materials contaminated with this compound (e.g., gloves, paper towels, pipette tips) should be collected in a designated, labeled hazardous waste container.

  • Exhaustion of Dye Bath (Optional but Recommended) : Before disposal, it is good practice to exhaust the dye bath as much as possible by dyeing additional substrate material. This reduces the concentration of the dye in the effluent.

  • Neutralization of Liquid Waste :

    • Oxidation/Aeration : In a well-ventilated area or fume hood, vigorously stir or bubble air through the waste dye solution. This helps to oxidize the residual reducing agent and may cause some of the dye to precipitate out of its soluble leuco form.

    • Acidification : The dyeing process for vat dyes requires an alkaline medium.[1][3] Therefore, the waste solution will be basic. Slowly add a dilute acid (e.g., acetic acid or vinegar) to the solution while monitoring the pH with a pH meter or pH paper. Continue adding acid until the pH of the solution is neutral (pH 6.8-7.2).[6][7]

  • Final Disposal :

    • Small Quantities : For small laboratory quantities, once the solution is neutralized and the color has been minimized through oxidation, it may be permissible to pour the solution down the drain with a large amount of running water, depending on local regulations.[6][8] Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

    • Large Quantities/Precipitate : If a significant amount of precipitate forms during neutralization, or for larger volumes of waste, the entire neutralized slurry should be collected in a labeled hazardous waste container for professional disposal. Do not dispose of solid waste down the drain.

Table 3: Disposal Quick Reference

Waste TypeDisposal Method
Contaminated Solids Collect in a labeled hazardous waste container.
Liquid Waste (Dye Bath) 1. Oxidize/Aerate. 2. Neutralize to pH 7. 3. For small volumes, check local regulations for drain disposal. 4. For large volumes or if precipitate forms, collect in a hazardous waste container.

By adhering to these detailed safety and handling protocols, laboratory professionals can confidently and safely work with this compound, minimizing personal risk and environmental impact, thereby fostering a culture of safety and responsibility.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.